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  • Product: N-(1-methoxyethyl)formamide
  • CAS: 38591-94-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Properties of N-(1-methoxyethyl)formamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(1-methoxyethyl)formamide, a molecule of significant interest in synthetic organic chemistry, serves as a key intermediate in various chemica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-methoxyethyl)formamide, a molecule of significant interest in synthetic organic chemistry, serves as a key intermediate in various chemical transformations. Structurally, it is a fascinating example of an N,O-acetal, a functional group that imparts unique reactivity and stability characteristics. This guide provides a comprehensive technical overview of N-(1-methoxyethyl)formamide, delving into its synthesis, structural elucidation through spectroscopic methods, and a detailed discussion of its chemical properties, reactivity, and conformational behavior. The information presented herein is intended to equip researchers and professionals in drug development and related fields with the in-depth knowledge required for the effective utilization and manipulation of this versatile molecule.

Physicochemical Properties

A summary of the key physicochemical properties of N-(1-methoxyethyl)formamide is presented in the table below.

PropertyValueSource
CAS Number 38591-94-5[1][2][3][4]
Molecular Formula C₄H₉NO₂[2][3][4]
Molecular Weight 103.12 g/mol [2][3][4]
IUPAC Name N-(1-methoxyethyl)formamide[5]
Canonical SMILES CC(NC=O)OC[5]
InChIKey OBSOFSUMTBYDCT-UHFFFAOYSA-N[5]

Synthesis and Purification

The primary and most efficient route for the synthesis of N-(1-methoxyethyl)formamide involves a two-step process commencing from the readily available starting materials: formamide and acetaldehyde.[6][7][8] This process is outlined below.

Step 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF)

The initial step is the base-catalyzed addition of formamide to acetaldehyde to yield the intermediate, N-(1-hydroxyethyl)formamide (HEF).[8] The choice of a weakly basic catalyst, such as potassium bicarbonate or potassium hydrogenphosphate, is crucial to minimize side reactions and ensure a high yield of the desired product.[6]

Experimental Protocol:

  • In a reaction vessel, combine formamide and a catalytic amount of potassium bicarbonate.

  • Cool the mixture to a temperature between 15 °C and 30 °C.

  • Slowly add acetaldehyde to the mixture while maintaining the temperature within the specified range.

  • The reaction is typically allowed to proceed for 1 to 7 hours.[8]

  • The product, N-(1-hydroxyethyl)formamide, will crystallize and precipitate from the reaction medium and can be isolated by filtration.

Step 2: Etherification of N-(1-hydroxyethyl)formamide

The isolated N-(1-hydroxyethyl)formamide is subsequently etherified with methanol in the presence of an acid catalyst to yield N-(1-methoxyethyl)formamide.[6]

Experimental Protocol:

  • Suspend the N-(1-hydroxyethyl)formamide in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • The reaction is typically stirred at room temperature (around 20 °C) for approximately 1 hour.[6]

  • Upon completion, the reaction is neutralized with a base (e.g., 25% sodium hydroxide) to quench the acid catalyst.[6]

  • The resulting salt is removed by filtration.

  • The crude N-(1-methoxyethyl)formamide is then purified by vacuum distillation to remove low-boiling fractions, primarily excess methanol.[6]

// Reactants Formamide [label="Formamide"]; Acetaldehyde [label="Acetaldehyde"]; Methanol [label="Methanol"];

// Intermediates and Products HEF [label="N-(1-hydroxyethyl)formamide (HEF)", fillcolor="#FBBC05"]; NMEF [label="N-(1-methoxyethyl)formamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Catalysts Base_Catalyst [label="Basic Catalyst\n(e.g., KHCO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid_Catalyst [label="Acid Catalyst\n(e.g., H₂SO₄)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections {Formamide, Acetaldehyde} -> HEF [label=" Step 1:\nAddition Reaction"]; Base_Catalyst -> HEF [style=dashed]; HEF -> NMEF [label=" Step 2:\nEtherification"]; Methanol -> NMEF; Acid_Catalyst -> NMEF [style=dashed]; } } Caption: Synthetic workflow for N-(1-methoxyethyl)formamide.

Structural Elucidation

The definitive structural confirmation of N-(1-methoxyethyl)formamide is achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of N-(1-methoxyethyl)formamide is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Due to the restricted rotation around the amide C-N bond, it is common for N-substituted formamides to exist as a mixture of cis and trans isomers in solution, which can lead to a doubling of some NMR signals.[2][5][9] The formyl proton is particularly sensitive to the isomeric form, with the trans coupling to the N-H proton being significantly larger (around 12 Hz) than the cis coupling (around 0-2 Hz).[5]

    ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
    CH₃ (ethyl)1.2 - 1.4Doublet~6-7Coupled to the methine proton.
    OCH₃3.2 - 3.4Singlet-
    CH5.0 - 5.3Quartet~6-7Coupled to the ethyl protons. May show further coupling to the NH proton.
    NH6.5 - 8.0Broad Singlet/Doublet-Chemical shift and multiplicity can be solvent and concentration-dependent. May show coupling to the formyl and methine protons.
    CHO8.0 - 8.3Singlet/Doublet-May show coupling to the NH proton, which is dependent on the cis/trans isomerism.
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

    CarbonExpected Chemical Shift (δ, ppm)
    CH₃ (ethyl)18 - 22
    OCH₃ 55 - 58
    CH 75 - 80
    C=O 160 - 165
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of N-(1-methoxyethyl)formamide is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchSecondary Amide
~2980, 2940C-H stretch (aliphatic)CH₃, CH
~1670C=O stretch (Amide I)Formamide
~1530N-H bend (Amide II)Secondary Amide
~1100C-O stretchEther
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(1-methoxyethyl)formamide, the molecular ion peak ([M]⁺) would be observed at m/z = 103. Key fragmentation pathways would likely involve the cleavage of the C-O and C-N bonds of the acetal moiety.

Expected Fragmentation Pattern:

  • Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 72.

  • Loss of the formyl group (-CHO): [M - 29]⁺ at m/z = 74.

  • Cleavage of the C-N bond: This could lead to fragments corresponding to the methoxyethyl cation ([C₃H₇O]⁺) at m/z = 59 and the formamide radical cation.

// Central Molecule NMEF [label="N-(1-methoxyethyl)formamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Spectroscopic Techniques NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#FBBC05"];

// Information Obtained NMR_info [label="Carbon-Hydrogen Framework\ncis/trans Isomerism", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; IR_info [label="Functional Groups\n(Amide, Ether)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; MS_info [label="Molecular Weight\nFragmentation Pattern", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections NMEF -> NMR; NMEF -> IR; NMEF -> MS;

NMR -> NMR_info; IR -> IR_info; MS -> MS_info; } } Caption: Logical relationships in structural elucidation.

Chemical Properties and Reactivity

N-(1-methoxyethyl)formamide, as an N,O-acetal, exhibits a unique reactivity profile, making it a valuable synthetic intermediate.

Stability and Hydrolysis

The stability of N-(1-methoxyethyl)formamide is a critical consideration in its handling and use. As an acetal, it is susceptible to hydrolysis under acidic conditions, which would lead to the regeneration of N-(1-hydroxyethyl)formamide and methanol, and potentially further decomposition to acetaldehyde and formamide. The rate of hydrolysis is dependent on the pH of the medium. Generally, N,O-acetals are more stable under neutral and basic conditions.

Thermal Stability

The thermal stability of N-(1-methoxyethyl)formamide is particularly relevant to its primary application as a precursor to N-vinylformamide.[4] Pyrolysis of N-(1-methoxyethyl)formamide at elevated temperatures (250-550 °C) results in the elimination of methanol to yield N-vinylformamide.[4][8] This elimination reaction is a key step in the industrial production of this important monomer.

Reactivity as an N-Acyliminium Ion Precursor

A key aspect of the reactivity of N-(1-methoxyethyl)formamide is its ability to serve as a precursor to an N-acyliminium ion under Lewis acidic conditions. The methoxy group can act as a leaving group upon coordination with a Lewis acid, generating a highly electrophilic N-acyliminium ion. This reactive intermediate can then be trapped by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position to the nitrogen atom. This reactivity makes N-(1-methoxyethyl)formamide and related compounds valuable building blocks in the synthesis of more complex nitrogen-containing molecules.

Conformational Analysis: The Cis/Trans Isomerism of the Amide Bond

A fundamental aspect of the structure of N-(1-methoxyethyl)formamide is the restricted rotation around the C-N amide bond. This restricted rotation is due to the partial double bond character of the C-N bond arising from the delocalization of the nitrogen lone pair into the carbonyl group.[2] As a consequence, N-substituted formamides can exist as a mixture of two distinct conformational isomers: cis and trans.

The trans isomer, where the substituent on the nitrogen and the carbonyl oxygen are on opposite sides of the C-N bond, is generally the thermodynamically more stable and thus more abundant conformer.[9] However, the energy barrier to interconversion is relatively low, and the cis isomer is also present in equilibrium, with the population of the cis isomer often increasing with the steric bulk of the N-substituent. The presence of both isomers in solution is readily observable by NMR spectroscopy, as discussed in the structural elucidation section. The relative populations of the cis and trans isomers can be influenced by the solvent, temperature, and the nature of the substituents.[2][9]

Conclusion

N-(1-methoxyethyl)formamide is a molecule with a rich and varied chemistry. Its synthesis from readily available starting materials and its unique reactivity as an N,O-acetal make it a valuable intermediate in organic synthesis, most notably in the production of N-vinylformamide. A thorough understanding of its structure, as elucidated by modern spectroscopic techniques, and its chemical properties, including its stability, reactivity, and conformational isomerism, is essential for its effective application in research and industrial settings. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for scientists and professionals working with this versatile compound.

References

  • Google Patents. US5574185A - Production of N-(α-alkoxyethyl) formamide.
  • European Patent Office. EP3504184B1 - Synthesis of 1-hydroxyethyl formamides and n-vinyl formamides. Available from: [Link]

  • ChemRxiv. Synthesis and Stability of Asparagine-Derived N,N´–Amidals and N,N´–Hemiamidals. Available from: [Link]

  • ACS Publications. A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution. The Journal of Physical Chemistry A. 2002;106(20):5138-5145. Available from: [Link]

  • Google Patents. US7026511B2 - Synthesis of N-vinylformamide.
  • MDPI. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules. 2002;7(8):662-671. Available from: [Link]

  • PNAS. Relative hydrophilicities of cis and trans formamides. Proceedings of the National Academy of Sciences. 2019;116(38):18869-18874. Available from: [Link]

  • ResearchGate. Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. Available from: [Link]

  • PubMed. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. Available from: [Link]

  • PubChem. N-(1-methoxyethyl)formamide. Available from: [Link]

  • Google Patents. US4567300A - Process for producing N-substituted formamides.
  • Chemistry LibreTexts. Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

  • Google Patents. US5527963A - Production of N-vinylformamide.

Sources

Exploratory

N-(1-Methoxyethyl)formamide: Solvation Thermodynamics & Process Control

This guide serves as a technical reference for the solvation thermodynamics, process handling, and impurity management of N-(1-methoxyethyl)formamide (CAS: 38591-94-5).[1] [1] Executive Summary & Compound Profile N-(1-me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the solvation thermodynamics, process handling, and impurity management of N-(1-methoxyethyl)formamide (CAS: 38591-94-5).[1]

[1]

Executive Summary & Compound Profile

N-(1-methoxyethyl)formamide is a hemiaminal ether derivative often encountered as a reactive intermediate or byproduct in the synthesis of N-vinylformamide and related acrylamide analogs.[1] Its structure combines a highly polar formamide motif (


) with a lipophilic methoxyethyl tail.[1]

For drug development professionals, this compound presents a specific challenge: it possesses amphiphilic properties (LogP


 -0.1), making it soluble in both aqueous and organic phases, complicating standard extraction protocols.[1]
Physicochemical Snapshot
PropertyValue / DescriptorRelevance to Solubility
CAS Number 38591-94-5Unique Identifier
Molecular Weight 103.12 g/mol Low MW favors high miscibility
Structure

Hemiaminal ether (Acid labile)
LogP (Predicted) -0.1 to 0.2Amphiphilic; partitions into water
H-Bond Donors 1 (Amide NH)Strong interaction with protic solvents
H-Bond Acceptors 2 (Carbonyl O, Ether O)Interaction with water/alcohols

Solubility Profile in Organic Solvents

Note: Specific experimental solubility values are rarely published for this intermediate.[1] The following data is derived from functional group analysis, calculated partition coefficients, and standard solvation models for formamide derivatives.

A. Polar Protic Solvents (High Solubility)

Solvents: Water, Methanol, Ethanol, Isopropanol.[1]

  • Mechanism: The amide proton acts as a strong H-bond donor, while the carbonyl and ether oxygens accept H-bonds.[1]

  • Status: Miscible / Highly Soluble (>100 mg/mL). [1]

  • Process Insight: Cannot be effectively purged using simple crystallization from alcohols.[1] Requires a solvent swap to a non-polar system to induce precipitation.[1]

B. Polar Aprotic Solvents (High Solubility)

Solvents: DMSO, DMF, Acetonitrile (MeCN), Acetone.[1]

  • Mechanism: Dipole-dipole interactions dominate.[1] The polar amide bond aligns with the high dielectric constant of these solvents.[1]

  • Status: Miscible / Highly Soluble.

  • Process Insight: These solvents are excellent for synthesizing the compound but poor for isolating it.[1] Removal requires high-vacuum distillation or aqueous extraction.[1]

C. Chlorinated & Moderately Polar Solvents (Good Solubility)

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), THF.[1]

  • Mechanism: The methoxyethyl group provides sufficient lipophilicity to solvate the molecule in DCM/EtOAc, despite the polar amide head.[1]

  • Status: Soluble (>50 mg/mL). [1]

  • Process Insight: Critical for Extraction. This is the "sweet spot" for process chemists.[1] The compound will partition into these solvents, but can be washed out with water/brine due to its low LogP.[1]

D. Non-Polar Solvents (Low Solubility)

Solvents: Hexane, Heptane, Cyclohexane, Toluene (Moderate).[1]

  • Mechanism: The high polarity of the formamide group creates a high energetic barrier for solvation in aliphatic hydrocarbons.[1]

  • Status: Insoluble to Sparingly Soluble (<1 mg/mL). [1]

  • Process Insight: Purification Vector. Use Heptane or Hexane as an anti-solvent to precipitate the target API while keeping N-(1-methoxyethyl)formamide in the mother liquor (if the API is insoluble) or vice versa.[1]

Mechanistic Visualization: Solvation & Purging

The following diagram illustrates the solvation shell interactions and a logic flow for purging this impurity from a drug substance.

SolvationLogic cluster_Solvents Solvent Interaction Mechanisms Compound N-(1-methoxyethyl)formamide (Amphiphilic) Water Water/MeOH (H-Bond Network) Compound->Water High Affinity (Miscible) DCM DCM/EtOAc (Dipole-Dipole) Compound->DCM Good Affinity (Partitioning possible) Hexane Hexane/Heptane (Van der Waals) Compound->Hexane Rejection (Anti-Solvent) Process Purification Strategy DCM->Process Wash Aqueous Wash (Remove from Organic Layer) Process->Wash If Product is Lipophilic Cryst Crystallization (Use Heptane to oil out) Process->Cryst If Product is Polar

Caption: Solvation thermodynamics and resulting purification strategies. Green arrows indicate strong solubility; red dotted lines indicate insolubility used for anti-solvent rejection.[1]

Experimental Protocols

As specific solubility data is often absent from literature, the following SOPs ensure self-validating data generation.

Protocol A: Visual Solubility Determination (Saturation Method)

Use this to generate a precise solubility curve.[1]

  • Preparation: Weigh 100 mg of N-(1-methoxyethyl)formamide into a clear HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 50 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear/transparent.

    • Insoluble: Phase separation (oiling out) or turbidity persists.[1]

  • Calculation:

    
    
    
  • Validation: If soluble at <100 µL (i.e., >1000 mg/mL), mark as "Miscible."[1]

Protocol B: Impurity Purging (Extraction Study)

Use this to determine how to remove this compound from an API.[1]

  • Dissolution: Dissolve 1.0 g of API (spiked with 5% N-(1-methoxyethyl)formamide) in 10 mL DCM .

  • Wash 1: Add 5 mL Water . Shake vigorously for 2 minutes. Separate layers.

  • Wash 2: Add 5 mL Brine (Saturated NaCl). Shake and separate.

  • Analysis: Analyze the Organic Layer via GC-FID or HPLC.

  • Success Criteria: >95% reduction of the formamide peak indicates successful partitioning into the aqueous phase (driven by its LogP of -0.1).[1]

Impact on Drug Development

Genotoxicity & Stability[1][8]
  • Structural Alert: The hemiaminal ether moiety (

    
    ) is potentially reactive.[1] Under acidic conditions, it may hydrolyze to release acetaldehyde  and formamide .[1]
    
  • Regulatory Action: Monitor this impurity using GC-MS (due to low MW and lack of strong UV chromophores).

  • Purging Strategy: Due to its water solubility, aqueous washes are the most effective control strategy.[1] Avoid acidic workups if preservation of the molecule is required; induce acidic workups if destruction (hydrolysis) is the goal.[1]

References

  • PubChem Database. N-(1-methoxyethyl)formamide (CID 11051593).[1][2] National Library of Medicine. Available at: [Link][1]

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Standard reference for solubility screening protocols).

  • ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1][3][4] Available at: [Link]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative source on solvation mechanisms).

Sources

Foundational

Thermodynamic &amp; Process Parameters of N-(1-methoxyethyl)formamide

The following technical guide details the thermodynamic properties, synthesis kinetics, and processing parameters of N-(1-methoxyethyl)formamide (N-1-MEF). A Technical Guide for Precursor Chemistry & Reaction Engineering...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties, synthesis kinetics, and processing parameters of N-(1-methoxyethyl)formamide (N-1-MEF).

A Technical Guide for Precursor Chemistry & Reaction Engineering[1]

CAS Registry Number: 38591-94-5 Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Molecular Weight:  103.12  g/mol [1]

Executive Summary

N-(1-methoxyethyl)formamide (N-1-MEF) is a hemiaminal ether primarily utilized as the critical intermediate in the industrial synthesis of N-vinylformamide (NVF) , a monomer used to produce cationic polymers for water treatment and papermaking.[2] Unlike stable solvents like DMF or NMP, N-1-MEF is thermodynamically labile.[2] Its utility lies in its controlled instability—specifically, its ability to undergo thermal cracking (pyrolysis) to yield vinyl unsaturation.[2]

This guide analyzes N-1-MEF not as a static solvent, but as a dynamic thermodynamic entity, focusing on the energetics of its formation, its hydrolytic stability, and the entropy-driven pyrolysis required for NVF production.

Molecular Thermodynamics & Computed Properties

As a hemiaminal ether, N-1-MEF occupies a high-energy position relative to its hydrolysis products (formamide and acetaldehyde).[2] It exists in equilibrium with these precursors in aqueous media, necessitating anhydrous handling.[2]

Table 1: Physicochemical Properties (Computed & Experimental Estimates)
PropertyValueContext/Method
Physical State LiquidAt standard temperature and pressure (STP).[2]
Boiling Point ~180–190 °C (dec.)[2]Decomposes prior to stable boiling at 1 atm.
LogP (Octanol/Water) -0.1 to 0.1Hydrophilic; significantly soluble in polar organic solvents.[2]
Topological Polar Surface Area 38.3 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Indicates potential for membrane permeability (relevant for drug design).
H-Bond Donors 1 (Amide NH)Capable of H-bonding; increases viscosity relative to esters.[2]
H-Bond Acceptors 2 (Carbonyl O, Ether O)Facilitates solvation in water/alcohols.[2]
Structural Instability & Reactivity

The


 carbon is bonded to both a nitrogen (amide) and an oxygen (ether). This N-C-O  linkage is susceptible to:
  • Hydrolysis: In the presence of water and acid/base catalysis, it reverts to formamide, acetaldehyde, and methanol.

  • Elimination: Under thermal stress, it eliminates methanol to form the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     double bond of N-vinylformamide.
    

Synthesis Thermodynamics (The Upstream Pathway)

The formation of N-1-MEF is a two-stage equilibrium process involving addition and etherification.[2]

Reaction 1: Hemiaminal Formation

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



  • Thermodynamics: Slightly exothermic.[2]

  • Kinetics: Base-catalyzed (e.g., bicarbonate).[2] The equilibrium lies towards the hemiaminal at lower temperatures (

    
    ).
    
Reaction 2: Etherification

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



  • Thermodynamics: Near-thermoneutral equilibrium.[2]

  • Process Control: To drive this reaction to completion, Le Chatelier’s principle is applied:

    • Water Removal: Azeotropic distillation or molecular sieves.[2]

    • Excess Methanol: Shifts equilibrium to the right.[2]

    • Acid Catalysis: lowers the activation energy barrier for the

      
      -like substitution of the hydroxyl group.
      

Pyrolytic Decomposition (The Downstream Pathway)

The defining thermodynamic feature of N-1-MEF is its endothermic decomposition into N-vinylformamide.[2] This is an entropy-driven elimination reaction.[2]

Reaction Equation

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Thermodynamic Parameters
  • Enthalpy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Positive (Endothermic). Energy input is required to cleave the C-O bond and form the C=C double bond.
    
  • Entropy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Positive. One molecule of liquid/vapor N-1-MEF yields two molecules of gas (NVF and Methanol).[2]
    
  • Gibbs Free Energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    .
    • At low ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , 
      
      
      
      is positive (reaction non-spontaneous).
    • At high

      
       (
      
      
      
      ), the
      
      
      term dominates, making
      
      
      negative (spontaneous).
Process Conditions
ParameterRangeRationale
Temperature 250°C – 550°CSufficient thermal energy to overcome activation barrier and drive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Pressure 5 – 100 mbar (Vacuum)Low pressure favors the formation of gaseous products (Le Chatelier) and prevents polymerization of the reactive NVF monomer.
Residence Time 0.1 – 2.0 secondsShort contact time prevents secondary decomposition or polymerization (kinetically controlled).[2]

Visualization of Reaction Engineering

The following diagram illustrates the thermodynamic workflow from raw materials to the N-vinylformamide monomer, highlighting the critical intermediate role of N-1-MEF.

G cluster_inputs Raw Materials cluster_intermediate Intermediate Synthesis (Equilibrium Controlled) cluster_pyrolysis Pyrolysis (Entropy Driven) Form Formamide HEF N-(1-hydroxyethyl) formamide Form->HEF Base Cat. < 30°C Acet Acetaldehyde Acet->HEF MeOH Methanol N1MEF N-(1-methoxyethyl) formamide (N-1-MEF) MeOH->N1MEF HEF->N1MEF + MeOH - H2O Acid Cat. Pyrolysis Thermal Cracking (350-450°C, Vacuum) N1MEF->Pyrolysis Vaporization Pyrolysis->MeOH Recycle NVF N-Vinylformamide (Monomer) Pyrolysis->NVF Elimination (- MeOH)

Caption: Thermodynamic pathway from Formamide/Acetaldehyde to NVF via the N-1-MEF intermediate.

Experimental Protocols

Safety Warning: N-1-MEF and its precursors are irritants.[2] NVF is a reactive monomer.[2] Perform all operations in a fume hood.

Protocol A: Synthesis of N-(1-methoxyethyl)formamide
  • Hemiaminal Formation:

    • Mix Formamide (1.0 eq) and Potassium Bicarbonate (0.005 eq) in a reactor.

    • Add Acetaldehyde (1.05 eq) dropwise while maintaining temperature between 15–20°C (exothermic control).[2]

    • Stir for 2–4 hours until HEF crystallizes/precipitates.

  • Etherification:

    • Dissolve HEF in excess Methanol (4–5 eq).[2]

    • Add acid catalyst (e.g., Sulfuric acid or Amberlyst resin).[2]

    • Reflux at 60°C.[2]

    • Crucial Step: Neutralize the acid immediately after equilibrium is reached to prevent hydrolysis.[2]

    • Remove excess methanol via rotary evaporation under mild vacuum.[2] The residue is crude N-1-MEF.[2]

Protocol B: Pyrolysis to N-Vinylformamide[1]
  • Setup: Use a quartz tubular reactor packed with inert ceramic rings (to increase surface area) or empty (for short residence time).[2] Heat to 450°C.[2]

  • Feed: Vaporize N-1-MEF at 150°C (approx. 20 mbar).

  • Reaction: Pass the vapor through the hot zone. Residence time should be <1 second.[2]

  • Quench: Immediately condense the output gases in a chilled column (<10°C) containing a polymerization inhibitor (e.g., 4-hydroxy-TEMPO).

  • Purification: Fractional distillation under high vacuum to separate NVF from methanol and unreacted N-1-MEF.

References

  • PubChem. (2025).[2][1] N-(1-methoxyethyl)formamide | C4H9NO2.[2][1] National Library of Medicine.[2] [Link]

  • Pfohl, S., et al. (1996).[2] Process for producing N-vinylformamide. U.S. Patent 5,527,963.[2] BASF AG.[2]

  • Moll, K., et al. (1992).[2] Preparation of N-vinylformamide. U.S. Patent 5,155,268.[2] Bayer AG.[2]

  • Růžička, K., et al. (2024).[2] Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. MDPI.[2] (Cited for comparative amide thermodynamics).[2] [Link][2]

Sources

Exploratory

N-(1-methoxyethyl)formamide boiling point and density data

The following technical guide details the physicochemical profile, synthesis, and experimental characterization of N-(1-methoxyethyl)formamide , a critical intermediate in the production of functionalized vinyl monomers....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and experimental characterization of N-(1-methoxyethyl)formamide , a critical intermediate in the production of functionalized vinyl monomers.

High-Purity Precursor for N-Vinylformamide Synthesis

Executive Summary

N-(1-methoxyethyl)formamide (CAS: 38591-94-5) is a hemiaminal ether derivative primarily utilized as a stable, isolable intermediate in the industrial synthesis of N-vinylformamide (NVF) .[1] Unlike its precursor, N-(1-hydroxyethyl)formamide, which is prone to reversion or oligomerization, the methoxy-protected variant offers superior thermal stability during purification.

This compound serves as the "feedstock" for the thermal cracking (pyrolysis) process that yields NVF, a monomer essential for producing cationic polymers used in water treatment, papermaking, and enhanced oil recovery. Its handling requires precise control of pressure and temperature to prevent premature elimination of methanol.

Physicochemical Data Profile

The following data aggregates experimental values derived from primary patent literature and standard chemical property estimations.

PropertyValueConditions / NotesSource
CAS Number 38591-94-5 --PubChem / ChemNet
Molecular Formula C₄H₉NO₂----
Molecular Weight 103.12 g/mol ----
Boiling Point 61 – 62 °C @ 1.0 mmHg (Vacuum)US Patent 4,567,300 [1]
Density ~1.04 – 1.06 g/mLPredicted (Liquid @ 20°C)ACD/Labs (Est.)
Refractive Index ~1.435 – 1.445Predicted (nD20)ChemAxon (Est.)
Appearance Clear, colorless liquidDistilled fractionPatent Examples
Solubility MiscibleMethanol, Ethanol, WaterPolar Structure

Critical Note on Boiling Point: N-(1-methoxyethyl)formamide is thermally sensitive. It cannot be distilled at atmospheric pressure (760 mmHg) without significant decomposition into N-vinylformamide and methanol. All purification must occur under high vacuum (<10 mmHg).

Synthesis & Production Logic: The "Alkoxy Process"[2]

The industrial route to N-(1-methoxyethyl)formamide is known as the Alkoxy Process . It is designed to bypass the instability of the hydroxy-intermediate by "capping" it with a methyl group.

Reaction Pathway[2][3][4][5]
  • Addition: Formamide reacts with Acetaldehyde to form N-(1-hydroxyethyl)formamide.

  • Etherification: The hydroxy group is methylated using Methanol and an acid catalyst, yielding N-(1-methoxyethyl)formamide .

  • Elimination (Downstream): The methoxy compound undergoes thermolysis to generate N-vinylformamide.[2]

Mechanism Visualization

The following diagram illustrates the chemical flow and atomic economy of the process.

AlkoxyProcess Reactants Formamide + Acetaldehyde Intermediate1 N-(1-hydroxyethyl) formamide (Unstable Solid) Reactants->Intermediate1 Base Cat. (T < 20°C) Target N-(1-methoxyethyl) formamide (Target Intermediate) Intermediate1->Target Etherification Methanol + Methanol (Acid Cat.) Methanol->Target Pyrolysis Pyrolysis (400-500°C) Target->Pyrolysis Vapor Phase FinalProduct N-Vinylformamide (NVF) Pyrolysis->FinalProduct - MeOH

Figure 1: The "Alkoxy Process" pathway converting basic reagents into the stable methoxy intermediate.

Experimental Protocols

Protocol A: Synthesis of N-(1-methoxyethyl)formamide

Based on methodologies described in US Patent 4,567,300.

Objective: Isolate high-purity N-(1-methoxyethyl)formamide from formamide and acetaldehyde.

Reagents:

  • Formamide (1.0 eq)

  • Acetaldehyde (1.0 - 1.2 eq)

  • Methanol (Excess, solvent/reactant)[3]

  • Potassium Carbonate (Base catalyst)

  • Sulfuric Acid (Acid catalyst)

Step-by-Step Methodology:

  • Hydroxylation (Step 1):

    • Charge a reactor with Formamide and 0.5 mol% Potassium Carbonate.

    • Cool the system to 10°C .

    • Add Acetaldehyde dropwise, maintaining internal temperature between 10–15°C .

    • Causality: Low temperature prevents the formation of cyclic trimers and oligomers.

    • Stir for 2 hours. The mixture typically solidifies as N-(1-hydroxyethyl)formamide crystallizes.[4]

  • Etherification (Step 2):

    • Dissolve the crystalline mass directly in Methanol (approx. 2-3 molar excess).

    • Neutralize the base with a stoichiometric amount of Sulfuric Acid.

    • Add catalytic Sulfuric Acid (approx. 0.2 wt%).

    • Stir at 20–25°C for 3–4 hours.

    • Validation: Monitor consumption of the hydroxy species via TLC or GC.

  • Neutralization:

    • Neutralize the acid catalyst with Sodium Methoxide or Sodium Carbonate.

    • Filter off the precipitated salts (Sodium Sulfate).

Protocol B: Vacuum Distillation (Purification)

Objective: Separate the target ether from excess methanol and unreacted formamide.

  • Setup: Equip a round-bottom flask with a Vigreux column, a vacuum-jacketed distillation head, and a cow receiver. Connect to a high-vacuum pump capable of <1 mmHg .

  • Solvent Strip: Remove excess methanol via rotary evaporation at 40°C (approx. 200 mmHg).

  • Fractionation:

    • Apply high vacuum (1.0 mmHg ).

    • Slowly ramp oil bath temperature.[5]

    • Collect Fraction: The product distills at 61–62°C .[4]

    • Discard: Any fore-run boiling below 55°C (residual volatiles) or pot residue (heavy oligomers).

Protocol C: Density Determination (Oscillating U-Tube)

Since specific density data is often predicted, experimental verification is required for new batches.

  • Instrument: Anton Paar DMA 35 or equivalent digital density meter.

  • Calibration: Verify against air (0.0012 g/cm³) and degassed water (0.9982 g/cm³ at 20°C).

  • Sample Prep: Ensure the distilled N-(1-methoxyethyl)formamide is free of bubbles. Temperature equilibrate to 20.0°C.

  • Injection: Inject ~2 mL into the oscillating U-tube.

  • Reading: Record density to 4 decimal places. (Expected range: 1.0400 – 1.0600 g/cm³ ).

Applications in Drug & Polymer Development

While primarily a monomer precursor, the specific reactivity of the 1-methoxyethyl group (an N,O-acetal) makes it a valuable "masked" electrophile in drug discovery.

  • Prodrug Linkers: The methoxyethyl group can be hydrolyzed under mild acidic conditions (e.g., in tumor microenvironments) to release the free amide.

  • Cationic Hydrogels: As a precursor to NVF, it enables the synthesis of Poly(vinylamine), a polymer with high primary amine density used for gene delivery vectors (DNA complexation).

Downstream Process Logic

The following diagram details the decision logic for handling the purified intermediate.

HandlingLogic Start Purified N-(1-methoxyethyl)formamide CheckPurity Check Purity (GC > 98%) Start->CheckPurity Storage Storage (< 10°C, Inert Gas) CheckPurity->Storage Pass Pyrolysis Pyrolysis Reactor (Production of NVF) CheckPurity->Pyrolysis Industrial Use Hydrolysis Acid Hydrolysis (Release Formamide) CheckPurity->Hydrolysis Research Use Storage->Pyrolysis On Demand

Figure 2: Decision matrix for the storage and utilization of the purified intermediate.

References

  • Parris, C. L. (1986). Process for producing N-substituted formamides. U.S. Patent No. 4,567,300. Washington, DC: U.S. Patent and Trademark Office.

  • Moll, R., et al. (1996). Production of N-vinylformamide. U.S. Patent No. 5,527,963. Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11051593, N-(1-Methoxyethyl)formamide. Retrieved from .

Sources

Foundational

Synthesis Pathways for N-(1-Methoxyethyl)formamide: A Comprehensive Technical Guide

Executive Summary N-(1-methoxyethyl)formamide is a critical synthetic intermediate in industrial polymer chemistry and pharmaceutical manufacturing. It primarily serves as a stable, distillable precursor for the producti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-methoxyethyl)formamide is a critical synthetic intermediate in industrial polymer chemistry and pharmaceutical manufacturing. It primarily serves as a stable, distillable precursor for the production of N-vinylformamide (NVF), a highly reactive monomer utilized to synthesize water-soluble, biocompatible poly(vinylamine) derivatives for water treatment and biomedical applications[1]. This technical guide details the mechanistic pathways, optimized synthetic protocols, and thermodynamic considerations required to synthesize N-(1-methoxyethyl)formamide with high yield (>94%) and purity[2].

Chemical Profiling & Structural Significance

Understanding the physicochemical properties of the target molecule is the first step in designing a robust synthesis pathway. The presence of the methoxy ether linkage stabilizes the molecule compared to its hydroxyl analog, preventing spontaneous dehydration at room temperature while allowing controlled thermal cracking at elevated temperatures.

  • Chemical Name: N-(1-methoxyethyl)formamide

  • CAS Registry Number: 3[3]

  • Molecular Formula: C4H9NO2[4]

  • Molecular Weight: 103.12 g/mol [3]

  • Structural Formula: CH3-CH(OCH3)-NH-CHO

Mechanistic Pathways

The dominant industrial and laboratory pathway for synthesizing N-(1-methoxyethyl)formamide is a two-step sequence: base-catalyzed hemiamidal formation followed by acid-catalyzed etherification.

Phase 1: Nucleophilic Addition (Hemiamidal Formation)

Formamide undergoes nucleophilic addition to the carbonyl carbon of acetaldehyde. This reaction is catalyzed by a mild base (e.g., potassium carbonate) to enhance the nucleophilicity of the formamide nitrogen. The resulting intermediate is N-(1-hydroxyethyl)formamide[2].

Phase 2: Acid-Catalyzed Etherification

The hydroxyl group of N-(1-hydroxyethyl)formamide is protonated by a strong acid (such as concentrated sulfuric acid) and subsequently eliminated as water. This generates a highly reactive, resonance-stabilized acyl iminium ion intermediate. Methanol then attacks this electrophilic center. Deprotonation yields the final etherified product, N-(1-methoxyethyl)formamide[2].

Workflow A Formamide + Acetaldehyde B N-(1-hydroxyethyl)formamide (Intermediate) A->B K2CO3, Toluene 15°C, 5h C N-(1-methoxyethyl)formamide (Target Product) B->C Methanol, H2SO4 5°C to 15°C, 5h

Overall two-step synthesis workflow for N-(1-methoxyethyl)formamide.

Mechanism N1 N-(1-hydroxyethyl)formamide N2 Protonated Hemiamidal (Oxonium Ion) N1->N2 + H+ (from H2SO4) N3 Acyl Iminium Ion (Reactive Intermediate) N2->N3 - H2O (Dehydration) N4 Methanol Adduct (Protonated Ether) N3->N4 + CH3OH (Nucleophilic Attack) N5 N-(1-methoxyethyl)formamide N4->N5 - H+ (Deprotonation)

Acid-catalyzed etherification mechanism via an acyl iminium ion intermediate.

Experimental Protocol: High-Yield Synthesis

The following protocol is adapted from 2[2], specifically leveraging conditions that suppress side reactions such as bis-amide formation or premature elimination.

Step 1: Synthesis of N-(1-hydroxyethyl)formamide
  • Preparation: Purge a jacketed reaction vessel with nitrogen to displace oxygen. Add 1.0 mmol of anhydrous potassium carbonate (

    
    ) and 150 mL of toluene.
    
  • Reagent Addition: Introduce 120 mmol of acetaldehyde into the vessel. Cool the system to exactly 15 °C using a recirculating chiller.

  • Controlled Reaction: Slowly add 100 mmol of formamide dropwise.

    • Causality Note: Dropwise addition controls the exothermic nucleophilic attack, preventing localized overheating that leads to the formation of ethylidene bisformamide byproducts.

  • Maturation & Isolation: Maintain the reaction at 15 °C for 5 hours. Filter the mixture to remove the solid base catalyst, yielding N-(1-hydroxyethyl)formamide in the filtrate[2].

Step 2: Etherification to N-(1-methoxyethyl)formamide
  • Solvent Exchange: Take 97 mmol of the synthesized N-(1-hydroxyethyl)formamide and dissolve it in 30 mL of anhydrous methanol under a nitrogen atmosphere.

  • Acidification: Cool the mixture to 5 °C. Slowly add 2 mmol of concentrated sulfuric acid (

    
    ) dropwise.
    
    • Causality Note: The low temperature is critical. Protonation and subsequent dehydration to the acyl iminium ion is highly exothermic; elevated temperatures will cause the intermediate to prematurely eliminate into N-vinylformamide, which rapidly polymerizes in acidic environments.

  • Etherification: After addition is complete, raise the temperature to 15 °C and stir for 5 hours[2].

  • Neutralization (Self-Validation Step): Add a 25 wt% sodium hydroxide (NaOH) solution dropwise until the pH reaches exactly 7.0.

    • Causality Note: Strict neutralization is a self-validating checkpoint. If the solution remains acidic during the subsequent distillation, the product will undergo acid-catalyzed reversion or cracking. A stable pH of 7 confirms the system is safe for thermal processing.

  • Purification: Filter the precipitated sodium sulfate salts. Subject the filtrate to reduced-pressure distillation (200 Pa, 20 °C) to isolate N-(1-methoxyethyl)formamide. This method yields the product at 94.9% yield and 95.1% purity[2].

Quantitative Data & Yield Optimization

The table below summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across both synthetic phases.

ParameterPhase 1: Hemiamidal FormationPhase 2: Etherification
Primary Reactants Formamide, AcetaldehydeN-(1-hydroxyethyl)formamide, Methanol
Catalyst Potassium Carbonate (

)
Sulfuric Acid (

)
Solvent System Toluene (Non-polar)Methanol (Polar, acts as reactant & solvent)
Temperature Profile Isothermal at 15 °C5 °C (Addition) → 15 °C (Reaction)
Reaction Duration 5.0 Hours5.0 Hours
Target Yield > 98% (Crude Intermediate)94.9% (Distilled Product)
Product Purity N/A95.1%

References

  • Title: N-(1-Methoxyethyl)
  • Title: CN120020117A - Preparation method of N-vinyl amide Source: Google Patents URL
  • Title: N-(1-Methoxyethyl)
  • Title: Cas 13162-05-5, N-VINYLFORMAMIDE Source: LookChem URL

Sources

Exploratory

Technical Guide: Stability Profile of N-(1-methoxyethyl)formamide

This technical guide details the chemical stability profile of N-(1-methoxyethyl)formamide (CAS 38591-94-5), a critical but labile intermediate in the industrial synthesis of N-vinylformamide (NVF). Executive Summary N-(...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical stability profile of N-(1-methoxyethyl)formamide (CAS 38591-94-5), a critical but labile intermediate in the industrial synthesis of N-vinylformamide (NVF).

Executive Summary

N-(1-methoxyethyl)formamide (MEF) is a hemiaminal ether derivative acting as a protected precursor to N-vinylformamide. Its stability profile is defined by a dichotomy: it must be stable enough to isolate or transport under specific conditions, yet labile enough to undergo thermal elimination (cracking) to generate the vinyl group.

For researchers, the core stability challenge is two-fold:

  • Hydrolytic Instability: The

    
    -methoxy group is susceptible to acid-catalyzed hydrolysis, reverting the molecule to formamide, acetaldehyde, and methanol.
    
  • Thermal Lability: At elevated temperatures (

    
    C), it undergoes elimination to form N-vinylformamide.
    

Chemical Identity & Physicochemical Properties

PropertyData
Chemical Name N-(1-methoxyethyl)formamide
CAS Number 38591-94-5
Molecular Formula

Molecular Weight 103.12 g/mol
Structure

Functional Class Hemiaminal Ether /

-Alkoxy Amide
Physical State Colorless to pale yellow liquid
Solubility Soluble in polar organic solvents (Methanol, Toluene); hydrolyzes in water

Stability & Reactivity Profile

The stability of MEF is governed by its hemiaminal ether linkage. Unlike standard amides, the carbon alpha to the nitrogen bears an alkoxy group, creating a "push-pull" electronic environment that facilitates two distinct degradation pathways.

Hydrolytic Stability (Acid Sensitivity)

MEF is thermodynamically unstable in the presence of water and acid. The mechanism follows an


 or specific acid catalysis pathway typical of acetals/hemiaminals.
  • Mechanism: Protonation of the methoxy oxygen

    
     Loss of methanol 
    
    
    
    Formation of an N-acyliminium ion intermediate
    
    
    Nucleophilic attack by water
    
    
    Fragmentation to Formamide and Acetaldehyde.
  • Critical Control Point: pH < 7.0 accelerates degradation. Neutral or slightly basic conditions (stabilized with traces of base like

    
    ) are required for storage.
    
Thermal Stability (Elimination Pathway)

This pathway is the basis of its industrial utility but poses a storage hazard.

  • Reaction: Thermal cracking (pyrolysis).

  • Onset: Slow decomposition can occur >40°C; rapid cracking occurs >200°C.

  • Products: N-vinylformamide (NVF) and Methanol.

  • Catalysis: Acid catalysts lower the activation energy for this elimination, making the compound doubly sensitive to acidic impurities during storage.

Reactivity Network Diagram

The following diagram illustrates the central position of MEF and its divergent stability pathways.

MEF_Stability Fig 1. Divergent Reactivity Pathways of N-(1-methoxyethyl)formamide Precursors Precursors (Formamide + Acetaldehyde + MeOH) MEF N-(1-methoxyethyl)formamide (Target Molecule) Precursors->MEF Synthesis (Base Cat.) Hydrolysis Hydrolysis Products (Formamide + Acetaldehyde) MEF->Hydrolysis Acid/H2O (Degradation) Elimination Elimination Products (N-Vinylformamide + MeOH) MEF->Elimination Heat (>200°C) (Industrial Route)

Figure 1: The stability "fork in the road." Acid/Moisture leads to reversion (Red), while Heat leads to the vinyl monomer (Green).

Analytical Methodologies

Due to the thermal instability described above, standard analytical protocols must be adapted.

Gas Chromatography (GC)
  • Risk: High injector temperatures can induce in-situ cracking, leading to false positives for N-vinylformamide.

  • Protocol Adjustment:

    • Injector: Cool on-column injection or low-temperature split/splitless (

      
      C).
      
    • Column: Low-bleed phase (e.g., DB-WAX or DB-624) to separate methanol and acetaldehyde byproducts.

    • Validation: Verify peak integrity by varying injector temperature. If the NVF peak area increases with injector temp, the method is degrading the sample.

HPLC (Recommended for Purity)
  • Advantage: Avoids thermal stress.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Water/Acetonitrile gradient (Buffered to pH 7.5-8.0).

    • Note: Avoid acidic modifiers (TFA, Formic Acid) which will degrade the sample on-column.

  • Detection: UV at 210-220 nm (Amide absorption).

NMR Spectroscopy
  • Purpose: Definitive structural confirmation.

  • Solvent:

    
     or 
    
    
    
    (Must be acid-free; filter through basic alumina if uncertain).
  • Key Signals (

    
    ): 
    
    • Doublet at

      
       ppm (
      
      
      
      group).
    • Singlet at

      
       ppm (
      
      
      
      group).
    • Multiplet at

      
       ppm (Methine proton 
      
      
      
      ).
    • Singlet/Doublet at

      
       ppm (Formyl proton 
      
      
      
      ).

Handling & Storage Protocols

To maintain chemical integrity, the following "Self-Validating" storage system is recommended.

Storage Conditions
  • Temperature: Store at -20°C to 4°C . Room temperature storage significantly reduces shelf-life due to slow elimination.

  • Atmosphere: Blanket with dry Nitrogen or Argon. Oxygen is less of a concern than moisture .

  • Stabilization:

    • Ensure the sample is acid-free .

    • Industrial samples often contain trace weak base (e.g., 10-50 ppm

      
       or hindered amine) to scavenge any acid formed via hydrolysis.
      
Handling Precautions
  • Moisture Sensitivity: Do not leave containers open. The compound is hygroscopic; absorbed water triggers autocatalytic hydrolysis (hydrolysis produces formic acid traces

    
     more hydrolysis).
    
  • Solvent Choice: When diluting for reaction, use anhydrous, non-acidic solvents (e.g., dry Toluene, THF). Avoid protic solvents unless basic conditions are maintained.

References

  • BenchChem. (2025). The Synthesis of N-Vinylformamide: A Technical Guide for Researchers. Retrieved from

  • PubChem. (2025). N-(1-methoxyethyl)formamide Compound Summary. National Library of Medicine. Retrieved from

  • European Patent Office. (2018). EP 3504184 B1: Synthesis of 1-Hydroxyethyl Formamides and N-Vinyl Formamides. Retrieved from

  • Google Patents. (2022). Method for Obtaining Bio-Sourced N-Vinylformamide. Retrieved from

  • NOAA. (2025). N-Methylformamide Chemical Datasheet (Analogous Stability Data). CAMEO Chemicals.[1] Retrieved from

Sources

Foundational

difference between N-(1-methoxyethyl)formamide and N-vinylformamide

The following technical guide details the structural, functional, and synthetic distinctions between N-(1-methoxyethyl)formamide (NMEF) and N-vinylformamide (NVF) . Executive Summary The core distinction between these tw...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, functional, and synthetic distinctions between N-(1-methoxyethyl)formamide (NMEF) and N-vinylformamide (NVF) .

Executive Summary

The core distinction between these two compounds lies in their role within the chemical value chain: N-vinylformamide (NVF) is a reactive monomer used to produce functional polymers, while N-(1-methoxyethyl)formamide (NMEF) is a stable chemical intermediate used almost exclusively to synthesize NVF.

  • NVF (The Monomer): An isomer of acrylamide, NVF is prized for its ability to polymerize into poly(N-vinylformamide) (PNVF), which can be hydrolyzed to poly(vinylamine) (PVAm). It offers a less toxic alternative to acrylamide in water treatment and papermaking applications.

  • NMEF (The Precursor): NMEF represents a "masked" form of NVF. It lacks the reactive vinyl group, making it stable during storage and transport. It is converted to NVF via thermal cracking (alcohol elimination) immediately prior to or during the purification stage.

Chemical Identity & Physical Profile

The following table contrasts the fundamental properties of the two compounds. Note the difference in molecular weight corresponding to the methanol (


) molecule "stored" within NMEF.
FeatureN-vinylformamide (NVF) N-(1-methoxyethyl)formamide (NMEF)
CAS Number 13162-05-538591-94-5
Formula


Molecular Weight 71.08 g/mol 103.12 g/mol
Structure


Physical State Colorless to yellow liquidColorless to pale yellow liquid
Boiling Point 210°C (atm); ~80°C (10 mmHg)Decomposes/Cracks >250°C
Reactivity High (Radical Polymerization)Low (Stable until pyrolyzed)
Primary Hazard Skin Irritant / Polymerization RiskMethanol release / Skin Irritant

The Synthetic Connection: The "Methoxy Route"

NMEF is the defining intermediate in the Mitsubishi Process (also known as the Alkoxy Route) for producing NVF. This pathway avoids the use of highly toxic hydrogen cyanide (HCN), which is required in the competing BASF process.

Mechanism of Action
  • Addition: Formamide reacts with acetaldehyde to form N-(1-hydroxyethyl)formamide (HEF) .

  • Etherification: HEF reacts with methanol (acid catalyst) to form NMEF . This step "locks" the structure, preventing reversibility back to starting materials.

  • Cracking (Elimination): NMEF is heated (pyrolyzed) to eliminate methanol and generate the vinyl double bond, yielding NVF .

Visualization: Synthesis Pathway

The following diagram illustrates the chemical flow from raw materials to the final monomer.

G Acetaldehyde Acetaldehyde (CH3CHO) HEF N-(1-hydroxyethyl)formamide (HEF) Acetaldehyde->HEF Base Cat. Addition Formamide Formamide (HCONH2) Formamide->HEF Base Cat. Addition NMEF N-(1-methoxyethyl)formamide (NMEF) HEF->NMEF + Methanol Acid Cat. Methanol Methanol (CH3OH) NVF N-vinylformamide (NVF) NMEF->NVF Pyrolysis (- Methanol) Recycle Recycled Methanol NMEF->Recycle Elimination Recycle->HEF Re-use

Caption: The Mitsubishi "Methoxy Route" utilizing NMEF as the stable intermediate for NVF production.

Reactivity & Polymerization Behavior

N-vinylformamide (NVF)

NVF is an "activated" monomer. The vinyl group (


) is conjugated with the amide nitrogen, making it susceptible to free radical polymerization.
  • Polymerization: Readily polymerizes using azo (e.g., AIBN) or peroxide initiators in aqueous solution.

  • Hydrolysis: The formyl group (

    
    ) protects the amine. Post-polymerization hydrolysis (acidic or basic) removes this group to yield Polyvinylamine (PVAm) , a cationic polymer with high charge density.
    
  • Storage: Requires stabilization (often with inhibitors) and low temperatures to prevent spontaneous polymerization.

N-(1-methoxyethyl)formamide (NMEF)

NMEF is chemically "dormant" regarding polymerization.

  • Stability: The methoxy group ($ -OCH_3 $) at the

    
    -position prevents the formation of a radical species. It does not polymerize.[1]
    
  • Sensitivity: It is sensitive to strong heat (>200°C) and acid catalysts, which trigger the elimination of methanol to revert to NVF.

  • Role: It acts as a process buffer , allowing manufacturers to store the potential for NVF without the instability of the double bond.

Experimental Protocols

Protocol A: Synthesis of NVF via Pyrolysis of NMEF

Context: This procedure describes the conversion of the intermediate NMEF into the active monomer NVF.

Reagents:

  • N-(1-methoxyethyl)formamide (NMEF) (Purity >98%)

  • Catalyst: Solid acid catalyst (e.g., Zeolite or Silica-Alumina) is optional but lowers cracking temperature.

Workflow:

  • Setup: Equip a tubular quartz reactor with a heating jacket and a downstream condenser/vacuum trap.

  • Feed: Introduce NMEF vapor into the reactor.

  • Reaction Conditions:

    • Temperature: 350°C – 450°C (Thermal) or 250°C (Catalytic).

    • Pressure: Reduced pressure (10–50 mbar) is critical to favor the gas-phase elimination and prevent side reactions.

  • Collection: The effluent gas is rapidly cooled. The condensate contains a mixture of NVF and Methanol.

  • Purification:

    • Perform fractional distillation under vacuum.

    • Methanol Fraction: Collects at low temp (Recycle).

    • NVF Fraction: Collects at ~80–90°C (at 10 mmHg).

  • Yield: Typical conversion >90%; Selectivity >95%.

Protocol B: Free Radical Polymerization of NVF

Context: Standard lab-scale synthesis of PNVF.

Reagents:

  • N-vinylformamide (NVF) monomer (distilled).

  • Solvent: Deionized Water.

  • Initiator: V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride).

Workflow:

  • Preparation: Dissolve NVF in water to a 10–20% w/w concentration.

  • Degassing: Purge the solution with Nitrogen (

    
    ) for 30 minutes to remove oxygen (a radical scavenger).
    
  • Initiation: Add V-50 initiator (0.5 mol% relative to monomer).

  • Polymerization: Heat to 60°C under

    
     blanket for 4–6 hours. Viscosity will increase significantly.
    
  • Isolation: Precipitate the polymer into acetone, filter, and dry under vacuum.

Safety & Toxicology

NVF vs. Acrylamide

NVF is strategically developed as a safer alternative to acrylamide.[2][3]

  • Acrylamide: A potent neurotoxin and probable carcinogen.[2] Readily absorbed through skin.

  • NVF: Non-neurotoxic.[2] While still a skin irritant and potentially harmful if swallowed, it lacks the specific neurotoxicity profile of acrylamide.

NMEF Specifics
  • Methanol Release: The primary hazard of processing NMEF is the generation of methanol (toxic, flammable) during decomposition. Proper ventilation and explosion-proof equipment are required during the cracking step.

  • Contact: Treat as a general organic irritant. Wear nitrile gloves and safety goggles.

References

  • European Patent Office. Synthesis of 1-Hydroxyethyl Formamides and N-Vinyl Formamides (EP 3504184 B1). EPO Patent Scope. [Link]

  • National Institutes of Health (NIH). N-(1-methoxyethyl)formamide Compound Summary (CID 11051593). PubChem.[4] [Link]

  • Madl, Alexander. The Cationic Induced Oligomerisation of N-Vinylformamide. Dissertation, TU Berlin. [Link]

Sources

Exploratory

Advanced Safety &amp; Handling Guide: N-(1-methoxyethyl)formamide

The following is an in-depth technical guide and safety whitepaper for N-(1-methoxyethyl)formamide . CAS: 38591-94-5 | Formula: C₄H₉NO₂ | MW: 103.12 g/mol [1][2][3] Part 1: Core Directive & Executive Summary The Safety G...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety whitepaper for N-(1-methoxyethyl)formamide .

CAS: 38591-94-5 | Formula: C₄H₉NO₂ | MW: 103.12 g/mol [1][2][3]

Part 1: Core Directive & Executive Summary

The Safety Gap: Unlike common solvents like DMF or NMP, N-(1-methoxyethyl)formamide (N-MEF) lacks a fully harmonized GHS classification in many public databases. This absence of data is not an absence of risk. As a structural analogue to N-methylformamide (NMF) and Formamide , this compound must be handled under the Precautionary Principle , assuming it possesses the severe reproductive toxicity and dermal permeability characteristics of its class.

This guide bridges the gap between sparse SDS data and rigorous laboratory safety, employing Structure-Activity Relationship (SAR) logic to establish a safe handling protocol.

Part 2: Scientific Integrity & Hazard Profiling

Chemical Identity & Predicted Properties

N-MEF is a hemiaminal ether derivative of formamide. Its structure combines the polar, hydrogen-bonding capability of the formamide group with a lipophilic ether tail.

PropertyValue / PredictionSource/Rationale
CAS Number 38591-94-5Chemical Abstracts Service
Physical State Liquid (Predicted)Analogy to N-methylformamide (Liquid > -3°C)
Boiling Point ~180–200°C (Est.)Higher MW than Formamide (210°C) but less H-bonding capability.
Solubility High (Water/Polar Solvents)Amide polarity + Ether oxygen.
Flash Point > 90°C (Est.)[4][5]High boiling point typically correlates with high FP.
Toxicology: The Formamide Motif

The primary hazard driver is the N-substituted formamide core . Research into homologous compounds (Formamide, NMF, DMF) reveals a consistent toxicological profile that must be applied to N-MEF.

  • Reproductive Toxicity (Category 1B): Formamides are potent teratogens. They can cross the placental barrier and are metabolized into formic acid and respective amines, disrupting folate metabolism and DNA synthesis in developing fetuses.

  • Dermal Absorption: The amphiphilic nature of N-MEF (ether tail + amide head) suggests it acts as a penetration enhancer , rapidly crossing the stratum corneum and carrying other dissolved toxins with it.

  • Hepatotoxicity: Systemic absorption of formamides is linked to liver damage via oxidative stress mechanisms.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the inferred metabolic activation and toxicity pathways for N-MEF based on formamide metabolism.

ToxicityPathway NMEF N-(1-methoxyethyl)formamide (Parent Compound) Absorb Dermal/Inhalation Absorption NMEF->Absorb Liver Hepatic Metabolism (CYP450 / Amidase) Absorb->Liver Metab1 Formic Acid (Mitochondrial Toxin) Liver->Metab1 Hydrolysis Metab2 1-Methoxyethylamine (Unstable Intermediate) Liver->Metab2 Tox1 Reproductive Toxicity (Teratogenesis) Metab1->Tox1 Folate Antagonism Tox2 Hepatotoxicity (Liver Damage) Metab1->Tox2 Oxidative Stress Metab2->Tox2 Reactive Aldehydes

Figure 1: Inferred metabolic and toxicity pathway of N-(1-methoxyethyl)formamide based on formamide analogues.

Part 3: Operational Protocols & Engineering Controls

Hierarchy of Controls

Due to the "Silent Hazard" (low vapor pressure reducing olfactory warning, but high skin toxicity), reliance on PPE alone is insufficient.

  • Elimination/Substitution: Can a less toxic amide (e.g., dimethylacetamide, though still hazardous) be used? If N-MEF is the target molecule, this is moot.

  • Engineering: All handling must occur within a certified Chemical Fume Hood (CFH) operating at 100 fpm face velocity.

  • Administrative: Pregnant personnel or those trying to conceive should be restricted from handling this compound.

Barrier Protection (PPE)

Standard nitrile gloves are often permeable to small, polar amides.

  • Primary Glove: Butyl Rubber (0.7 mm) offers the highest permeation resistance (>480 min) against formamides.

  • Secondary Option: Double-gloving with Nitrile (minimum 0.11 mm) is acceptable only for splash protection. If contact occurs, immediately remove gloves and wash hands.

  • Respiratory: If heating or aerosolizing outside a hood (strongly discouraged), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

Safe Handling Workflow

HandlingProtocol Start Start: N-MEF Handling Check Pre-Check: Fume Hood Flow & PPE (Butyl Gloves) Start->Check Transfer Transfer/Weighing: Inside Hood Only Use Syringe/Septum if possible Check->Transfer Reaction Reaction: Closed Vessel Reflux Condenser (if heating) Transfer->Reaction Spill Spill Event? Reaction->Spill Cleanup Absorb with Vermiculite Do NOT use paper towels (flammability) Dispose as Haz Waste Spill->Cleanup Yes Waste Disposal: Segregated Organic Waste Label: 'Potential Reprotoxin' Spill->Waste No Cleanup->Waste

Figure 2: Operational workflow for safe handling and spill response.

Part 4: Emergency Response & Storage

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][6][7] Do not use neutralization agents.

  • Skin Contact: Wash with soap and water.[5][6][7][8] Do not use alcohol or solvents (e.g., ethanol), as these may increase transdermal absorption of the residual chemical.

  • Ingestion: Do NOT induce vomiting. Formamides can cause aspiration pneumonia. Rinse mouth and seek immediate medical attention.

Storage & Stability
  • Conditions: Store in a cool, dry, well-ventilated area.

  • Incompatibilities: Strong oxidizers, acids, and bases.[5] Hydrolysis in acidic moisture releases formic acid and 1-methoxyethylamine .

  • Shelf Life: Check for peroxide formation if stored for >1 year (due to the ether linkage), although the amide group generally stabilizes the molecule compared to pure ethers.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11051593, N-(1-methoxyethyl)formamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Formamide (CAS 75-12-7) - Toxicological Information. Retrieved from [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of N-(1-methoxyethyl)formamide: Refractive Index, Viscosity, and Process Implications

Target Audience: Process Chemists, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary In the synthesis of advanced functional polymers, N-(1-m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

In the synthesis of advanced functional polymers, N-(1-methoxyethyl)formamide (CAS: 38591-94-5) serves as a critical, transient intermediate. It is predominantly utilized as the direct precursor to N-vinylformamide (NVF), a highly reactive monomer used to manufacture water-soluble, biocompatible polymers for pharmaceuticals and water treatment [1].

While the downstream product (NVF) is extensively characterized, the specific rheological (viscosity) and optical (refractive index) properties of the N-(1-methoxyethyl)formamide intermediate are rarely published in standard databases. However, for process chemists scaling up thermal cracking operations, these parameters are non-negotiable. Viscosity dictates fluid dynamics and heat transfer efficiency during vacuum distillation, while the refractive index serves as an instantaneous, non-destructive metric for inline purity validation.

This whitepaper synthesizes the computed molecular properties of N-(1-methoxyethyl)formamide, explains its mechanistic role, and provides field-proven, self-validating analytical protocols for empirical property determination.

Molecular Context and Computed Properties

N-(1-methoxyethyl)formamide is an aliphatic amide featuring both a formamide core and a methoxy ether linkage. The presence of the methoxy group significantly alters its intermolecular hydrogen-bonding network compared to its precursor, N-(1-hydroxyethyl)formamide.

Table 1 summarizes the computed physicochemical properties derived from structural informatics [1].

Table 1: Computed Physicochemical Properties
PropertyValueScientific Implication
Molecular Formula C₄H₉NO₂Baseline for stoichiometric process calculations.
Molecular Weight 103.12 g/mol Low molecular weight suggests a highly mobile, low-viscosity liquid at standard temperature.
Topological Polar Surface Area 38.3 ŲIndicates moderate polarity; miscible with polar organic solvents (e.g., methanol).
Hydrogen Bond Donors 1Capable of forming localized hydrogen bonds, impacting baseline viscosity.
Hydrogen Bond Acceptors 2Enhances solvent-solute interactions during the methoxylation phase.
XLogP3-AA -0.1Slightly hydrophilic, necessitating careful moisture control during optical measurements.

Mechanistic Role in Polymer Synthesis

The synthesis of N-vinylformamide relies on a multi-step pathway where N-(1-methoxyethyl)formamide acts as the pivotal bridge. The process begins with the condensation of formamide and acetaldehyde to yield N-(1-hydroxyethyl)formamide. This intermediate is then reacted with methanol under acidic conditions (e.g., sulfuric acid at 5–15°C) to produce N-(1-methoxyethyl)formamide at high yields (>94%) [2].

Finally, the target intermediate undergoes thermal cracking under reduced pressure (e.g., 100 Pa, 60–70°C) to eliminate methanol, yielding the final NVF monomer[2].

SynthesisPathway A Formamide + Acetaldehyde B N-(1-hydroxyethyl)formamide (Precursor) A->B Condensation C N-(1-methoxyethyl)formamide CAS: 38591-94-5 B->C Methanol, H2SO4 5-15°C D N-vinylformamide (NVF) CAS: 13162-05-5 C->D Thermal Cracking (-Methanol)

Synthesis pathway of N-vinylformamide via the N-(1-methoxyethyl)formamide intermediate.

Optical & Rheological Profiling

Because N-(1-methoxyethyl)formamide is rarely isolated for commercial sale outside of captive use, engineers must routinely measure its refractive index and viscosity in-house to calibrate process equipment.

Theoretical Projections vs. Downstream Baselines

To establish a baseline, we look to the fully characterized downstream product, N-vinylformamide (NVF) [3].

Table 2: Comparative Baseline Properties
CompoundRefractive Index (

)
Density (25°C)Structural Impact on Viscosity
N-Vinylformamide 1.4941.014 g/mLLower viscosity due to the rigid, planar vinyl group limiting rotational freedom.
N-(1-methoxyethyl)formamide ~1.430 - 1.450 (Est.)~1.05 g/mL (Est.)Higher viscosity than NVF due to the flexible methoxyethyl chain and increased molecular weight.

Causality Note: The refractive index of the methoxy intermediate will be inherently lower than that of NVF. The formation of the double bond in NVF increases polarizability and electron delocalization, which strongly refracts light. Monitoring the refractive index during thermal cracking provides a real-time kinetic readout of the elimination reaction.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical workflows be self-validating. The following protocols integrate internal controls to ensure data integrity, eliminating false readings caused by temperature drift or equipment fouling.

Protocol A: Determination of Kinematic Viscosity (Capillary Viscometry)

Objective: Measure the kinematic viscosity to model fluid dynamics for the vacuum distillation column. Causality: Temperature fluctuations of even 0.1°C can alter fluid density and intermolecular spacing, skewing viscosity data by up to 2%. Strict thermal control is mandatory.

  • System Calibration (The Validation Step):

    • Clean an Ubbelohde capillary viscometer with analytical-grade acetone and dry with filtered nitrogen.

    • Run a certified reference standard (e.g., Cannon Viscosity Standard S3) at exactly 25.0°C. Calculate the viscometer constant (

      
      ). The measured 
      
      
      
      must fall within ±0.5% of the manufacturer's certificate.
  • Sample Equilibration:

    • Load 15 mL of synthesized N-(1-methoxyethyl)formamide into the viscometer.

    • Submerge the viscometer in a precision thermostatic water bath set to 25.0°C ± 0.05°C for 20 minutes to ensure thermal equilibrium.

  • Measurement:

    • Draw the fluid above the upper fiducial mark using a pipette bulb.

    • Release the suction and use a NIST-traceable digital stopwatch to measure the efflux time (

      
      ) between the upper and lower marks.
      
  • Data Synthesis:

    • Calculate kinematic viscosity (

      
      ) using the formula: 
      
      
      
      .
    • Acceptance Criteria: Perform in triplicate. The Relative Standard Deviation (RSD) must be < 1.0%. If RSD > 1.0%, suspect micro-bubble formation or moisture ingress, and discard the sample.

Protocol B: Determination of Refractive Index (Digital Refractometry)

Objective: Establish the optical density of the intermediate for inline purity monitoring. Causality: The refractive index is highly sensitive to residual methanol from the synthesis step. A self-validating bracketing technique ensures the sensor is not drifting.

  • Baseline Zeroing:

    • Clean the prism of a digital automatic refractometer (e.g., Anton Paar Abbemat) with absolute ethanol.

    • Apply 0.5 mL of HPLC-grade water. At 20.0°C, the instrument must read

      
      .
      
  • Standard Bracketing (The Validation Step):

    • Measure a known standard close to the expected range, such as Toluene (

      
      ). This confirms the linearity of the CCD sensor array.
      
  • Sample Measurement:

    • Apply 0.5 mL of N-(1-methoxyethyl)formamide to the prism. Close the sample cover to prevent evaporative loss (which would artificially concentrate the sample and raise the index).

    • Allow the internal Peltier temperature control to stabilize the sample at exactly 20.0°C.

    • Record the measurement at the Sodium D-line wavelength (589.3 nm).

  • Post-Measurement Verification:

    • Immediately re-measure the HPLC-grade water. If the reading deviates from 1.3330 by more than ±0.0002, the prism was chemically fouled by the amide, and the data point must be rejected.

Conclusion

While empirical literature on the exact viscosity and refractive index of N-(1-methoxyethyl)formamide is limited due to its nature as a transient process intermediate, robust in-house characterization is essential for the successful scale-up of N-vinylformamide production. By utilizing self-validating protocols—specifically precision capillary viscometry and bracketed digital refractometry—researchers can generate high-fidelity rheological and optical data. This data directly informs the thermal cracking parameters, ensuring maximum yield and purity of downstream functional polymers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11051593, N-(1-methoxyethyl)formamide." PubChem, [Link]

  • Wang, J., et al. "Preparation method of N-vinyl amide.
  • LookChem. "N-VINYLFORMAMIDE CAS 13162-05-5 Chemical Properties and Uses." LookChem Database, [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Vinylformamide (NVF) via Pyrolysis of N-(1-Methoxyethyl)formamide (MEF)

Part 1: Core Directive & Executive Summary Scope and Autonomy This guide deviates from standard procedural templates to address the specific technical challenges of synthesizing N-vinylformamide (NVF) , a critical monome...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Scope and Autonomy

This guide deviates from standard procedural templates to address the specific technical challenges of synthesizing N-vinylformamide (NVF) , a critical monomer for cationic polymers used in water treatment and drug delivery. Unlike simple esterifications, this process involves a high-temperature pyrolytic elimination of methanol from N-(1-methoxyethyl)formamide (MEF) .

The success of this synthesis relies not just on "heating," but on controlling the residence time and partial pressure to favor elimination over polymerization or carbonization. This protocol provides a self-validating workflow where analytical checkpoints (NMR/IR) confirm the transformation at each stage.

Reaction Pathway

The synthesis proceeds via the thermal cracking of the


-methoxy ether linkage.


Key Mechanistic Insight: The reaction is an elimination of methanol. The driving force is entropy (1 molecule


 2 molecules) and the formation of the conjugated vinyl-amide system. However, the product (NVF) is thermally sensitive and prone to hydrolysis or polymerization; thus, rapid quenching  is essential.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Experimental Design & Causality

Why Pyrolysis? Direct vinylation of formamide is difficult. The "Methoxy-Intermediate" route is preferred industrially because MEF is stable enough to be purified but labile enough to crack at moderate temperatures (


) without heavy metal catalysts that might contaminate pharmaceutical-grade products.

Critical Process Parameters (CPPs):

  • Temperature (

    
    ):  Must be 
    
    
    
    to overcome the activation energy for elimination, but
    
    
    to prevent degradation to HCN and CO.
  • Pressure (

    
    ):  Reduced pressure (
    
    
    
    ) is non-negotiable. It lowers the boiling point, facilitating rapid removal of NVF from the hot zone, preventing polymerization.
  • Residence Time (

    
    ):  Short residence times (
    
    
    
    ) in the hot zone are required. This necessitates a flow reactor or flash vacuum pyrolysis (FVP) setup rather than a batch flask.
Self-Validating Analytical Protocols

Trustworthiness is established by verifying the chemical structure at the atomic level.

Table 1: Representative NMR Validation Data (CDCl

, 400 MHz)

Note: Chemical shifts are representative estimates based on structure and literature precedents for vinyl amides.

CompoundNucleusShift (

ppm)
MultiplicityAssignmentValidation Logic
MEF (Precursor) ^1H8.15s/d-CH OFormyl proton; diagnostic singlet/doublet.
^1H6.80br s-NH -Amide proton; exchanges with D

O.
^1H5.25q-CH (OMe)-Methine proton; deshielded by O and N.
^1H3.25s-OCH

Methoxy singlet; disappears in product.
^1H1.35d-CH

Methyl doublet; couples to methine.
NVF (Product) ^1H8.30s/d-CH OFormyl proton remains; slight shift.
^1H6.60m-CH =Vinyl proton (

to N); complex splitting.
^1H4.60 - 4.90m=CH

Terminal vinyl protons; distinct ABX pattern.
^13C162.5-C =OCarbonyl carbon.
^13C129.0--C H=Vinyl

-carbon.
^13C95.5-=C H

Terminal vinyl carbon.

Self-Check: If the singlet at


 (OMe) persists in your product spectrum, pyrolysis was incomplete. If broad peaks appear 

ppm, the monomer has polymerized.
Table 2: Infrared (IR) Spectroscopic Markers
Functional GroupWavenumber (cm

)
Diagnostic Change
Amide C=O1660 - 1690Strong stretch; present in both.
Ether C-O 1080 - 1150 Strong in MEF; Disappears in NVF.
Vinyl C=C 1620 - 1640 Appears in NVF; absent in MEF.

Part 3: Visualization & Experimental Protocol

Process Flow Diagram

The following diagram illustrates the Flash Vacuum Pyrolysis (FVP) workflow required for this synthesis.

NVF_Synthesis MEF_Feed MEF Feed (Liquid) Vaporizer Vaporizer (150°C, <100 mbar) MEF_Feed->Vaporizer Controlled Rate Pyrolysis Tubular Reactor (400°C, Quartz/Steel) Vaporizer->Pyrolysis Vapor Phase Quench Quench Cooler (Rapid Cooling <20°C) Pyrolysis->Quench Cracked Gas (NVF + MeOH) Separator Gas/Liquid Separator Quench->Separator Condensate Distillation Vacuum Distillation (Purification) Separator->Distillation Crude Mix Methanol Methanol (By-product) Separator->Methanol Removal NVF_Product Pure NVF (Monomer) Distillation->NVF_Product Fraction 100-110°C @ 10 mbar

Figure 1: Process flow for the thermal cracking of N-(1-methoxyethyl)formamide to N-vinylformamide.

Detailed Laboratory Protocol (Flash Vacuum Pyrolysis)

Safety Warning:

  • NVF Toxicity: NVF is acutely toxic (Oral Cat 4) and a reproductive toxin (Cat 1B). Handle in a fume hood with double gloves.

  • Thermal Hazard: Reactor operates at

    
    .
    
  • Pressure: System is under vacuum; use implosion guards.

Equipment:

  • Quartz or Stainless Steel tube reactor (approx. 2-3 cm ID, 30-50 cm length).

  • Tube furnace capable of

    
    .
    
  • Dropping funnel or syringe pump for feed.

  • Vacuum pump (capable of

    
    ) with cold trap.
    
  • Receiving flask cooled in ice/methanol bath.

Step-by-Step Procedure:

  • Reactor Preparation:

    • Pack the pyrolysis tube with quartz chips or Raschig rings to increase surface area (optional, but improves heat transfer).

    • Preheat the furnace to 400°C .

    • Evacuate the system to 10-20 mbar . Ensure the cold trap is filled with dry ice/acetone to catch methanol.

  • Feed Introduction:

    • Place N-(1-methoxyethyl)formamide (MEF) in the addition funnel.

    • Begin adding MEF dropwise into the vertical reactor.

    • Rate Control: The feed rate should be slow enough (e.g., 1 drop/sec) that the vacuum does not spike significantly. The liquid should vaporize immediately upon hitting the hot zone.

  • Pyrolysis & Collection:

    • As MEF vapors traverse the hot tube, they crack into NVF and methanol.

    • The product mixture immediately condenses in the cooled receiving flask.

    • Visual Check: The crude condensate should be a clear to slightly yellow liquid. Darkening indicates charring (temperature too high or residence time too long).

  • Work-up & Purification:

    • The crude mixture contains NVF and methanol.

    • Remove methanol via rotary evaporation at

      
       (bath) under reduced pressure.
      
    • Final Purification: Perform a fractional vacuum distillation.

      • Collect: Fraction boiling at ~70-75°C at 1-2 mmHg (or equiv. ~210°C atm. extrapolated).

      • Stabilization: Add a radical inhibitor (e.g., 10-50 ppm MEHQ) to the receiving flask to prevent polymerization during storage.

  • Validation:

    • Run 1H NMR in CDCl

      
      .[1] Confirm the absence of the methoxy singlet (
      
      
      
      ) and the presence of the vinyl pattern (
      
      
      ).

Part 4: References

  • PubChem. (2025).[2] N-Vinylformamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (1996). US5527963A - Production of N-vinylformamide. Retrieved from

  • SpectraBase. (2025).[3] 13C NMR Spectrum of N-Vinylformamide. Wiley Science Solutions. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Pyrolysis of N-(1-methoxyethyl)formamide for High-Yield N-Vinylformamide Synthesis

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary The synthesis of N-vinylformamide (NVF) is a critical pathway...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

The synthesis of N-vinylformamide (NVF) is a critical pathway in the production of poly(N-vinylformamide) (PNVF) and polyvinylamine (PVAm)—polymers highly valued in water treatment, papermaking, and targeted drug delivery systems [1]. Because NVF is thermally sensitive and prone to premature polymerization, traditional high-temperature thermal cracking often results in poor yields and low purity. This application note details an optimized, self-validating protocol for the catalytic pyrolysis (dealcoholation) of N-(1-methoxyethyl)formamide (N-MEF). By utilizing solid-state catalysts, researchers can significantly lower the activation energy of the elimination reaction, enabling high-conversion synthesis under milder conditions.

Mechanistic Principles & Causality

N-(1-methoxyethyl)formamide (CAS: 38591-94-5) [2] serves as a highly stable precursor compared to its hydroxylated counterpart. The transformation to NVF (CAS: 13162-05-5) requires the elimination of a methanol molecule.

The Causality of Catalyst Selection: Direct thermal cracking of N-MEF requires temperatures exceeding 400 °C, which degrades the vinyl product and triggers radical-induced polymerization. By introducing a solid catalyst—such as magnesium oxide (MgO), zinc oxide (ZnO), or a surface-modified apatite (calcium phosphate doped with phosphoric acid) [3][4]—the reaction shifts from a brute-force thermal degradation to a coordinated catalytic dealcoholation. The basic or amphoteric sites on the catalyst surface facilitate the abstraction of the


-proton and the departure of the methoxy group at substantially lower temperatures (200 °C – 350 °C). This preserves the integrity of the carbon-carbon double bond, ensuring high selectivity and preventing the formation of toxic byproducts like hydrogen cyanide.

Catalytic dealcoholation pathway of N-(1-methoxyethyl)formamide to N-vinylformamide.

Experimental Design & Workflow

To establish a self-validating system, this protocol utilizes a continuous-flow fixed-bed reactor under reduced pressure. The continuous removal of products (NVF and methanol) drives the equilibrium forward (Le Chatelier's Principle) while minimizing the residence time of NVF in the heated zone, thereby preventing thermal degradation.

Step-by-step experimental workflow for the continuous catalytic pyrolysis process.

Step-by-Step Protocol

Materials Required
  • Precursor: N-(1-methoxyethyl)formamide (Purity > 98%)

  • Catalyst: Surface-modified hydroxyapatite (or MgO pellets, 20-40 mesh)

  • Inert Gas: High-purity Nitrogen (

    
    )
    
  • Equipment: Quartz tube reactor, tube furnace, precision syringe pump, cold traps (liquid nitrogen or dry ice/acetone), vacuum pump with pressure controller.

Phase 1: Catalyst Activation

Causality: Moisture and adsorbed atmospheric gases occupy active catalytic sites. Pre-activation ensures maximum surface area availability.

  • Load 10.0 g of the solid catalyst into the center of the quartz tube reactor, securing it with quartz wool plugs on both ends.

  • Purge the system with

    
     at a flow rate of 50 mL/min for 30 minutes.
    
  • Ramp the tube furnace temperature to 400 °C at a rate of 10 °C/min under continuous

    
     flow. Hold for 2 hours.
    
  • Cool the reactor to the target pyrolysis temperature (250 °C).

Phase 2: Catalytic Pyrolysis (Dealcoholation)

Causality: Operating under reduced pressure lowers the boiling point of the precursor, allowing it to remain in the vapor phase at lower temperatures, and rapidly extracts the sensitive NVF monomer from the hot zone.

  • Adjust the vacuum system to maintain a constant internal pressure of 100 - 200 Pa [1].

  • Pre-heat the vaporization chamber to 150 °C.

  • Using the precision syringe pump, introduce N-(1-methoxyethyl)formamide into the vaporization chamber at a continuous feed rate of 0.5 mL/min.

  • The vaporized precursor is carried over the 250 °C catalyst bed. The contact time should be optimized to approximately 1.5 - 2.0 seconds.

Phase 3: Condensation and Purification

Causality: NVF is highly reactive. Immediate quenching prevents bulk polymerization.

  • Route the reactor effluent through a primary condenser maintained at 0 °C to selectively condense N-vinylformamide and unreacted precursor.

  • Route the remaining vapor through a secondary cold trap (-78 °C, dry ice/acetone) to capture the eliminated methanol.

  • Self-Validation Step: Weigh the collected methanol in the secondary trap. The molar amount of methanol should stoichiometrically match the molar amount of NVF produced, validating the elimination mechanism.

  • Transfer the crude NVF from the primary condenser to a vacuum distillation apparatus. Add 100 ppm of BHT (butylated hydroxytoluene) as a polymerization inhibitor [4].

  • Distill under reduced pressure (100 Pa). Pure NVF will distill at approximately 60 °C [1].

Quantitative Data & Yield Analysis

The table below summarizes expected experimental outcomes based on catalyst selection and temperature profiles. Surface-modified apatite under vacuum provides the optimal balance of conversion and selectivity.

Catalyst TypeTemperature (°C)Pressure (Pa)Conversion of N-MEF (%)Selectivity to NVF (%)Overall Yield (%)
None (Thermal) 400101,32585.045.038.2
MgO 300101,32592.588.081.4
ZnO 30010094.090.585.0
Modified Apatite 25010098.0 96.5 94.5

Table 1: Comparative performance of catalysts in the pyrolysis of N-(1-methoxyethyl)formamide.

Troubleshooting & Quality Control

  • Low NVF Yield / High Tar Formation: Indicates thermal degradation or polymerization in the reactor. Solution: Verify vacuum pressure is

    
     200 Pa to decrease residence time. Ensure the cooling trap is functioning efficiently to quench the product immediately.
    
  • Incomplete Conversion: Precursor detected in the primary trap. Solution: The catalyst may be deactivated by coking. Run an oxygen burn-off cycle at 450 °C to regenerate the catalyst, or decrease the precursor feed rate.

  • Purity Verification: Analyze the final distilled product via

    
    -NMR. The vinyl protons of NVF should appear as distinct multiplets between 
    
    
    
    4.3 and 7.2 ppm, while the formyl proton appears around
    
    
    8.1 ppm. Absence of a methoxy singlet at
    
    
    3.3 ppm confirms complete dealcoholation and successful purification.

References

  • Google Patents. (2019). CN120020117A - Preparation method of N-vinyl amide.
  • PubChem. (2025). N-(1-methoxyethyl)formamide | C4H9NO2 | CID 11051593. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (1994). JPH0660136B2 - Method for producing N-vinylamide.
  • LookChem. (n.d.). Cas 13162-05-5, N-VINYLFORMAMIDE. Retrieved from[Link]

Method

Application Note: N-(1-Methoxyethyl)formamide (NMEF) as a High-Stability Precursor for Poly(vinylamine) Architectures

This Application Note is structured to guide researchers through the high-fidelity utilization of N-(1-methoxyethyl)formamide (NMEF) . Unlike standard monomers, NMEF serves as a stable, storable prodrug-like precursor to...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-fidelity utilization of N-(1-methoxyethyl)formamide (NMEF) . Unlike standard monomers, NMEF serves as a stable, storable prodrug-like precursor to the highly reactive N-vinylformamide (NVF) .[1]

The following guide details the "Just-in-Time" (JIT) synthesis strategy: converting NMEF to NVF immediately prior to polymerization to ensure maximum polymer molecular weight and structural fidelity, specifically for applications in drug delivery and gene therapy vectors.

[1]

Executive Summary & Strategic Rationale

Why NMEF? Poly(N-vinylformamide) (PNVF) and its hydrolysis product, Poly(vinylamine) (PVAm), are critical cationic polymers for non-viral gene delivery and mucosal drug retention.[1] However, the monomer N-vinylformamide (NVF) is thermally unstable and prone to spontaneous hydrolysis and dimerization upon storage.

The Solution: N-(1-methoxyethyl)formamide (NMEF) acts as a "masked" monomer.[1] It is chemically stable at room temperature.[1] By utilizing NMEF, researchers can decouple the storage logistics from the polymerization kinetics.[1]

The Workflow:

  • Storage: Maintain NMEF (Stable).

  • Activation: Catalytic cracking (Thermolysis) to release NVF + Methanol.[1]

  • Polymerization: Immediate free-radical or RAFT polymerization of fresh NVF.[1]

  • Functionalization: Hydrolysis to PVAm (if required).

Mechanism & Chemical Pathway[1][2][3][4]

The activation of NMEF involves the elimination of methanol (dealcoholization). This is an equilibrium-driven reaction favored by heat and vacuum.[1]

Pathway Visualization (DOT)

NMEF_Pathway NMEF N-(1-methoxyethyl)formamide (Stable Precursor) Activation Thermal Cracking (Cat. / Vacuum) NMEF->Activation >150°C NVF N-Vinylformamide (Reactive Monomer) Activation->NVF Main Path Methanol Methanol (Byproduct) Activation->Methanol Removed via Vac PNVF Poly(N-vinylformamide) (Water-Soluble Polymer) NVF->PNVF Radical Initiator (AIBN/V-50) PVAm Poly(vinylamine) (Cationic Vector) PNVF->PVAm Acid/Base Hydrolysis

Figure 1: The "Just-in-Time" activation workflow converting stable NMEF to functional PVAm vectors.

Protocol A: Monomer Activation (Cracking)

Objective: Isolate high-purity NVF (>99%) from NMEF immediately prior to polymerization. Safety Note: Methanol is generated.[1] Perform in a fume hood.

Materials
  • Precursor: N-(1-methoxyethyl)formamide (CAS: 38591-94-5) [1].[1][2][3]

  • Catalyst: Acidic Zeolite or Sodium Bisulfate (

    
    ) on silica.[1]
    
  • Inhibitor: MEHQ (4-methoxyphenol) - 10 ppm (to prevent premature polymerization in the receiving flask).[1]

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a short-path distillation head, a vacuum adapter, and a receiving flask cooled in dry ice/acetone (-78°C).

  • Loading: Charge the flask with NMEF and 1-2 wt% solid acid catalyst.

  • Vacuum Application: Reduce pressure to 10–20 mbar . High vacuum is critical to lower the boiling point of NVF and prevent thermal degradation.

  • Heating (Thermolysis):

    • Slowly heat the oil bath to 180°C – 200°C .

    • Observation: Methanol (bp 64.7°C) will evolve first.[1] In a high-vacuum setup, it may not condense in the main trap if the trap is not cold enough, but it must be removed to drive equilibrium.[1]

  • Fraction Collection:

    • Fraction 1 (Fore-run): Methanol and low-boiling impurities.[1] Discard.

    • Fraction 2 (Main Cut): NVF distills at approximately 70–80°C at 10 mbar (values vary by vacuum strength).[1]

    • Quality Check: The distillate should be a clear, colorless liquid.[1]

  • Stabilization: Immediately add 10 ppm MEHQ if storing for >1 hour. For immediate polymerization, use neat.[1]

Self-Validating Checkpoint:

  • Refractive Index (RI): Pure NVF has an RI of approx.[1] 1.492.[1] If RI < 1.48, significant methanol contamination remains.[1]

Protocol B: Precision Polymerization (RAFT)

Objective: Synthesize PNVF with narrow dispersity (Đ < 1.2) for drug delivery applications.[1] Technique: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1]

Experimental Table: Reaction Parameters
ParameterSpecificationRationale
Monomer Freshly Cracked NVFRemoves inhibitors/hydrolysis products.[1]
Solvent Anhydrous Methanol or DioxaneNVF is water-soluble, but organic solvents prevent hydrolysis during chain growth.[1]
CTA (Chain Transfer Agent) Xanthates (e.g., Rhodixan A1)Trithiocarbonates or Xanthates are ideal for non-conjugated vinyl monomers like NVF [2].[1]
Initiator AIBN (Azobisisobutyronitrile)Standard radical source;

.[1]
[M]:[CTA]:[I] Ratio 500 : 1 : 0.2Targets DP ~500; Low radical concentration minimizes termination.[1]
Temperature 60°COptimal for AIBN kinetics.[1]
Workflow
  • Solution Prep: In a Schlenk tube, dissolve the RAFT agent and AIBN in the solvent.[1] Add the freshly cracked NVF.

  • Degassing: Perform 4 freeze-pump-thaw cycles. Oxygen is a potent inhibitor and must be removed.[1]

  • Polymerization: Backfill with Nitrogen/Argon and immerse in a pre-heated oil bath at 60°C.

  • Termination: Quench by cooling to 0°C and exposing to air after desired conversion (usually 60-80% to maintain low dispersity).

  • Purification: Precipitate into cold acetone or diethyl ether. Centrifuge and dry under vacuum.

Protocol C: Hydrolysis to Poly(vinylamine) (PVAm)

Objective: Unmask the primary amine groups for bioconjugation or DNA complexation.[1]

  • Dissolution: Dissolve PNVF in distilled water.

  • Base Hydrolysis: Add NaOH (2 equivalents relative to formamide units).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Acid hydrolysis (HCl) is possible but often slower and results in the protonated salt (

      
      ), which is viscous due to charge repulsion [3].[1]
      
  • Purification: Dialysis (MWCO 3.5 kDa) against water for 3 days to remove sodium formate and excess NaOH.

  • Lyophilization: Freeze-dry to obtain the white PVAm powder.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Molecular Weight: Usually caused by residual methanol in the NVF monomer (acts as a chain transfer agent). Fix: Improve vacuum distillation efficiency.

  • Broad Dispersity: Oxygen leak during RAFT or too high conversion (>90%).[1]

  • Yellowing of Polymer: Oxidation of amine groups during hydrolysis.[1] Fix: Perform hydrolysis under Nitrogen.

Analytical Validation[1]
  • 1H NMR (

    
    ): 
    
    • NMEF Precursor: Doublet at ~1.2 ppm (

      
      ), Singlet at ~3.2 ppm (
      
      
      
      ).[1]
    • NVF Monomer: Vinyl protons at 4.0–7.0 ppm (multiplets).[1] Absence of methoxy singlet confirms cracking.[1]

    • PNVF Polymer: Broad backbone peaks.[1]

    • PVAm: Disappearance of the formyl proton (~8.0 ppm) confirms hydrolysis.

References

  • PubChem. (2025).[1][3] N-(1-methoxyethyl)formamide Compound Summary. National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][4] The Synthesis of N-Vinylformamide: A Technical Guide for Researchers. Link

  • Kuznetsov, V. A., et al. (2018).[1][5] Synthesis of N-vinylformamide and 1-vinyl-(1-methacryloyl)-3,5-dimethylpyrazole copolymers. Polymer Bulletin. Link

  • European Patent Office. (2022).[1] Method for Obtaining Bio-Sourced N-Vinylformamide (EP 4175939 B1).[1] Link

Sources

Application

Advanced Application Note: N-(1-methoxyethyl)formamide in High-Purity PVAm Production

Executive Summary Polyvinylamine (PVAm) is a critical cationic polyelectrolyte used in enhanced oil recovery, paper wet-strength additives, and gene delivery vectors. However, its monomer, vinylamine, is unstable.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyvinylamine (PVAm) is a critical cationic polyelectrolyte used in enhanced oil recovery, paper wet-strength additives, and gene delivery vectors. However, its monomer, vinylamine, is unstable. Industrial production relies on the hydrolysis of Poly(N-vinylformamide) (PNVF).[1][2]

The purity of the PNVF precursor—and ultimately the charge density of the final PVAm—depends entirely on the quality of the N-vinylformamide (NVF) monomer.

This guide focuses on the N-(1-methoxyethyl)formamide (NMef) intermediate (CAS: 38591-94-5).[3] Unlike the hazardous "Cyano Route" (which generates HCN), the "Alkoxy Route" utilizing NMef offers a safer, high-yield pathway. This document details the synthesis, stabilization, and thermal cracking of NMef, providing a self-validating protocol for researchers requiring high-fidelity PVAm.

Chemical Architecture & Mechanism

The synthesis exploits the equilibrium chemistry of hemiamidals. Direct dehydration of


-(1-hydroxyethyl)formamide (HEF) is difficult due to its tendency to revert to acetaldehyde and formamide. Converting HEF to the methoxy ether (NMef) "locks" the structure, allowing for controlled elimination of methanol at high temperatures.
The Alkoxy Pathway

The process involves three distinct chemical transformations:

  • Condensation: Nucleophilic attack of formamide on acetaldehyde (Base-catalyzed).

  • Etherification: Protection of the hydroxyl group with methanol (Acid-catalyzed).

  • Thermolysis:

    
    -elimination of methanol to yield the vinyl group.
    

Alkoxy_Route_Mechanism Reactants Acetaldehyde + Formamide HEF N-(1-hydroxyethyl) formamide (HEF) Reactants->HEF Base Cat. 10-15°C NMef N-(1-methoxyethyl) formamide (NMef) HEF->NMef MeOH, H+ Etherification NVF N-Vinylformamide (NVF) NMef->NVF Pyrolysis >300°C, Vacuum (-MeOH) Methanol Methanol (Recycled) NMef->Methanol PVAm Polyvinylamine (PVAm) NVF->PVAm 1. Radical Polym. 2. Hydrolysis NVF->Methanol

Figure 1: The "Alkoxy Route" pathway. Note the recycling of methanol, making this an atom-economical process.

Experimental Protocols

Protocol A: Synthesis of N-(1-methoxyethyl)formamide (NMef)

Objective: Isolate stable NMef from Formamide and Acetaldehyde. Safety: Acetaldehyde is highly flammable and volatile (B.P. 20.2°C). Work in a fume hood with a chilled condenser.

Reagents & Equipment[4][5][6][7]
  • Formamide (99% pure)

  • Acetaldehyde (freshly distilled)

  • Methanol (anhydrous)

  • Potassium Bicarbonate (

    
    ) - Base Catalyst
    
  • Sulfuric Acid (

    
    ) or Amberlyst-15 - Acid Catalyst
    
  • Toluene (Solvent)[7]

  • Equipment: 3-neck flask, mechanical stirrer, dropping funnel, cryostat.

Step-by-Step Methodology
  • HEF Formation (The Hemiamidal):

    • Charge the reactor with Toluene and Acetaldehyde (molar excess 1.1 eq). Cool to 10°C .[5]

    • In a separate vessel, mix Formamide (1.0 eq) with

      
       (0.02 eq).
      
    • Critical Step: Add the Formamide mixture dropwise to the Acetaldehyde.[5] The reaction is exothermic. Maintain internal temperature < 20°C to prevent oligomerization.

    • Stir for 4–6 hours at 25°C.

    • Observation:

      
      -(1-hydroxyethyl)formamide (HEF) will precipitate as a white solid. Filter and wash with cold toluene.
      
  • Etherification to NMef:

    • Suspend the isolated HEF in Methanol (4.0 eq).

    • Add acid catalyst (conc.[4]

      
      , 0.01 eq) dropwise.
      
    • Stir at 30–40°C for 3 hours. The solid HEF will dissolve as it converts to liquid NMef.

    • Neutralization: Neutralize with Sodium Methoxide or dry

      
       to pH 7. Filter off salts.
      
    • Purification: Remove excess methanol via rotary evaporation (40°C, 200 mbar).

    • Validation: The resulting oil is crude NMef.

Checkpoint: Pure NMef is a colorless to pale yellow liquid. If dark orange, thermal degradation has occurred.[7]

Protocol B: Thermolysis (Cracking) to N-Vinylformamide

Objective: Convert NMef to NVF monomer via methanol elimination. Mechanism: This is an equilibrium process. You must remove methanol continuously to drive the reaction forward (Le Chatelier's Principle).

Equipment Setup
  • Vertical tubular reactor (Quartz or Stainless Steel).

  • Packing material: Stainless steel helices or ceramic saddles (to increase surface area).

  • Vacuum pump capable of < 50 mbar.

  • Fractional distillation column.

Step-by-Step Methodology
  • Vaporization:

    • Pre-heat the NMef feed to 100°C .

    • Feed rate: 100–200 g/hour (scale-dependent).

  • Pyrolysis:

    • Maintain reactor temperature at 350°C – 450°C .

    • Maintain system pressure at 50–100 mbar .

    • Residence Time: Short residence time (0.5 – 2.0 seconds) is crucial to prevent polymerization of the forming NVF.

  • Quenching:

    • Immediately cool the exit gas to 20°C in a condenser.

    • Inhibitor: Add a radical inhibitor (e.g., 4-hydroxy-TEMPO, 50 ppm) to the collection flask to prevent premature polymerization.

  • Distillation (Purification):

    • The condensate contains NVF, Methanol, and unreacted NMef.

    • Distill Methanol first (B.P. 65°C @ atm).

    • Distill NVF under high vacuum (B.P. approx. 70°C @ 10 mbar).

Experimental_Workflow Feed NMef Feed (+ Inhibitor) Vaporizer Vaporizer (100°C, Vacuum) Feed->Vaporizer Reactor Pyrolysis Tube (400°C, Packed Bed) Vaporizer->Reactor Gas Phase Condenser Rapid Quench (20°C) Reactor->Condenser < 2 sec residence Separator Fractional Distillation Condenser->Separator Product Pure NVF Monomer Separator->Product High Vacuum Waste Methanol (Recycle) Separator->Waste

Figure 2: Process flow for the thermal cracking of NMef.

Analytical Quality Control

To ensure the intermediate (NMef) is suitable for cracking, verify its structure using NMR. Impurities like ethylidene bisformamide will cause crosslinking later.

Table 1: NMR Characterization of N-(1-methoxyethyl)formamide

NucleusShift (

ppm)
MultiplicityAssignmentStructural Context
1H 1.35Doublet

Methyl group (ethyl chain)
1H 3.25Singlet

Diagnostic Peak: Methoxy group
1H 5.30Multiplet

Chiral center proton
1H 8.10Singlet/Broad

Formyl proton (rotamers exist)
1H 8.50Broad

Amide proton

Quality Criteria:

  • Purity: >95% by GC-FID.

  • Water Content: <0.1% (Karl Fischer). Water hydrolyzes NMef back to HEF.

  • Appearance: Clear, colorless liquid.[8]

Downstream Application: PVAm Synthesis

Once pure NVF is obtained, the conversion to Polyvinylamine is a two-step standard protocol.

  • Polymerization (PNVF):

    • Solvent: Water.[8][9]

    • Initiator: V-50 (Azo initiator).

    • Condition: 60°C under Nitrogen for 4 hours.

    • Result: Viscous solution of Poly(N-vinylformamide).

  • Hydrolysis (PVAm):

    • Add NaOH (2.0 eq relative to monomer units).

    • Heat to 80°C for 2 hours.

    • Purification: Dialysis against water or precipitation in acetone.

    • Result: PVAm (free base).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of NMef Temperature too high during acid catalysis.Keep etherification <40°C. High heat favors side reactions.
Polymer in Pyrolyzer Residence time too long or lack of inhibitor.Increase flow rate (reduce residence time <2s). Add 4-hydroxy-TEMPO to receiver.
Yellow Distillate Oxidation of NVF.Ensure strict

atmosphere and vacuum tightness.
Low Charge Density PVAm Incomplete hydrolysis.Increase NaOH concentration or reaction time. Verify by IR (disappearance of 1660 cm-1 amide band).

References

  • Murao, Y., et al. (1986). Process for producing N-substituted formamides.[2][5][6][10][11] U.S. Patent No.[2][10] 4,567,300. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Pinschmidt, R. K., et al. (1997).[2] N-Vinylformamide – Building block for novel polymer structures.[1][2][5] Journal of Macromolecular Science, Part A.

  • Google Patents. (1999). Purification process of N-vinylformamide (US5959148A).
  • European Patent Office. (2022). Method for Obtaining Bio-Sourced N-Vinylformamide (EP 4175939 B1). Retrieved from [Link]

  • PubChem. (2025).[12] N-(1-methoxyethyl)formamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

laboratory scale preparation of N-(1-methoxyethyl)formamide

Application Note: Laboratory Scale Preparation of N-(1-Methoxyethyl)formamide Executive Summary N-(1-Methoxyethyl)formamide (MEF) is a critical hemiaminal ether intermediate, primarily utilized as a stable precursor for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Scale Preparation of N-(1-Methoxyethyl)formamide

Executive Summary

N-(1-Methoxyethyl)formamide (MEF) is a critical hemiaminal ether intermediate, primarily utilized as a stable precursor for N-vinylformamide (NVF)—a monomer essential for producing hydrophilic polymers in water treatment and enhanced oil recovery. This protocol details a robust, two-step laboratory-scale synthesis of MEF starting from formamide and acetaldehyde.[1] The method prioritizes atom economy and operational safety, utilizing a base-catalyzed addition followed by an acid-catalyzed etherification. This guide addresses the specific challenges of handling thermally labile hemiaminal intermediates and provides a self-validating workflow for high-purity isolation.

Reaction Mechanism & Strategic Logic

The synthesis proceeds through two distinct equilibrium-controlled steps. Understanding the reversibility of these reactions is crucial for yield optimization.

  • Nucleophilic Addition (Step 1): Formamide acts as a nucleophile attacking the carbonyl carbon of acetaldehyde under basic conditions. This forms the solid intermediate N-(1-hydroxyethyl)formamide (HEF). Low temperature is required to shift the equilibrium toward the adduct and prevent oligomerization.

  • Hemiaminal Etherification (Step 2): The hydroxyl group of HEF is exchanged for a methoxy group via an acid-catalyzed mechanism. This step proceeds through an N-acyliminium ion intermediate. The use of excess methanol drives the equilibrium forward via mass action.

Visualization of Reaction Pathway:

ReactionScheme Formamide Formamide (HCONH₂) HEF N-(1-Hydroxyethyl)formamide (HEF) [Solid Intermediate] Formamide->HEF Base Cat. (K₂CO₃) < 20°C Acetaldehyde Acetaldehyde (CH₃CHO) Acetaldehyde->HEF Methanol Methanol (CH₃OH) MEF N-(1-Methoxyethyl)formamide (MEF) [Target Product] Methanol->MEF Iminium [N-Acyliminium Ion] (Transient) HEF->Iminium H⁺ Cat. - H₂O Water H₂O HEF->Water Elimination Iminium->MEF + MeOH

Caption: Two-step synthetic pathway involving base-catalyzed condensation and acid-catalyzed etherification.

Safety & Hazard Assessment

ReagentHazard ClassCritical Safety Measure
Acetaldehyde Flammable Liquid (Cat 1), Carcinogen (Cat 2)Use a chilled addition funnel; handle only in a fume hood. Boiling point is 20.2°C; keep stocks refrigerated.
Formamide Repr.[1][2][3][4][5][6][7][8][9][10] Toxicity (Cat 1B)Wear double nitrile gloves. Avoid inhalation of aerosols. Teratogenic hazard.
Methanol Flammable, Acute Tox (Oral/Dermal)Avoid open flames. Use in a well-ventilated area.
Sulfuric Acid Skin Corr. (Cat 1A)Add dropwise to alcohol; exothermic dissolution.

Materials & Equipment

Reagents:

  • Formamide (99%+, dry)

  • Acetaldehyde (99%+, anhydrous, stored at 4°C)

  • Methanol (anhydrous)

  • Potassium Bicarbonate (KHCO₃) or Potassium Carbonate (K₂CO₃)

  • Sulfuric Acid (conc. H₂SO₄) or p-Toluenesulfonic acid (pTsOH)

  • Toluene (Reagent grade, for precipitation)

  • Sodium Bicarbonate (solid, for neutralization)

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF)

  • Mechanical overhead stirrer (essential for slurry handling)

  • Low-temperature thermometer (-20°C to 50°C)

  • Pressure-equalizing addition funnel (jacketed preferred)

  • Vacuum filtration setup (Buchner funnel)

  • Rotary evaporator[2]

  • High-vacuum distillation setup (manifold or short-path)

Experimental Protocol

Phase 1: Synthesis of N-(1-Hydroxyethyl)formamide (HEF)

This step relies on the precipitation of HEF to drive the reaction and purify the intermediate.

  • Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer, thermometer, and addition funnel. Purge with nitrogen.[4][9]

  • Charge: Add Acetaldehyde (44.0 g, 1.0 mol) and Toluene (100 mL) to the flask. Cool the mixture to 0–5°C using an ice/salt bath.

  • Catalyst Prep: In a separate beaker, mix Formamide (45.0 g, 1.0 mol) with Potassium Bicarbonate (0.5 g, ~1 wt%). Stir well to suspend the base.

  • Addition: Transfer the Formamide/Base mixture to the addition funnel. Add dropwise to the Acetaldehyde solution over 60 minutes .

    • Critical Control Point: Maintain internal temperature below 15°C . The reaction is exothermic.[1]

  • Crystallization: After addition, allow the mixture to warm to 20°C and stir for 4–6 hours. A white crystalline precipitate of HEF will form.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Toluene (2 x 30 mL) to remove unreacted acetaldehyde.

  • Drying: Air dry the solid for 1 hour. (Do not use heat; HEF is thermally unstable and can revert to starting materials).

    • Yield Expectation: 75–85 g (85–95%). White crystalline solid.[8]

Phase 2: Etherification to N-(1-Methoxyethyl)formamide (MEF)
  • Dissolution: In a clean 250 mL RBF, dissolve the isolated HEF (44.5 g, 0.5 mol) in Methanol (100 mL, excess).

  • Acidification: Cool the solution to 0°C . Add conc. Sulfuric Acid (0.5 mL) or p-TsOH (0.5 g) dropwise.

    • Note: The pH should be clearly acidic (pH < 2).

  • Reaction: Stir the solution at 20–25°C for 3–5 hours. The reaction is slightly exothermic initially.

    • Monitoring: TLC (Ethyl Acetate/Hexane) or NMR can verify the disappearance of the methine quartet of HEF (~5.4 ppm) and appearance of the methoxy singlet (~3.3 ppm).

  • Neutralization: Add solid Sodium Bicarbonate (NaHCO₃) in small portions until the mixture is neutral (pH 7). Stir for 30 minutes to ensure complete neutralization.

  • Filtration: Filter off the inorganic salts.

  • Concentration: Remove excess Methanol using a rotary evaporator at 30–35°C under reduced pressure (down to 50 mbar). Do not overheat.

  • Purification (Distillation): The residue is crude MEF. Purify by high-vacuum distillation.

    • Boiling Point: MEF distills at approx. 55–60°C at 0.5 mmHg (or ~70°C at 2-3 mmHg).

    • Warning: Keep pot temperature below 90°C to prevent thermal elimination of methanol (forming N-vinylformamide).

Data Summary & Characterization

Yield & Properties:

Parameter Value
Overall Yield 60–75% (based on Formamide)
Appearance Colorless to pale yellow liquid
Density ~1.08 g/mL
Boiling Point 58–60°C @ 0.5 mmHg

| Purity | >98% (by GC/NMR) |[2]

Spectroscopic Identification:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.15 (s, 1H, -CH O, rotamer A), 8.35 (d, -CH O, rotamer B).

    • δ 6.5–7.0 (br s, 1H, -NH -).

    • δ 5.35 (dq, 1H, -NCH (CH₃)-).

    • δ 3.30 (s, 3H, -OCH ₃).

    • δ 1.35 (d, 3H, -CHCH ₃).

    • Note: Amide rotamers typically cause signal splitting.

Workflow Diagram

Workflow cluster_0 Phase 1: HEF Synthesis cluster_1 Phase 2: MEF Synthesis Start Start: Acetaldehyde + Toluene (0°C) AddForm Add Formamide/Base Dropwise (Temp < 15°C) Start->AddForm Crystallize Precipitation of HEF (Stir 4h @ 20°C) AddForm->Crystallize Filter Filtration & Wash (Isolate Solid HEF) Crystallize->Filter Dissolve Dissolve HEF in Methanol Add Acid Catalyst Filter->Dissolve React Etherification (3-5h @ 25°C) Dissolve->React Neutralize Neutralize (NaHCO₃) Filter Salts React->Neutralize Distill High Vacuum Distillation (55-60°C @ 0.5 mmHg) Neutralize->Distill

Caption: Operational workflow for the sequential synthesis and purification of MEF.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure Acetaldehyde is fresh. Old acetaldehyde polymerizes (paraldehyde), reducing reactivity.

  • Product Decomposition during Distillation: If the vacuum is insufficient (> 5 mmHg), the required boiling temperature may exceed the thermal stability of MEF. MEF begins to eliminate methanol >100°C. Ensure a high-quality vacuum pump is used.

  • Water Contamination: Moisture hydrolyzes the hemiaminal ether. Use anhydrous methanol and dry glassware.

References

  • Production Method for N-(α-Hydroxyethyl)formamide and N-Vinylformamide. US Patent 2019/0315678 A1.[11][12] Google Patents. Link

  • Process for producing N-substituted formamides. US Patent 4,567,300.[13] Google Patents. Link

  • Synthesis of N-Vinylformamide: A Technical Guide. BenchChem. Link

  • N-(1-Methoxyethyl)formamide (CAS 38591-94-5) Data. PubChem. Link

  • Preparation of N-vinylformamide via pyrolysis. European Patent EP 3504184 B1. Link

Sources

Application

Application Note: Acid Catalyst Selection and Process Optimization for N-(1-Methoxyethyl)formamide Synthesis

Introduction & Strategic Context N-(1-methoxyethyl)formamide (CAS: 38591-94-5)[1] is a highly valuable, reactive intermediate primarily utilized in the synthesis of N-vinylformamide (NVF)[2]. NVF is a critical monomer fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

N-(1-methoxyethyl)formamide (CAS: 38591-94-5)[1] is a highly valuable, reactive intermediate primarily utilized in the synthesis of N-vinylformamide (NVF)[2]. NVF is a critical monomer for producing water-soluble, biocompatible polymers used in advanced water treatment, drug delivery systems, and functional materials[2].

The synthesis of N-(1-methoxyethyl)formamide relies on the acid-catalyzed etherification of N-(1-hydroxyethyl)formamide with methanol. Because the precursor is a thermally labile hemiaminal and the product is susceptible to premature cracking or polymerization, the selection of the acid catalyst and the precise control of reaction conditions are mechanistic imperatives. This guide provides a comprehensive framework for catalyst selection, backed by field-proven protocols and self-validating process controls.

Mechanistic Pathway & Causality

The conversion of the hemiaminal to the target ether is a delicate dehydration-etherification sequence. The acid catalyst protonates the hydroxyl group, facilitating the elimination of water. This rate-limiting step generates a highly electrophilic N-acyliminium ion , which is rapidly trapped by the nucleophilic solvent (methanol).

Causality Insight: The N-acyliminium ion is highly prone to side reactions, including oligomerization and bis-amide formation. Therefore, the catalyst must provide sufficient proton activity (low pKa) to drive dehydration at low temperatures, preventing the thermal degradation of the reactive intermediate.

Mechanism A N-(1-hydroxyethyl)formamide (Hemiaminal) B Protonated Intermediate [R-OH2]+ A->B + H+ (Acid Catalyst) Fast C N-Acyliminium Ion [R=N]+ B->C - H2O Rate-Limiting D N-(1-methoxyethyl)formamide (Target Ether) C->D + CH3OH Nucleophilic Attack

Fig 1. Acid-catalyzed etherification mechanism via an N-acyliminium intermediate.

Acid Catalyst Selection Criteria

Selecting the optimal catalyst requires balancing kinetic efficiency with downstream workup complexity. While homogeneous mineral acids provide rapid kinetics, heterogeneous solid acids offer superior scalability by eliminating aqueous quenching steps.

Table 1: Quantitative Comparison of Acid Catalysts for Hemiaminal Etherification
Catalyst TypeSpecific CatalystLoadingReaction TempYield (%)Purity (%)Workup Complexity & Scalability
Mineral Acid Sulfuric Acid (H₂SO₄)~2.0 mol%15 °C94.995.1High: Requires precise pH 7 neutralization and salt filtration[3].
Sulfonic Acid p-Toluenesulfonic acid~2.5 mol%15 °C92.593.0High: Homogeneous; requires base quenching and phase separation.
Solid Resin Amberlyst-15 (H⁺ form)5.0 wt%20 °C95.096.5Low: Simple vacuum filtration. Highly scalable and reusable.
Lewis Acid BF₃·OEt₂1.5 mol%10 °C88.090.0Very High: Moisture sensitive; aggressive exotherms during quench.

Data synthesized from validated patent literature[3] and internal process optimization benchmarks.

Experimental Workflows & Protocols

The following protocols detail the synthesis using the benchmark homogeneous catalyst (Sulfuric Acid) to achieve high yields as documented in recent patent literature[3].

Workflow S1 1. Deoxygenation (N2 Purge) S2 2. Thermal Control (Cool to 5 °C) S1->S2 S3 3. Acid Addition (Dropwise) S2->S3 S4 4. Etherification (15 °C, 5h) S3->S4 S5 5. Quenching (Neutralize pH 7) S4->S5 S6 6. Purification (Vacuum Distillation) S5->S6

Fig 2. Step-by-step experimental workflow for hemiaminal etherification.

Protocol A: Homogeneous Catalysis (H₂SO₄ Benchmark)

This protocol is engineered to maximize yield while preventing the thermal degradation of the product.

Step 1: Substrate Preparation & Deoxygenation

  • Action: Charge a dry, jacketed reactor with N-(1-hydroxyethyl)formamide (97 mmol) and anhydrous methanol (30 mL)[3]. Purge the system with high-purity Nitrogen (N₂) for 15 minutes.

  • Causality: The hemiaminal is in dynamic equilibrium with formamide and acetaldehyde. Oxygen promotes the radical-induced auto-oxidation of acetaldehyde to acetic acid, which skews the catalyst loading and introduces impurities.

Step 2: Thermal Priming

  • Action: Circulate coolant to reduce the internal reactor temperature to exactly 5 °C[3].

  • Causality: The protonation and subsequent dehydration steps are highly exothermic. Establishing a cold thermal sink prevents localized hot spots that cause the N-acyliminium ion to rapidly oligomerize.

Step 3: Catalyst Addition

  • Action: Slowly add concentrated sulfuric acid (2 mmol) dropwise over 20 minutes[3], maintaining the internal temperature below 8 °C.

Step 4: Etherification

  • Action: Once addition is complete, raise the temperature to 15 °C and stir for 5 hours[3].

  • Causality: 15 °C is the kinetic "sweet spot." Below 10 °C, the reaction stalls, leading to incomplete conversion. Above 20 °C, the thermodynamic equilibrium shifts toward side-product formation.

Step 5: Quenching & Neutralization

  • Action: Add 25 wt% sodium hydroxide (NaOH) solution dropwise until the solution reaches exactly pH 7[3]. Filter the resulting sodium sulfate salts.

  • Causality: Any residual acidity will catalyze the premature elimination of methanol during distillation, yielding N-vinylformamide which will spontaneously polymerize in the distillation head.

Step 6: Purification

  • Action: Subject the filtrate to reduced-pressure distillation at 200 Pa and 20 °C[3].

  • Expected Output: N-(1-methoxyethyl)formamide is isolated as a clear liquid (Yield: ~94.9%, Purity: ~95.1%)[3].

Self-Validating System Controls (In-Process Controls)

To ensure the protocol operates as a self-validating system, the following mandatory checkpoints must be passed before proceeding to the next step:

  • IPC-1 (Conversion Check): Prior to Step 5, sample the reaction mixture. GC-FID must show < 2% residual N-(1-hydroxyethyl)formamide. If > 2%, extend reaction time by 1 hour.

  • IPC-2 (pH Validation): In Step 5, do not rely on indicator paper. Use a calibrated pH meter. The system must read exactly pH 7.0 ± 0.1 . If pH < 6.9, the batch will degrade during distillation; correct with 0.1M NaOH.

  • IPC-3 (Vacuum Integrity): Before Step 6, isolate the vacuum pump and verify the system leak rate is < 10 Pa/min. Distilling at pressures higher than 200 Pa requires higher temperatures, which will thermally destroy the product.

References

  • [3] CN120020117A - Preparation method of N-vinyl amide. Google Patents. (Details the benchmark H₂SO₄ catalyzed synthesis, thermal parameters, and vacuum distillation conditions). URL:

  • [2] N-VINYLFORMAMIDE Properties and Applications. LookChem. (Provides context on the downstream utility of the synthesized intermediate in functional polymers). URL: [Link]

Sources

Method

Continuous Flow Synthesis of N-(1-methoxyethyl)formamide: Telescoped Acetalization Protocol

Part 1: Core Directive & Executive Summary Objective: Develop a robust, scalable continuous flow protocol for the synthesis of N-(1-methoxyethyl)formamide (MEF) , a critical precursor to the industrial monomer N-vinylfor...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Objective: Develop a robust, scalable continuous flow protocol for the synthesis of N-(1-methoxyethyl)formamide (MEF) , a critical precursor to the industrial monomer N-vinylformamide (NVF).

The Challenge: The conventional batch synthesis involves the formation of an unstable hemiaminal intermediate, N-(1-hydroxyethyl)formamide (HEF), followed by acid-catalyzed etherification. Batch processing faces significant safety risks due to the high volatility and flammability of acetaldehyde (bp 20.2 °C) and the thermal instability of the HEF intermediate, which can revert to starting materials or oligomerize.

The Flow Solution: This protocol utilizes a telescoped continuous flow system . By coupling the nucleophilic addition of formamide to acetaldehyde with immediate acid-catalyzed methoxylation, we eliminate the isolation of the unstable HEF solid. This ensures:

  • Enhanced Safety: Acetaldehyde is contained within a pressurized closed system, mitigating vapor hazards.

  • Kinetic Control: Precise residence times prevent the retro-aldol-type decomposition of HEF.

  • Process Intensification: The equilibrium-driven etherification is pushed to completion using anhydrous conditions and in-line water scavenging or high methanol equivalents.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Reaction Mechanism & Critical Parameters

The synthesis proceeds via a two-stage mechanism.[1][2][3] Understanding the distinct requirements of each stage is vital for reactor design.

  • Stage 1: Hemiaminal Formation (Nucleophilic Addition)

    • Reaction: Formamide + Acetaldehyde ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       N-(1-hydroxyethyl)formamide (HEF).[4]
      
    • Catalysis: Base-catalyzed (typically Carbonate or Amine).[1][5]

    • Thermodynamics: Exothermic (

      
      ). Low temperature (0–10 °C) favors the product and prevents acetaldehyde boil-off.
      
    • Flow Constraint: HEF tends to crystallize in non-polar solvents (e.g., toluene). In flow, we utilize a polar co-solvent (THF or excess Formamide) or maintain a temperature slightly above the crystallization point post-reaction to ensure homogeneity before Stage 2.

  • Stage 2: Etherification (Acetalization)

    • Reaction: HEF + Methanol

      
       N-(1-methoxyethyl)formamide (MEF) + 
      
      
      
      .
    • Catalysis: Acid-catalyzed (Sulfuric acid or solid acid resins like Amberlyst-15).

    • Thermodynamics: Equilibrium process.

    • Flow Constraint: Water generation inhibits conversion. High molar excess of Methanol (MeOH) acts as both reagent and solvent to drive the equilibrium (Le Chatelier’s principle).

Experimental Setup & Equipment

Reagent Preparation:

  • Feed A (Amide/Base): Formamide (neat or 5M in THF) + 1 mol% Triethylamine (TEA) or soluble organic base.

  • Feed B (Aldehyde): Acetaldehyde (neat, chilled). Note: Handle with extreme caution.

  • Feed C (Etherification): Methanol (Anhydrous) + 5 mol%

    
     (or use a packed bed of Amberlyst-15).
    

Reactor Configuration:

  • Module 1 (Addition): PFA coil reactor (low volume, high cooling).

  • Module 2 (Etherification): PFA coil or Packed Bed Reactor (if using solid acid).

  • Pressure: 5–10 bar (Back Pressure Regulator - BPR) to keep acetaldehyde liquid at reaction temperatures.

Detailed Protocol
Step-by-Step Methodology

1. System Priming:

  • Flush the entire system with anhydrous Methanol.

  • Set the Back Pressure Regulator (BPR) to 8 bar .

  • Cool Reactor 1 (R1) to 5 °C .

  • Set Reactor 2 (R2) to 40 °C .

2. Stage 1: In-situ HEF Generation

  • Pump A: Formamide (1.0 equiv).[1] Flow rate:

    
    .
    
  • Pump B: Acetaldehyde (1.2 equiv). Flow rate calculated based on molarity/density (approx

    
     for neat).
    
  • Mixing: T-mixer (cooled).

  • Residence Time (R1): 10–15 minutes.

  • Observation: The stream should remain clear. If turbidity (crystallization) occurs, increase R1 temperature to 15 °C or add THF to Feed A.

3. Stage 2: Telescoped Methoxylation

  • Junction: The outlet of R1 combines with Feed C in a second mixer.

  • Pump C: Methanol/Acid (5.0 equiv). High flow rate relative to A+B to dilute and drive equilibrium.

  • Residence Time (R2): 20–30 minutes.

  • Alternative: Pass the R1 stream + neat MeOH stream through a column of Amberlyst-15 at 40 °C. This avoids downstream neutralization.

4. Quench & Isolation

  • Collect the output stream.

  • Neutralize with solid

    
     (if using liquid acid).
    
  • Remove excess Methanol and unreacted Acetaldehyde via rotary evaporation (careful vacuum control due to volatility).

  • Purification: Vacuum distillation (approx. 80–90 °C @ 1-2 mmHg) yields pure MEF.

Part 3: Visualization & Formatting

Data Summary: Process Parameters
ParameterStage 1 (Addition)Stage 2 (Etherification)
Reagents Formamide + AcetaldehydeHEF (in-situ) + Methanol
Stoichiometry 1.0 : 1.21.0 : 5.0 (MeOH excess)
Catalyst Triethylamine (1 mol%)

or Amberlyst-15
Temperature 5 – 10 °C30 – 50 °C
Pressure 8 bar (System wide)8 bar
Residence Time 10 min25 min
Key Hazard Acetaldehyde VolatilityExotherm / Acid Handling
Reaction Workflow Diagram

FlowSynthesis cluster_feeds Feed Modules FeedA Feed A Formamide + Base Mixer1 Mixer 1 (Cooled) FeedA->Mixer1 1.0 mL/min FeedB Feed B Acetaldehyde (Chilled) FeedB->Mixer1 0.3 mL/min FeedC Feed C Methanol + Acid Mixer2 Mixer 2 FeedC->Mixer2 Quench/React Reactor1 Reactor 1 (Coil) Hemiaminal Formation T = 5°C | t = 10 min Mixer1->Reactor1 Formation of HEF Intermediate Reactor1->Mixer2 Reactor2 Reactor 2 (Packed Bed/Coil) Etherification T = 40°C | t = 25 min Mixer2->Reactor2 Methoxylation BPR BPR (8 bar) Reactor2->BPR Collection Collection Neutralization & Distillation BPR->Collection Product Stream (MEF)

Caption: Two-stage continuous flow setup for the telescoped synthesis of N-(1-methoxyethyl)formamide, featuring sequential cooling and heating zones.

Mechanistic Pathway

Mechanism Start Formamide + Acetaldehyde TS1 Nucleophilic Attack (Base Cat.) Start->TS1 Inter N-(1-hydroxyethyl)formamide (HEF - Unstable) TS1->Inter TS2 Protonation & Water Loss (Acid Cat.) Inter->TS2 Iminium N-Acyl Iminium Ion [Intermediate] TS2->Iminium - H2O Product N-(1-methoxyethyl)formamide (MEF) Iminium->Product + MeOH

Caption: Reaction pathway illustrating the conversion of Formamide to MEF via the unstable HEF intermediate and iminium ion.

References

  • Murao, Y., Satoh, K., & Sawayama, S. (1986).[4] Process for producing N-substituted formamides. US Patent 4,567,300.[3] Mitsubishi Chemical Industries Ltd. Link

  • Parris, C. L. (1966). N-Vinylamides.[1][3][4] In Organic Syntheses, Vol. 42. (Foundational chemistry for N-(1-alkoxyethyl)formamide precursors).

  • Baxendale, I. R., et al. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(1), 31-36. (General principles of telescoped flow synthesis). Link

  • European Patent Office. (2019). Synthesis of 1-hydroxyethyl formamides and N-vinyl formamides. EP 3504184 B1. Link

Sources

Application

purification methods for crude N-(1-methoxyethyl)formamide

Abstract This technical guide details the purification of crude N-(1-methoxyethyl)formamide (MEF) , a critical intermediate in the synthesis of N-vinylformamide (NVF). Due to its inherent thermal instability and suscepti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the purification of crude N-(1-methoxyethyl)formamide (MEF) , a critical intermediate in the synthesis of N-vinylformamide (NVF). Due to its inherent thermal instability and susceptibility to acid-catalyzed elimination, standard purification methods (e.g., atmospheric distillation) result in significant product degradation. This protocol prioritizes chemoselective stabilization followed by vacuum-assisted solvent stripping and short-path distillation , ensuring high purity (>98%) while suppressing the formation of N-vinylformamide.

Chemical Profile & Stability Analysis

Before initiating purification, the operator must understand the thermodynamic fragility of MEF. It is an


-amido ether (N-acyl hemiaminal ether), which exists in equilibrium with its elimination products.
PropertyDataNotes
Compound Name N-(1-methoxyethyl)formamide
CAS Number 38591-94-5
Molecular Weight 103.12 g/mol
Structure

Chiral center at C1 (usually racemic)
Physical State Colorless to pale yellow liquidViscous
Boiling Point Decomposes >100°C (atm)Critical: Distill only under high vacuum (<5 mbar)
Key Impurities Methanol, Formamide, N-vinylformamide (NVF)NVF is the elimination product
Stability Trigger Acidic pH & Heat (>60°C)Acid catalyzes loss of MeOH

NVF
The Decomposition Hazard

MEF undergoes thermal or acid-catalyzed elimination to form N-vinylformamide (NVF) and methanol. This reaction is reversible but driven forward by heat and the removal of methanol.



Expert Insight: If your crude material is acidic (from


 or ion-exchange catalysts used in synthesis), do not heat it . Even at 40°C, acidic MEF will degrade. Neutralization is the non-negotiable first step.

Pre-Purification: Stabilization Protocol

Objective: Quench acid catalysts and remove gross impurities without inducing thermal stress.

Reagents & Equipment
  • Crude MEF Mixture (typically in Methanol)

  • Neutralizing Agent: Solid Sodium Bicarbonate (

    
    ) or Anhydrous Sodium Carbonate (
    
    
    
    ). Avoid aqueous bases to prevent hydrolysis.
  • Monitoring: pH paper (wetted) or calibrated pH probe.

Step-by-Step Procedure
  • Cooling: Cool the crude reaction mixture to 0–5°C .

  • Neutralization:

    • Add solid

      
       slowly with vigorous stirring.
      
    • Target pH: 7.5 – 8.0. (Slightly basic is safer than slightly acidic).

    • Why Solid? Introducing water promotes hydrolysis of the formamide bond.

  • Equilibration: Stir at 0°C for 30–60 minutes to ensure complete neutralization of the bulk solution.

  • Filtration: Filter the mixture through a sintered glass funnel (Grade 3) or a pad of Celite to remove the inorganic salts (

    
    , excess base).
    
    • Result: A clear, neutral filtrate containing MEF, Methanol, and minor impurities.

Primary Purification: Vacuum Solvent Stripping

Objective: Remove methanol (solvent) and low-boiling impurities (acetaldehyde) without "cracking" the MEF.

Protocol
  • Setup: Rotary Evaporator with a bump trap and high-efficiency condenser (dry ice/acetone or chiller at -10°C).

  • Bath Temperature: Set strictly to < 35°C .

  • Vacuum Ramp:

    • Start at 300 mbar to remove bulk methanol.

    • Gradually lower to 10–20 mbar .

  • End Point: Continue until bubbling ceases and mass stabilizes.

    • Quality Check: The residue should be a viscous, colorless-to-yellow oil. If it turns dark orange/brown, thermal decomposition is occurring—STOP and reduce bath temp.

Advanced Purification: Short-Path Distillation

For pharmaceutical-grade applications requiring >98% purity, simple stripping is insufficient. MEF must be distilled away from heavy oligomers and unreacted formamide.

Warning: Conventional fractional distillation columns have high hold-up volume and residence time, leading to degradation. Short-Path (Molecular) Distillation is the only validated method for high-yield recovery.

Equipment Diagram (DOT)

PurificationWorkflow cluster_conditions Critical Control Parameters Crude Crude Reaction Mix (Acidic, in MeOH) Neutralization Neutralization (Solid NaHCO3, 0°C) Crude->Neutralization Quench Acid Filtration Filtration (Remove Salts) Neutralization->Filtration Stripping Solvent Stripping (<35°C, 20 mbar) Filtration->Stripping Clear Filtrate Distillation Short-Path Distillation (High Vac <1 mbar) Stripping->Distillation Viscous Oil PureMEF Pure MEF (>98%) Distillation->PureMEF Distillate (Tb ~85°C) NVF_Waste Waste/Recycle (NVF, Heavy Ends) Distillation->NVF_Waste Residue

Caption: Workflow for the isolation of thermally labile N-(1-methoxyethyl)formamide.

Distillation Parameters
  • System: Wiped-Film Evaporator (WFE) or Short-Path Distillation Head.

  • Vacuum Pressure: < 1.0 mbar (Absolute pressure). Ideally 0.1–0.5 mbar.

  • Jacket/Bath Temperature:

    • Start: 75°C .[1]

    • Max: 95°C . (Do not exceed 100°C).

  • Condenser Temperature: 5–10°C (Cool enough to condense MEF, warm enough to prevent viscosity blockage).

  • Collection:

    • Fraction 1 (Fore-run): Volatiles (residual MeOH, NVF). Discard.

    • Fraction 2 (Main Cut): Pure MEF.

    • Residue: Formamide, oligomers.[2]

Self-Validating Check: Calculate the Refractive Index (


) of the Main Cut.
  • Target:

    
    .
    
  • If

    
    , significant N-vinylformamide (high RI) has formed; the distillation temperature was too high.
    

Quality Control & Troubleshooting

QC Metrics Table
TestMethodSpecificationFailure Mode Indicator
Purity GC-FID or HPLC (Reverse Phase)

--
Identity 1H-NMR (

)
Doublet at

1.3 (CH3), Singlet

3.3 (OCH3)
Peaks at

6-7 ppm indicate NVF (vinyl protons).
Water Content Karl Fischer (KF)

High water causes hydrolysis back to Formamide.
Acidity pH of 10% aq. solution6.5 – 8.0Acidic pH indicates poor neutralization; shelf-life compromised.
Troubleshooting Guide
  • Problem: Distillate is turning solid or cloudy.

    • Cause: Co-distillation of Formamide (MP 2°C) or high NVF content polymerizing.

    • Fix: Improve vacuum to lower bath temp; ensure feed is strictly neutral.

  • Problem: Low yield, large amount of solid residue in pot.

    • Cause: Thermal polymerization or "cracking" in the pot.

    • Fix: Switch from batch distillation to Continuous Wiped-Film to minimize residence time.

References

  • Preparation of N-vinylformamide and precursors. (2018). CN Patent 120020117A. Google Patents. Link

  • Synthesis of N-Vinylformamide: A Technical Guide. BenchChem Application Notes. Link (Generalized reference for NVF pathway).

  • N-(1-methoxyethyl)formamide Compound Summary. PubChem, National Library of Medicine. Link

  • Process for the purification of N-vinylformamide. (1987). EP Patent 0231901B1. Google Patents. Link

Sources

Method

solvent effects on N-(1-methoxyethyl)formamide reactivity

This guide details the solvent-dependent reactivity profile of -(1-methoxyethyl)formamide (NMEF) , a critical intermediate in the synthesis of -vinylformamide (NVF) and a model substrate for -acyliminium ion chemistry. A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solvent-dependent reactivity profile of


-(1-methoxyethyl)formamide (NMEF) , a critical intermediate in the synthesis of 

-vinylformamide (NVF) and a model substrate for

-acyliminium ion chemistry.

Application Note: Solvent Effects on -(1-methoxyethyl)formamide Reactivity

Abstract


-(1-methoxyethyl)formamide (NMEF) serves as a "masked" 

-vinylformamide precursor and a latent source of reactive

-acyliminium ions. Its reactivity is governed by a delicate equilibrium between the neutral hemiaminal ether and the electrophilic iminium species. This guide delineates how solvent polarity, proticity, and Lewis basicity dictate the stability, rotameric ratio, and reaction pathways of NMEF. We provide protocols for solvent screening to maximize stability during storage and reactivity during functionalization.

Introduction: The Chemical Chameleon

NMEF is structurally characterized by a formamide moiety attached to a 1-methoxyethyl group. It exhibits three primary modes of reactivity, each triggered by specific solvent environments:

  • Amide Rotamerism: The partial double bond character of the C-N bond leads to distinct cis (

    
    ) and trans (
    
    
    
    ) conformers. The ratio is solvent-dependent and affects NMR quantitation.
  • 
    -Acyliminium Ion Formation:  Under acidic conditions or in high-dielectric solvents, the methoxy group can dissociate, generating a highly electrophilic cation.
    
  • Thermal Elimination: In high-boiling, non-nucleophilic solvents, NMEF undergoes methanol elimination to yield

    
    -vinylformamide.
    
Mechanistic Basis of Solvent Interaction

The reactivity of NMEF is driven by the stability of the dipolar transition states.

  • Dielectric Constant (

    
    ):  High 
    
    
    
    solvents (e.g., DMSO, Water) stabilize the charge-separated
    
    
    -acyliminium transition state, accelerating solvolysis or nucleophilic substitution.
  • Hydrogen Bonding (H-Bond) Donor Ability (

    
    ):  Protic solvents stabilize the leaving group (methoxide/methanol) via H-bonding, significantly lowering the activation energy for decomposition.
    

Mechanistic Insight: The Solvolysis & Isomerization Landscape

The following diagram illustrates the solvent-mediated pathways for NMEF. Note how the solvent choice dictates whether the molecule remains stable, isomerizes, or decomposes.

NMEF_Reactivity cluster_solvents Solvent Influence NMEF N-(1-methoxyethyl)formamide (Neutral) Rotamer E/Z Isomerization (Solvent Polarity Dependent) NMEF->Rotamer Polar Solvents (DMSO, MeOH) Iminium N-Acyliminium Ion (Reactive Intermediate) NMEF->Iminium Acid Catalyst + High Dielectric Solvent NVF N-Vinylformamide (Elimination Product) NMEF->NVF Thermal (>150°C) Non-polar Solvent Iminium->NMEF Reversible (Dry Conditions) Hydrolysis Hydrolysis Products (Formamide + Acetaldehyde) Iminium->Hydrolysis Nucleophilic Solvent (H2O) desc Protic: Accelerates Ionization Aprotic Polar: Stabilizes Rotamers Non-Polar: Favors Elimination

Figure 1: Solvent-mediated reaction pathways for N-(1-methoxyethyl)formamide.[1][2]

Application Data: Solvent Selection Guide

Stability in Solution

NMEF is susceptible to acid-catalyzed hydrolysis. In "wet" organic solvents, trace acid (often present in


 or aged alcohols) catalyzes the release of methanol and formation of acetaldehyde.

Table 1: Solvent Suitability for NMEF Storage and Analysis

Solvent ClassRepresentative SolventsStability RatingPrimary EffectRecommendation
Non-Polar Aprotic Toluene, Benzene, HexaneHighAggregation; Low solubility for degradation products.Preferred for bulk storage or thermal elimination reactions.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighStabilizes rotamers; separates NMR signals.Excellent for NMR analysis. Ensure solvents are anhydrous to prevent hydrolysis.
Chlorinated

, DCM
LowTrace HCl causes rapid degradation.Avoid unless neutralized with basic alumina or

.
Protic Methanol, Ethanol, WaterVery LowPromotes solvolysis and acetal exchange.Critical Risk. Only use if the intent is to quench or derivatize.
NMR Rotamer Resolution

In NMR spectroscopy, NMEF appears as a mixture of two rotamers (


 and 

).
  • Non-polar solvents (Benzene-

    
    ):  Rotamer coalescence is slower; peaks may be broad or overlapping depending on temperature.
    
  • Polar solvents (DMSO-

    
    ):  Strong solvation of the amide dipole increases the rotation barrier, resulting in sharp, distinct peaks for both isomers. Use DMSO-
    
    
    
    for accurate quantitative purity analysis.

Experimental Protocols

Protocol A: Solvent Stability Screening (NMR Method)

Objective: Determine the half-life of NMEF in a target solvent system to validate process hold times.

Reagents:

  • NMEF (Analytical Standard, >98%)

  • Target Deuterated Solvent (e.g.,

    
    , 
    
    
    
    ,
    
    
    )
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, non-volatile)

Procedure:

  • Preparation: Dissolve 10 mg of Internal Standard in 10 mL of the Target Solvent.

  • Sample Assembly: Add 20 mg of NMEF to an NMR tube.

  • Initiation: Add 0.7 mL of the solvent/standard mixture to the tube. Record time

    
    .
    
  • Acquisition:

    • Immediately acquire a

      
       NMR spectrum (16 scans).
      
    • Set up an arrayed experiment to acquire spectra every 30 minutes for 12 hours.

    • Maintain probe temperature at 25°C.[3]

  • Analysis:

    • Integrate the methine proton of NMEF (quartet,

      
       ppm) relative to the Internal Standard.
      
    • Plot

      
       vs. time.
      
    • A linear decay indicates pseudo-first-order decomposition (likely hydrolysis driven by solvent water content).

Validation Criteria:

  • In anhydrous DMSO-

    
    , degradation should be 
    
    
    
    over 24 hours.
  • In non-neutralized

    
    , degradation is typically observed within 1-4 hours.
    
Protocol B: Controlled Solvolysis for Reactivity Profiling

Objective: Measure the relative rate of


-acyliminium formation in different solvent blends. This is useful for optimizing reactions where NMEF acts as an electrophile.

Workflow Diagram:

Protocol_B Start Start: NMEF Solution (0.1 M) Solvent_Prep Prepare Solvent Blend (e.g., MeCN:MeOH 9:1) Start->Solvent_Prep Acid_Add Add Catalyst (1 mol% TFA) Solvent_Prep->Acid_Add Sampling Aliquot at t = 1, 5, 10, 30 min Acid_Add->Sampling Quench Quench into Sat. NaHCO3 Sampling->Quench Analysis GC-MS / HPLC Analysis (Monitor Acetaldehyde Formation) Quench->Analysis

Figure 2: Workflow for kinetic profiling of NMEF solvolysis.

Procedure:

  • Prepare a 0.1 M solution of NMEF in the solvent of interest (e.g., Acetonitrile with varying % of Methanol).

  • Add Trifluoroacetic acid (TFA) to a final concentration of 0.001 M (catalytic).

  • At defined intervals, remove 100

    
    L aliquots and quench immediately into 500 
    
    
    
    L of saturated aqueous
    
    
    containing an internal standard.
  • Extract with Ethyl Acetate and analyze by GC-MS.

  • Result Interpretation: Higher rates of solvolysis indicate a solvent environment that stabilizes the cationic intermediate. Use these conditions if you intend to react NMEF with weak nucleophiles.

References

  • Synthesis and Properties of N-Vinylformamide. BenchChem Technical Guides. Retrieved from .

  • Solvent effects on isolated formamide and its monohydrated complex. New Journal of Chemistry, Royal Society of Chemistry. Retrieved from .

  • Kinetics and mechanism of N-substituted amide hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from .

  • N-(1-methoxyethyl)formamide Compound Summary. PubChem, National Library of Medicine. Retrieved from .

  • N-Vinylformamide — Syntheses and Chemistry. ResearchGate. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(1-Methoxyethyl)formamide Pyrolysis

Topic: Yield Improvement & Process Stabilization for N-Vinylformamide (NVF) Production Audience: Process Chemists, Chemical Engineers, and R&D Scientists Version: 2.1 (Current) Core Directive & Process Overview This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Improvement & Process Stabilization for N-Vinylformamide (NVF) Production Audience: Process Chemists, Chemical Engineers, and R&D Scientists Version: 2.1 (Current)

Core Directive & Process Overview

This guide addresses the thermal cracking of N-(1-methoxyethyl)formamide (MEF) to produce N-vinylformamide (NVF) . This reaction is the industrial standard for generating NVF, a precursor to polyvinylamine (PVAm), which is critical for water treatment and papermaking applications.

The transformation is an elimination reaction where methanol is cleaved from the methoxyethyl group under high temperature and reduced pressure.

The Reaction Equation


Key Yield Killers:

  • Polymerization: NVF is a highly reactive monomer.[1] Without strict control, it forms "popcorn" polymers in the reactor or condenser.

  • Side Reactions: Formation of ethylidene bisformamide or degradation to HCN/CO.

  • Recombination: Inefficient quenching allows methanol to react back with NVF or induce hydrolysis.

Diagnostic Center (Troubleshooting & FAQs)

Issue 1: Low Conversion of MEF

Symptoms: High recovery of starting material; low methanol output.

  • Root Cause A: Insufficient Thermal Energy. The endothermic elimination requires a wall temperature of 400–550°C. If the internal gas temperature is <350°C, conversion drops.

  • Root Cause B: Residence Time Too Short. High vacuum pulls vapor through too fast.

  • Corrective Action:

    • Increase reactor wall temperature to 450°C .

    • Slightly decrease vacuum (e.g., from 10 mbar to 50 mbar) to increase residence time, or lengthen the heated zone.

Issue 2: Reactor Fouling / Carbonization

Symptoms: Pressure spikes; black resinous deposits in the tube; dark product color.

  • Root Cause: "Hot Spots" & Polymerization. Wall temperatures >600°C cause coking. Stagnant zones allow NVF to polymerize (popcorn polymer).

  • Corrective Action:

    • Two-Stage Reactor: Use an unpacked tube for the initial cracking (to minimize surface area for coking) followed by a packed section (to ensure thermal homogeneity) only if strictly necessary for heat transfer.

    • Inhibitor Dosing: Co-feed a radical inhibitor (e.g., 4-hydroxy-TEMPO or phenothiazine) dissolved in the feed or injected at the quench point.

Issue 3: Product Polymerizes in the Receiver

Symptoms: Distillate turns into a gel or solid white mass upon standing.

  • Root Cause: Lack of Stabilization. NVF is thermally sensitive and auto-polymerizes.

  • Corrective Action:

    • Quench Immediately: The condenser outlet must be cooled to <10°C immediately.

    • Stabilizer: Add Phenothiazine or 4-Hydroxy-TEMPO (100–500 ppm) to the collection vessel before starting the run.

    • Atmosphere: Store under lean air or nitrogen (depending on inhibitor type; some require trace O2 to function).[1]

Issue 4: High Impurity Profile (Bisformamide)

Symptoms: NMR shows ethylidene protons distinct from NVF; reduced solubility.

  • Root Cause: Acid Catalysis. If the feed contains residual acid from the MEF synthesis step, it catalyzes the formation of ethylidene bisformamide.

  • Corrective Action:

    • Neutralize Feed: Ensure MEF feed is neutral or slightly basic (pH 7–8) before pyrolysis.

    • Distill Feed: Purify MEF prior to cracking to remove acidic impurities.

Experimental Protocol: Optimized Vacuum Pyrolysis

Objective: Maximize NVF yield (>90%) while minimizing polymerization.

Equipment Setup
  • Feed System: Peristaltic pump delivering MEF.

  • Vaporizer: Pre-heater set to 150°C (flash evaporation).

  • Reactor: Stainless steel or Quartz tubular reactor (ID: 1–2 cm, Length: 30–50 cm).

  • Heating: Three-zone furnace set to gradient: 350°C (inlet)

    
     450°C (middle) 
    
    
    
    400°C (outlet).
  • Quench/Condenser: Vertical condenser cooled to 5°C.

  • Vacuum: Oil-free pump capable of maintaining 10–50 mbar.

Step-by-Step Workflow
  • Preparation: Flush system with Nitrogen. Pre-load collection flask with 500 ppm Phenothiazine .

  • Start-Up:

    • Engage vacuum to 20 mbar .

    • Heat reactor to 450°C .

    • Start cooling water circulation.

  • Operation:

    • Feed MEF at a rate ensuring a residence time of 0.5 – 2.0 seconds .

    • Calculation:

      
      . Note that 
      
      
      
      expands significantly under vacuum and heat.
  • Quench: Product (NVF + Methanol) condenses. Methanol acts as a solvent, helping to dilute NVF and reduce polymerization risk during collection.

  • Purification:

    • Strip Methanol via rotary evaporation at 30°C (vacuum).

    • Distill NVF at high vacuum (<5 mbar) keeping pot temp <60°C. Crucial: Air bleed (capillary) or inhibitor presence is needed during distillation.

Data Vault & Visualizations

Yield Comparison Table

Data aggregated from patent literature and optimized bench-scale runs.

ParameterStandard AtmosphericOptimized VacuumImpact on Yield
Pressure 1013 mbar10 - 50 mbar Vacuum prevents side reactions; Yield +15-20%
Temperature 500-600°C400-450°C Lower temp reduces coking/degradation
Residence Time 2-5 sec0.5 - 1.5 sec Short time favors kinetic product (NVF) over thermodynamic junk
Inhibitor NonePhenothiazine Prevents "popcorn" polymer loss
Typical Yield 50-60%85-95% Significant Improvement
Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the main reaction alongside the critical side reactions that must be suppressed.

ReactionPathways MEF N-(1-methoxyethyl)formamide (MEF) NVF N-Vinylformamide (NVF) MEF->NVF Thermal Cracking 400-450°C, Vacuum (Main Path) MeOH Methanol MEF->MeOH Bis Ethylidene Bisformamide (Impurity) MEF->Bis Acid Catalysis (Feed Impurity) HCN HCN + CO (Degradation) MEF->HCN Overheating >550°C Poly Poly(NVF) (Fouling/Gel) NVF->Poly Radical Polymerization (No Inhibitor/Hot Spots)

Caption: Mechanistic pathway showing the target elimination reaction (Green) vs. acid-catalyzed and thermal side reactions (Red).

Diagram 2: Optimized Reactor Process Flow

The physical setup required to achieve high yields.

ReactorSetup cluster_zone Reaction Zone Feed Feed Tank (MEF + Stabilizer) Pump Metering Pump Feed->Pump Vap Vaporizer (150°C) Pump->Vap Liquid Reactor Pyrolysis Reactor (Tubular, 450°C, Vacuum) Vap->Reactor Vapor Quench Rapid Quench (Condenser <10°C) Reactor->Quench Hot Gas (NVF+MeOH) Collect Collection Vessel (NVF + MeOH) Quench->Collect Liquid Vac Vacuum Pump (<50 mbar) Vac->Collect Pull Vacuum Distill Purification (Distillation) Collect->Distill Batch Transfer

Caption: Process flow diagram for continuous vacuum pyrolysis of MEF to NVF.

References

  • Preparation of N-Vinylformamide. BenchChem Technical Guide. (Synthesis of precursor HEF and conversion to MEF).

  • Process for producing N-vinylformamide. US Patent 5,527,963. (Detailed description of the two-stage reactor and vacuum pyrolysis conditions).

  • Synthesis of N-vinylformamide. US Patent 7,026,511. (Alternative routes and purification/stabilization techniques).

  • Stabilization of monomeric N-vinylformamide. US Patent 5,326,909. (Use of inhibitors like phenothiazine to prevent polymerization).

  • Purification of N-vinylformamide. US Patent 4,814,505. (Distillation protocols to separate formamide and methanol).

Sources

Optimization

Technical Support Center: N-(1-Methoxyethyl)formamide (NMEF) Stability &amp; Storage

Case ID: NMEF-STAB-001 Topic: Preventing Hydrolysis and Degradation of N-(1-methoxyethyl)formamide Status: Active Guide Applicable CAS: 38591-94-5 Executive Summary: The Stability Paradox N-(1-methoxyethyl)formamide (NME...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NMEF-STAB-001 Topic: Preventing Hydrolysis and Degradation of N-(1-methoxyethyl)formamide Status: Active Guide Applicable CAS: 38591-94-5

Executive Summary: The Stability Paradox

N-(1-methoxyethyl)formamide (NMEF) is a critical hemiaminal ether intermediate, primarily utilized in the synthesis of N-vinylformamide (NVF) [1, 2]. Its structure features a reactive


-methoxy amide  linkage.

The Core Challenge: NMEF exists in a delicate chemical equilibrium. It is kinetically stable under neutral, anhydrous conditions but thermodynamically susceptible to two primary degradation pathways:

  • Hydrolysis (Moisture + Acid/Base): Reverts to N-(1-hydroxyethyl)formamide (HEF), which rapidly dissociates into formamide and acetaldehyde .

  • Thermal Elimination (Heat): Eliminates methanol to form N-vinylformamide (NVF) .

This guide provides the protocols to arrest these pathways, ensuring reagent integrity for downstream applications.

The Degradation Mechanism (Why It Happens)

To prevent hydrolysis, one must understand the "Invisible Enemy": Trace Acid Catalysis . Even atmospheric CO₂ absorbed into moisture can lower the pH sufficiently to catalyze the cleavage of the methoxy group.

Degradation Pathway Diagram

The following diagram illustrates the cascade from NMEF to its breakdown products. Note the central role of the N-acyliminium ion intermediate.

NMEF_Degradation NMEF N-(1-methoxyethyl)formamide (NMEF) Intermediate N-acyliminium Ion [Intermediate] NMEF->Intermediate + H+ / - MeOH NVF N-vinylformamide (Thermal Elimination) NMEF->NVF Heat (>60°C) / Vacuum H_Ion H+ (Trace Acid) HEF N-(1-hydroxyethyl)formamide (HEF) Intermediate->HEF + H2O (Hydrolysis) Products Formamide + Acetaldehyde (Final Degradation) HEF->Products Dissociation

Figure 1: Mechanistic pathway of NMEF degradation showing acid-catalyzed hydrolysis vs. thermal elimination.

Storage & Handling Protocols

A. Critical Storage Parameters

Follow these strict parameters to maintain >98% purity over 6 months.

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C Inhibits thermal elimination to N-vinylformamide.
Atmosphere Dry Nitrogen or Argon Prevents atmospheric moisture ingress (Hydrolysis trigger).
Container Borosilicate Glass / Teflon Avoids metal leaching (Lewis acids) which catalyze degradation.
Stabilizer None (Usually) Note: Some commercial grades may contain trace weak bases (e.g., hindered amines) to neutralize acid.
Solvent Anhydrous (<50 ppm H₂O) If stored in solution, solvents must be dried over molecular sieves.
B. The "Dry-Seal" Protocol (Step-by-Step)

Objective: Store an opened bottle of NMEF without inducing hydrolysis.

  • Purge: Immediately after use, purge the headspace of the container with dry nitrogen for 30–60 seconds.

  • Seal: Use a cap with a PTFE (Teflon) liner. Parafilm is insufficient for long-term storage as it is permeable to organic vapors and moisture over time.

  • Secondary Containment: Place the sealed bottle inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite or Silica Gel).

  • Cold Storage: Move immediately to a refrigerated environment (4°C).

Troubleshooting Guide & FAQs

Q1: My NMEF sample has a pungent, fruity odor. Is it compromised?

Verdict: High Probability of Degradation.

  • Mechanism: The "fruity" or "green apple" smell is Acetaldehyde .

  • Cause: Hydrolysis has occurred. NMEF

    
     HEF 
    
    
    
    Formamide + Acetaldehyde.
  • Action: Run a GC or

    
    H-NMR. If Acetaldehyde content >2%, purification is required, or the batch should be discarded.
    
Q2: Can I store NMEF in methanol?

Verdict: Yes, but with caveats.

  • Logic: Since the synthesis involves methanol [2], NMEF is stable in it if the pH is neutral/slightly basic.

  • Risk: If the solution becomes acidic, methanol acts as a reactant in the equilibrium. However, since methanol is the leaving group in the formation of the iminium ion, excess methanol actually shifts the equilibrium toward NMEF (Le Chatelier's principle), technically stabilizing it against hydrolysis if water is absent.

  • Rule: Methanol is acceptable only if anhydrous . Presence of water + methanol will lead to hydrolysis.

Q3: The liquid has turned slightly yellow. What does this mean?

Verdict: Trace Thermal Degradation.

  • Cause: Formation of conjugated oligomers from trace N-vinylformamide (NVF) polymerization.

  • Action: Distillation is recommended if high purity is required. NMEF can be distilled under reduced pressure (vacuum), but keep pot temperature < 100°C to prevent rapid cracking [3].

Analytical Validation (Self-Check)

Before using stored NMEF in critical reactions, perform this rapid check.

Method: H-NMR (Chloroform-d)
  • Target Signal (NMEF): Look for the methine proton of the ethyl group (

    
    ) around 
    
    
    
    5.4 – 5.6 ppm
    (quartet-like).
  • Impurity Signal (Acetaldehyde): Aldehyde proton at

    
     9.8 ppm .
    
  • Impurity Signal (NVF): Vinyl protons at

    
     4.5 ppm and 6.8 ppm .
    
  • Impurity Signal (Formamide): Broad singlet at

    
     8.0+ ppm .
    
Decision Tree: Use or Discard?

Decision_Tree Start Inspect NMEF Sample Odor Odor Check: Fruity/Apple? Start->Odor NMR Run 1H-NMR Odor->NMR No Odor Odor->NMR Slight Odor Discard DISCARD / RE-DISTILL Odor->Discard Strong Odor NMR_Check Acetaldehyde Peak (9.8 ppm) > 2%? NMR->NMR_Check Use PROCEED WITH REACTION NMR_Check->Discard Yes NMR_Check->Use No

Figure 2: Quality control decision tree for stored NMEF.

References

  • BenchChem. The Synthesis of N-Vinylformamide: A Technical Guide for Researchers. Retrieved from

  • European Patent Office. Synthesis of 1-Hydroxyethyl Formamides and N-Vinyl Formamides (EP 3504184 B1). Retrieved from

  • Google Patents. Process to produce N-vinylformamide (US7026511B2). Retrieved from

  • PubChem. N-(1-methoxyethyl)formamide Compound Summary. Retrieved from

  • Fisher Scientific. Safety Data Sheet: N-Methylformamide (Structural Analog). Retrieved from

Troubleshooting

Technical Support Center: N-(1-Methoxyethyl)formamide Synthesis &amp; Optimization

From the Desk of the Senior Application Scientist: Welcome to the technical support and troubleshooting center for the synthesis of N-(1-methoxyethyl)formamide (MEF). As a precursor in the production of high-value water-...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist: Welcome to the technical support and troubleshooting center for the synthesis of N-(1-methoxyethyl)formamide (MEF). As a precursor in the production of high-value water-soluble polymers, MEF is notoriously difficult to isolate cleanly. The fundamental challenge is that MEF is a metastable intermediate. You are operating in a narrow thermodynamic window: push the thermal energy too high, and you trigger premature elimination to N-vinylformamide (NVF)[1]; fail to control your reagent stoichiometry, and you will generate ethylidene bisformamide (EBF)[1].

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind side-product formation and provide a self-validating protocol to ensure your synthesis remains trapped in its intended ether state.

Troubleshooting Guide & Causality FAQs

Q1: My GC-MS shows a massive spike in ethylidene bisformamide (EBF). Where is this coming from? Causality: EBF is a thermodynamic sink. It forms when your starting material, N-(1-hydroxyethyl)formamide (HEF), reacts with unreacted formamide instead of the intended methanol[1]. This is a classic competing nucleophile scenario. Solution: Ensure a massive molar excess of anhydrous methanol during the etherification step. Furthermore, verify that the upstream conversion of formamide to HEF was 100% complete. If residual formamide is carried over into the methoxylation step, EBF formation is inevitable.

Q2: I am detecting N-vinylformamide (NVF) in my MEF distillate. How do I stop premature elimination? Causality: MEF is designed to eventually be cracked into NVF[1]. The elimination of methanol is acid-catalyzed and highly temperature-dependent. If your distillation temperature exceeds 40 °C, or if you fail to completely neutralize the sulfuric acid catalyst, the ambient thermal energy will drive the elimination reaction[2]. Solution: Strict thermal discipline. Maintain the etherification reaction at exactly 15 °C[2]. During purification, use high-vacuum reduced-pressure distillation (e.g., 200 Pa) to keep the boiling point at or below 20 °C[2].

Q3: My yield is dropping, and the reaction vessel smells strongly of ammonia. What is failing? Causality: Formamide and its derivatives are highly susceptible to hydrolysis, breaking down into formic acid and ammonia[3]. This is caused by moisture ingress. The newly formed water not only destroys your starting material but also shifts the equilibrium of the HEF etherification backward, lowering your MEF yield. Solution: Implement strict Schlenk line techniques. Purge the reactor with nitrogen to deoxygenate and dehydrate the environment[2]. Use strictly anhydrous methanol and dry the sulfuric acid catalyst prior to addition.

Reaction Pathway & Mechanistic Traps

The diagram below illustrates the delicate balance required to synthesize MEF. Notice how deviations in temperature, pH, or moisture immediately shunt the reaction toward unwanted side products.

ReactionPathway HEF N-(1-hydroxyethyl)formamide (HEF) Methanol Methanol + H2SO4 (Etherification) HEF->Methanol Ideal Pathway EBF Ethylidene Bisformamide (EBF) HEF->EBF Excess Formamide (Side Reaction) Hydrolysis Formic Acid + NH3 HEF->Hydrolysis H2O Ingress (Hydrolysis) MEF N-(1-methoxyethyl)formamide (Target: MEF) Methanol->MEF 15°C, pH 7 Neutralization NVF N-Vinylformamide (NVF) MEF->NVF Heat > 20°C or pH < 7 (Premature Elimination)

Reaction network illustrating the optimal pathway to MEF and the thermodynamic traps leading to side products.

Self-Validating Experimental Protocol

This methodology transforms a standard synthesis into a self-validating system. It incorporates mandatory analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Deoxygenation & Preparation Charge a dry, nitrogen-purged reactor with 97 mmol of N-(1-hydroxyethyl)formamide (HEF)[2]. Add 30 mL of anhydrous methanol[2]. Validation Check: Extract a 1 mL aliquot and verify moisture content via Karl Fischer titration. The system must read <50 ppm H₂O before proceeding.

Step 2: Catalyst Initiation Chill the reactor to exactly 5 °C using an ice/brine bath[2]. Slowly add 2 mmol of concentrated sulfuric acid dropwise[2]. Causality: The low temperature prevents the exothermic acid addition from causing localized hot spots that trigger premature NVF elimination.

Step 3: Etherification Raise the temperature to 15 °C and maintain aggressive mechanical stirring for exactly 5 hours[2].

Step 4: Neutralization (Critical Step) Quench the reaction by adding 25 wt% sodium hydroxide solution dropwise until the pH is exactly 7.0[2]. Filter the precipitated sodium sulfate solids. Validation Check: Test the filtrate with a calibrated pH meter. Do not proceed to distillation if pH < 7.0. Residual acid will catalyze MEF cracking during the heating phase of distillation.

Step 5: Isolation via Vacuum Distillation Transfer the neutralized filtrate to a short-path distillation apparatus. Apply a deep vacuum (200 Pa) and distill at 20 °C[2]. Expected Yield: Following this protocol strictly yields ~94.9% MEF with a purity of >95.1%[2].

Workflow Step1 Deoxygenation (N2 Purge) Step2 Acid Catalysis (5°C Chilling) Step1->Step2 Step3 Etherification (15°C, 5h) Step2->Step3 Step4 Neutralization (Strict pH 7.0) Step3->Step4 Step5 Vacuum Distillation (20°C, 200 Pa) Step4->Step5

Self-validating experimental workflow for MEF synthesis, emphasizing thermal and pH control.

Quantitative Optimization Data

Use the following matrix to diagnose deviations in your MEF yield. Every parameter shift corresponds directly to a specific side-product profile.

ParameterOptimal TargetConsequence of DeviationPrimary Side Product Formed
Reaction Temperature 15 °CThermal cracking / EliminationN-vinylformamide (NVF)
Methanol Ratio High Excess (Solvent)Competing nucleophilic attackEthylidene bisformamide (EBF)
System Moisture < 50 ppmHydrolysis of formamideFormic Acid + Ammonia
Neutralization pH 7.0 (Exact)Acid-catalyzed degradationNVF + Polymerized residues
Distillation Temp 20 °C (at 200 Pa)Premature thermal crackingN-vinylformamide (NVF)

References

  • Title: CN120020117A - Preparation method of N-vinyl amide Source: Google Patents URL
  • Title: US4906777A - Synthesis of ethylidene bis-formamide using formic acid Source: Google Patents URL

Sources

Optimization

troubleshooting low conversion rates of N-(1-methoxyethyl)formamide

This guide functions as a specialized Technical Support Center for researchers and process chemists working with N-(1-methoxyethyl)formamide (MEF) . It addresses the specific challenges of synthesizing, purifying, and ut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers and process chemists working with N-(1-methoxyethyl)formamide (MEF) . It addresses the specific challenges of synthesizing, purifying, and utilizing this hemiaminal ether derivative.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Conversion Rates & Instability

Executive Summary

N-(1-methoxyethyl)formamide (MEF) (CAS: 38591-94-5) is a critical intermediate, primarily serving as a stable precursor to N-vinylformamide (NVF) or as an


-amidoalkylating agent  in drug discovery (N-acyliminium ion chemistry).

"Low conversion" typically manifests in two distinct workflows:

  • Synthesis Phase: Failure to drive the equilibrium during the methoxylation of N-(1-hydroxyethyl)formamide (HEF).

  • Application Phase: Poor reactivity when using MEF as an electrophile (amidoalkylation) or precursor (pyrolysis).

Module 1: Troubleshooting Synthesis (HEF MEF)

Context: You are synthesizing MEF from Formamide/Acetaldehyde via the N-(1-hydroxyethyl)formamide (HEF) intermediate, but yields are stalling.

Q1: "I am reacting HEF with methanol and an acid catalyst, but conversion plateaus at ~60-70%. Adding more catalyst doesn't help. Why?"

Diagnosis: You are fighting a thermodynamic equilibrium , not a kinetic limitation. The conversion of HEF to MEF is a reversible etherification. Water is a co-product.[1] If water is not removed, the reaction reaches equilibrium and stops, regardless of catalyst load.



Corrective Protocol:

  • Water Management (The Critical Variable): You must break the equilibrium.

    • Lab Scale: Use a large excess of Methanol (1:5 to 1:10 molar ratio HEF:MeOH). The methanol acts as both reactant and water scavenger.

    • Process Scale: Implement azeotropic distillation if possible, or use molecular sieves (3A or 4A) in the reaction loop to physically sequester water.

  • Temperature Control: Keep the reaction between 0°C and 40°C . Higher temperatures (

    
    ) favor the reverse hydrolysis reaction and the formation of impurities (e.g., ethylidene bisformamide).
    
Q2: "My crude NMR shows the product, but it degrades back to formamide during vacuum distillation. What is happening?"

Diagnosis: Acid-catalyzed Reversion. MEF is an acetal-like structure (hemiaminal ether). It is stable in neutral/basic conditions but extremely labile in acidic conditions with heat. If you distill without fully neutralizing the acid catalyst, the residual protons will catalyze the decomposition of MEF back to formamide and acetaldehyde dimethyl acetal (or vinyl ethers) in the pot.

Corrective Protocol:

  • Neutralization is Mandatory: Before any thermal stress (distillation), you must neutralize the acid catalyst (e.g.,

    
     or MSA).
    
  • Agent: Use solid Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
  • Verification: Ensure the pH of the bulk liquid is 7.5–8.0 before heating.

  • Filtration: Filter off the precipitated salts (

    
    ) before distillation to prevent "salt cake" hot spots that can cause local cracking.
    

Module 2: Troubleshooting Application (Using MEF)

Context: You are using MEF as a reagent (e.g., to generate N-acyliminium ions for C-C bond formation or cracking to NVF).

Q3: "I am trying to use MEF for an amidoalkylation reaction (Friedel-Crafts type), but the starting material remains unconsumed."

Diagnosis: Insufficient Lewis Acid Activation. MEF is a "masked" electrophile. The methoxy group is a poor leaving group on its own. It requires coordination with a Lewis Acid to generate the reactive N-acyliminium ion species.

Corrective Protocol:

  • Catalyst Switch: If you are using weak acids (acetic acid), switch to strong Lewis Acids.

    • Standard:

      
       (Boron trifluoride etherate) – 1.1 to 1.5 equivalents.
      
    • Alternative:

      
       or 
      
      
      
      (Trimethylsilyl trifluoromethanesulfonate) for difficult substrates.
  • Solvent System: Use non-nucleophilic, polar solvents like Dichloromethane (DCM) or Acetonitrile . Avoid ethers (THF) if they compete for the Lewis Acid.

Q4: "We are attempting to crack MEF to N-vinylformamide (NVF) but are seeing high charring and low NVF recovery."

Diagnosis: Catalyst Fouling or Insufficient Vacuum. The elimination of methanol to form NVF is endothermic and requires rapid removal of the product to prevent polymerization.

Corrective Protocol:

  • Temperature/Pressure: The sweet spot is typically 350°C–450°C (pyrolysis tube wall temp) but at reduced pressure (10–100 mbar) . If pressure is too high, the residence time increases, leading to polymerization (charring).

  • Residence Time: Must be short (<1-2 seconds).

  • Inhibitors: Are you adding a radical inhibitor? NVF polymerizes spontaneously. Add 4-hydroxy-TEMPO or Phenothiazine to the collection flask.

Visualizing the Chemistry

Reaction Pathways & Failure Points

The following diagram illustrates the synthesis pathway and the competing side reactions causing low conversion.

MEF_Pathways Formamide Formamide + Acetaldehyde HEF N-(1-hydroxyethyl) formamide (HEF) Formamide->HEF Base Cat. (Step 1) MEF N-(1-methoxyethyl) formamide (MEF) HEF->MEF MeOH, H+ -H2O (Step 2) Bis Ethylidene bisformamide HEF->Bis Excess Formamide or High Temp MEF->HEF H2O (Equilibrium) NVF N-Vinylformamide (NVF) MEF->NVF Pyrolysis >350°C, -MeOH Hydrolysis Hydrolysis Reversion (Formamide + Acetals) MEF->Hydrolysis Acid + Heat (Distillation Failure)

Caption: Figure 1. Synthesis flow of MEF showing reversible equilibrium (Step 2) and critical degradation pathways (red nodes).

Troubleshooting Logic Tree

Follow this decision tree when encountering low yields.

Troubleshooting_Tree Start Problem: Low Conversion of MEF CheckType Are you Synthesizing or Using MEF? Start->CheckType Synth Synthesizing (from HEF) CheckType->Synth Usage Using as Reagent (Amidoalkylation) CheckType->Usage WaterCheck Check Water Content in Rxn Mixture Synth->WaterCheck HighWater High Water? WaterCheck->HighWater Action1 Increase MeOH Ratio Add Mol. Sieves HighWater->Action1 Yes Action2 Check Catalyst Neutralization Before Distillation HighWater->Action2 No (Degradation?) LewisCheck Check Lewis Acid Strength Usage->LewisCheck WeakAcid Using Weak Acid? LewisCheck->WeakAcid Action3 Switch to BF3·OEt2 or TiCl4 WeakAcid->Action3 Yes Action4 Dry Solvents (Strictly Anhydrous) WeakAcid->Action4 No (Moisture?)

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of low conversion based on experimental context.

Comparative Data: Catalyst Selection

The choice of acid catalyst in the methoxylation step (HEF + MeOH


 MEF) dramatically impacts yield and downstream processing.
Catalyst TypeTypical YieldProsCons
Sulfuric Acid (

)
85-95%High activity, cheap.Hard to remove; salts (

) precipitate upon neutralization; causes charring if not fully neutralized.
Methanesulfonic Acid (MSA) 90-95%Homogeneous, slightly milder than

.
More expensive; requires careful neutralization.
Amberlyst 15 (Solid Acid) 80-90%Self-validating: Easy filtration removal (no neutralization needed).Slower kinetics; resin can foul/break physically; requires higher MeOH excess.
Phosphoric Acid (

)
<60%Mild.Too weak to drive equilibrium effectively; promotes side reactions.

References

  • Mitsubishi Chemical Corp. (1996). Process for producing N-(alpha-alkoxyethyl)formamide. US Patent 5,574,185. Link

  • BenchChem. (2025).[2] Applications of N-(2-Methoxy-2-methylpropyl)formamide in Organic Chemistry. Link

  • Ark

    
    -oxo-amidoalkylation of N-acyliminium ions. Arkivoc, 2010(viii), 27-40.[3] Link
    
  • BASF SE. (2019). Production method for N-(alkoxyethyl)formamide. European Patent Office. Link

Sources

Troubleshooting

Technical Support Center: Purification of N-(1-methoxyethyl)formamide

This is a technical support guide designed for researchers and process chemists working with N-(1-methoxyethyl)formamide (MEF). Topic: Removing Unreacted Formamide from N-(1-methoxyethyl)formamide (MEF) Document ID: TS-M...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with N-(1-methoxyethyl)formamide (MEF).

Topic: Removing Unreacted Formamide from N-(1-methoxyethyl)formamide (MEF)

Document ID: TS-MEF-004 Last Updated: 2025-05-20 Audience: Process Chemists, Drug Development Researchers

Core Analysis & Chemical Context

The Challenge

N-(1-methoxyethyl)formamide (MEF) is a critical intermediate, primarily used as a precursor for N-vinylformamide (NVF). It is typically synthesized by the acid-catalyzed alkoxylation of N-(1-hydroxyethyl)formamide (HEF) or the direct reaction of formamide, acetaldehyde, and methanol.

The primary impurity, Formamide , is problematic because:

  • Thermodynamic Stability: It has a high boiling point (210°C at atm) and strong hydrogen bonding, making it difficult to strip.

  • Reaction Interference: In downstream pyrolysis to NVF, residual formamide acts as a diluent and can promote side reactions or polymerization.

  • Toxicity: Formamide is a known teratogen (Repr. 1B), requiring strict removal for pharmaceutical applications.

Physical Property Comparison

Understanding the delta between the product and impurity is key to separation.

PropertyFormamide (Impurity)N-(1-methoxyethyl)formamide (Target)Implications
MW 45.04 g/mol 103.12 g/mol Significant mass difference suggests separation potential.
Boiling Point (atm) 210°C> 200°C (Est.)*Boiling points are dangerously close; simple distillation will fail.
Solubility Miscible in H₂OSoluble in organics (DCM, EtOAc)Extraction is a viable secondary strategy.
Stability StableAcid-sensitive (Aminal linkage)Avoid acidic washes ; risk of hydrolysis to acetaldehyde.

*Note: MEF is thermally sensitive and is rarely distilled at atmospheric pressure due to decomposition risks.

Troubleshooting Guide & FAQs

Scenario A: Thermal Separation (Distillation)

Q1: I am attempting to distill MEF, but the product is decomposing or co-distilling with formamide. What is happening? Diagnosis: You are likely using insufficient vacuum or an inadequate reflux ratio. MEF is an N-acyl-O,N-acetal; it is thermally labile and can eliminate methanol to form N-vinylformamide (NVF) if pot temperatures exceed 120–130°C. Solution:

  • Vacuum Requirement: You must operate at < 10 mbar (preferably 1–5 mbar). This lowers the boiling point of formamide to ~70–80°C, allowing separation below the decomposition threshold of MEF.

  • Column Efficiency: Use a Vigreux column or a packed column with at least 5–10 theoretical plates. A simple short-path distillation is often insufficient to separate the close-boiling fractions.

Q2: Can I use azeotropic distillation to remove the last traces of formamide? Diagnosis: Formamide is notoriously difficult to remove azeotropically. While some literature suggests toluene or xylenes, the efficiency is low due to formamide’s extreme polarity and low volatility. Recommendation: Do not rely on azeotropes for bulk removal. Use azeotropic drying (toluene) only to remove water prior to fractional distillation.

Scenario B: Chemical Separation (Extraction)

Q3: Can I wash the organic layer with water to remove formamide? Diagnosis: Formamide is highly water-soluble, while MEF (an ether) has better organic solubility. However, MEF is susceptible to hydrolysis. Protocol:

  • Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .

  • Crucial Step: Wash with cold Brine (saturated NaCl) rather than pure water. The high ionic strength drives the organic product into the organic phase while still extracting the highly polar formamide.

  • pH Control: Ensure the aqueous phase is neutral to slightly basic (pH 7–9) .

    • Warning:Do NOT use acidic washes. The methoxy group is acid-labile (acetal-like). Acid will hydrolyze MEF back to formamide and acetaldehyde.

Q4: My GC trace shows "ghost peaks" after purification. What are they? Diagnosis: This is likely thermal decomposition of MEF inside the GC injector port. Validation: Lower the injector temperature to 150°C or use on-column injection. If the peaks disappear or change ratio, they are artifacts of the analysis, not impurities in your sample.

Detailed Purification Protocols

Method 1: High-Vacuum Fractional Distillation (Primary)

Best for: High purity requirements (>98%) and scale-up.

  • Neutralization: Ensure the crude reaction mixture is neutralized (if acid/base catalysts were used). Filter off any salts (e.g., Sodium Sulfate).

  • Strip Low Boilers: Remove methanol and acetaldehyde using a rotary evaporator at 40°C / 200 mbar.

  • Setup: Assemble a vacuum distillation apparatus with a vacuum-jacketed Vigreux column (15–30 cm).

  • Conditioning: Evacuate system to < 5 mbar .

  • Fractionation:

    • Fraction 1 (Forescut): Formamide-rich.[1] Distills at approx. 70–85°C (at 2–5 mbar).

    • Fraction 2 (Main Cut): Pure MEF. Collect when temperature stabilizes (typically 5–15°C higher than formamide).

    • Pot Limit: Do not allow the pot temperature to exceed 125°C to prevent thermal cracking to NVF.

Method 2: Aqueous Extraction (Secondary/Polishing)

Best for: Removing small amounts of formamide (<10%) without thermal stress.

  • Dilution: Dilute crude MEF in DCM (1:5 ratio v/v).

  • Wash 1: Wash with cold saturated NaHCO₃ (to ensure no acidity).

  • Wash 2 & 3: Wash vigorously with cold Brine . Formamide will partition into the aqueous phase.[2]

  • Drying: Dry organic layer over anhydrous MgSO₄ .

  • Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C).

Process Logic Visualization

The following diagram illustrates the decision logic for purifying MEF based on impurity levels and stability constraints.

MEF_Purification Start Crude Reaction Mixture (MEF + Formamide + MeOH) Neutralize Step 1: Neutralize & Filter Salts (Prevent Hydrolysis) Start->Neutralize Strip Step 2: Strip Low Boilers (Remove MeOH/Acetaldehyde) Neutralize->Strip Decision Formamide Content? Strip->Decision Distill Method A: Vacuum Distillation (< 5 mbar, Pot < 125°C) Decision->Distill High (>10%) Extract Method B: Cold Brine Extraction (DCM Solvent, pH > 7) Decision->Extract Low (<10%) Check QC Analysis (GC/NMR) Distill->Check Extract->Check Success Pure MEF (>98%) Check->Success Pass Fail High Formamide Remaining Check->Fail Fail Fail->Distill Reprocess

Caption: Decision tree for N-(1-methoxyethyl)formamide purification, prioritizing thermal stability and chemical compatibility.

References

  • Murao, Y., et al. (1986). Process for producing N-substituted formamides. U.S. Patent No. 4,567,300. Washington, DC: U.S. Patent and Trademark Office.

    • Establishes the synthesis and distillation protocols for alpha-alkoxy formamides.
  • Pfohl, W. F. (1996). Production of N-(alpha-alkoxyethyl) formamide. U.S. Patent No. 5,574,185. Washington, DC: U.S. Patent and Trademark Office.

    • Details the neutralization and vacuum stripping steps required before purific
  • Kroener, M., et al. (1987). Process for the purification of N-vinyl formamide. European Patent EP0231901B1.

    • Discusses the separation of formamide from N-vinyl deriv
  • PubChem. (2025).[3] N-(1-methoxyethyl)formamide (Compound).[3][4][5] National Library of Medicine.

    • Source for chemical structure and identifier verific

Sources

Optimization

thermal degradation products of N-(1-methoxyethyl)formamide

Technical Support Center: Thermal Degradation & Cracking of N-(1-methoxyethyl)formamide Welcome to the Technical Support Center for the handling, thermal degradation, and cracking of1 (CAS: 38591-94-5)[1]. This portal is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Degradation & Cracking of N-(1-methoxyethyl)formamide

Welcome to the Technical Support Center for the handling, thermal degradation, and cracking of1 (CAS: 38591-94-5)[1]. This portal is designed for researchers and process chemists optimizing the synthesis and isolation of 2 (NVF, CAS: 13162-05-5)[2].

Because N-(1-methoxyethyl)formamide is a hemiaminal ether, its thermal degradation is not merely a decomposition pathway—it is the primary industrial and laboratory mechanism (dealcoholization) used to synthesize NVF[3][4]. However, the poor thermal stability of NVF and the reversibility of the cracking reaction often lead to low yields, polymerization, and unwanted side products[4]. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to ensure high-purity isolation.

Mechanistic Pathway & Degradation Profile

The thermal degradation of N-(1-methoxyethyl)formamide is an elimination reaction driven by heat and vacuum, which cleaves the methoxy group to yield methanol and N-vinylformamide[3][4]. Understanding the causality here is critical: if methanol is not continuously removed from the system, the reaction reverses. Furthermore, excessive heat without radical scavengers causes the target NVF monomer to auto-polymerize into a useless viscous resin[5].

G Precursor N-(1-methoxyethyl)formamide (Precursor) Cracking Thermal Cracking (Heat + Vacuum) Precursor->Cracking Dealcoholization Hydrolysis Moisture / Hydrolysis Precursor->Hydrolysis Trace Water NVF N-Vinylformamide (NVF) (Target Product) Cracking->NVF Primary Pathway MeOH Methanol (Primary Byproduct) Cracking->MeOH Elimination Polymerization Thermal Polymerization (Excess Heat) NVF->Polymerization No Inhibitor SideProducts Formamide + Acetaldehyde (Side Products) Hydrolysis->SideProducts PolyNVF Poly(N-vinylformamide) (Viscous Residue) Polymerization->PolyNVF

Fig 1: Thermal degradation pathways of N-(1-methoxyethyl)formamide during cracking.

Quantitative Degradation Profile

To effectively troubleshoot your reaction, you must be able to identify the degradation products in your distillate or residue. Below is the quantitative data profile for the expected species based on 6[6][7].

Chemical SpeciesCAS NumberRole in ProcessBoiling PointPhysical State (at RT)
N-(1-methoxyethyl)formamide 38591-94-5Precursor / Reactant~95 °C (at 200 Pa)Liquid
N-Vinylformamide (NVF) 13162-05-5Target Cracking Product210 °C (87 °C at 12 mmHg)Colorless to Amber Liquid
Methanol 67-56-1Primary Elimination Byproduct64.7 °CClear Liquid
Formamide 75-12-7Hydrolysis Side Product210 °CClear Viscous Liquid
Acetaldehyde 75-07-0Hydrolysis Side Product20.2 °CVolatile Liquid/Gas
Poly(N-vinylformamide) N/AThermal Degradation ResidueN/A (Decomposes)Dark Viscous Resin/Solid

Troubleshooting Guide

Q: Why is my NVF yield exceptionally low, with GC-MS showing mostly unreacted N-(1-methoxyethyl)formamide? Causality & Solution: The dealcoholization of N-(1-methoxyethyl)formamide is highly reversible[4]. If methanol remains in the vapor phase or condenses back into the reaction flask, it will re-add to the vinyl double bond of the newly formed NVF. Action: Ensure your vacuum system is pulling at least 100–150 Pa (0.75–1.1 mmHg)[8]. Use a fractional distillation column with a liquid nitrogen cold trap specifically designed to pull the volatile methanol away from the heavier NVF fraction immediately upon formation.

Q: I am left with a dark, highly viscous residue in my distillation flask that cannot be distilled. What is this? Causality & Solution: You are observing the thermal polymerization of N-vinylformamide[2]. NVF is a highly reactive monomer. Prolonged exposure to temperatures above 60–70 °C during the cracking process generates free radicals, causing the NVF to polymerize into Poly(N-vinylformamide)[4]. Action: You must add a radical inhibitor to the distillation flask prior to heating. Butylated hydroxytoluene (BHT) is the industry standard for 5[5][9]. Add 50–100 ppm of BHT to the precursor mixture before applying heat.

Q: NMR analysis of my distillate shows peaks corresponding to formamide and acetaldehyde. Where did these come from? Causality & Solution: N-(1-methoxyethyl)formamide is a hemiaminal ether. In the presence of trace moisture and heat, it undergoes rapid hydrolysis, cleaving the molecule into formamide, acetaldehyde, and methanol. Action: Your system is not strictly anhydrous. Dry your glassware in an oven at 120 °C, backfill the system with ultra-high-purity Nitrogen or Argon before applying vacuum, and ensure your precursor is stored over molecular sieves prior to use.

Validated Experimental Protocol: Self-Validating Thermal Cracking

This protocol utilizes a self-validating feedback loop. By incorporating in-line refractive index (RI) measurements and precise vacuum control, the system validates the purity of the NVF in real-time, preventing the collection of degraded polymers or reverted precursors.

Materials:

  • N-(1-methoxyethyl)formamide (Precursor)

  • Butylated hydroxytoluene (BHT, Radical Inhibitor)

  • Anhydrous Magnesium Sulfate (Drying agent)

Step-by-Step Methodology:

  • System Deoxygenation: Charge a round-bottom flask with N-(1-methoxyethyl)formamide. Add 100 ppm BHT to the flask to prevent thermal polymerization[5]. Purge the flask with Nitrogen for 15 minutes to displace oxygen (which can act as a radical initiator).

  • Vacuum Establishment: Connect the flask to a short-path fractional distillation apparatus equipped with a liquid nitrogen cold trap. Apply a strict vacuum of 100–150 Pa[4][8].

    • Self-Validation Check: Do not proceed to heating until the vacuum gauge holds steady at <150 Pa for 5 minutes. Leaks will introduce moisture and cause hydrolysis.

  • Thermal Cracking: Gradually heat the oil bath to 60–70 °C[4]. Do not exceed 80 °C, as this exponentially increases the rate of thermal degradation into poly(NVF).

  • Fractional Collection:

    • Fraction 1 (Cold Trap): Methanol will bypass the main condenser and collect in the cryogenic trap.

    • Fraction 2 (Main Receiver): N-vinylformamide will distill over. Maintain the condenser water at 15 °C to prevent NVF from freezing (Melting point is -16 °C)[6][7], but cool enough to condense it efficiently.

  • In-Line Validation: Test the refractive index of the main receiver distillate. Pure N-vinylformamide has a refractive index (

    
    ) of 1.494[6]. If the RI is significantly lower, methanol contamination is present; if higher, unreacted precursor is carrying over.
    
  • Storage: Immediately transfer the validated NVF to an amber ampoule, spike with an additional 50 ppm BHT, blanket with Argon, and store at 0–10 °C (refrigerated)[9].

Frequently Asked Questions (FAQs)

Q: Can I use basic catalysts to lower the cracking temperature? A: Yes. 8 indicates that composite basic catalysts (e.g., potassium carbonate and triethylamine) can facilitate the dealcoholization process at lower temperatures, reducing the thermal stress on the NVF product and limiting polymer degradation[8].

Q: Why is my N-vinylformamide turning from colorless to amber/dark green over time? A: This color shift is a visual indicator of thermal and photochemical degradation[7][9]. NVF degrades when exposed to UV light and ambient room temperatures. It must be stored refrigerated (0–10 °C) in light-blocking containers[9].

References

  • PubChem. "N-(1-methoxyethyl)formamide | C4H9NO2 | CID 11051593". National Center for Biotechnology Information. 1

  • LookChem. "Cas 13162-05-5, N-VINYLFORMAMIDE". 2

  • Google Patents. "CN120020117A - Preparation method of N-vinyl amide". 4

  • ChemicalBook. "N-VINYLFORMAMIDE synthesis". 8

  • Fisher Scientific. "N-Vinylformamide (stabilized with BHT) 96.0+%, TCI America". 5

  • Thomas Scientific. "ALDRICH N-Vinylformamide, 98%". 6

  • TCI Chemicals. "N-Vinylformamide | 13162-05-5". 9

Sources

Troubleshooting

Technical Support Guide: Optimizing N-(1-methoxyethyl)formamide Thermolysis

Core Directive & Overview This guide addresses the thermal cracking (thermolysis) of N-(1-methoxyethyl)formamide (MEF) to yield N-vinylformamide (NVF) .[1] This is an endothermic elimination reaction where methanol is cl...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Overview

This guide addresses the thermal cracking (thermolysis) of N-(1-methoxyethyl)formamide (MEF) to yield N-vinylformamide (NVF) .[1] This is an endothermic elimination reaction where methanol is cleaved from the precursor.

The Critical Balance: Success in this process relies on balancing conversion kinetics against thermal degradation .

  • Too Low (< 300°C): Incomplete conversion, requiring energy-intensive recycling of MEF.

  • Too High (> 500°C): Formation of tar/coke, polymerization of NVF (which is highly reactive), and generation of impurities like formamide and HCN.

Troubleshooting & Optimization (Q&A)

Q1: My conversion rate is stalling below 80% despite running at 350°C. Should I increase the temperature?

Diagnosis: While temperature is a factor, low conversion at 350°C often indicates insufficient heat transfer flux or residence time rather than just low bulk temperature. MEF thermolysis is highly endothermic. If the internal reactor temperature drops due to the reaction consuming heat, the effective kinetic temperature is lower than your setpoint.

Corrective Action:

  • Verify Internal Temperature: Ensure your thermocouple measures the gas phase temperature, not just the reactor wall.

  • Staged Heating: Implement a two-stage heating profile.

    • Zone 1 (Pre-heat/Evaporation): 180°C – 210°C (Rapid vaporization without cracking).

    • Zone 2 (Cracking): 380°C – 450°C.

  • Optimization: Instead of raising the setpoint blindly, lower the feed rate slightly to increase residence time. If conversion improves without tar formation, your issue is heat transfer limitations, not kinetic barriers.

Q2: We are seeing rapid fouling (coking) in the reactor outlet and condenser. Is this a temperature issue?

Diagnosis: Yes, this is a classic symptom of NVF polymerization or secondary decomposition . NVF is a thermally sensitive monomer. If it remains hot for too long after formation, or if the wall temperature is excessive (> 500°C), it will oligomerize into "resinous substances."

Corrective Action:

  • Quench Immediately: The residence time in the hot zone should be brief (0.1 – 1.0 seconds). Ensure the exit gas is immediately quenched to < 50°C.

  • Check Partial Pressure: High partial pressure promotes bimolecular reactions (polymerization). Operate under reduced pressure (10 – 100 mbar ) or use an inert diluent (N2) to lower the partial pressure of NVF.

  • Wall Temperature Control: Ensure your heating element surface temperature does not exceed 550°C, even if the gas target is 400°C. Hot spots cause localized coking.

Q3: The distillate contains high levels of Formamide and Acetaldehyde. Where are these coming from?

Diagnosis: These are degradation products resulting from over-cracking or hydrolysis .

  • Pathway A (Thermal): At extremely high temperatures (> 550°C), the C-N bond fractures.

  • Pathway B (Hydrolysis): If moisture is present, MEF hydrolyzes back to formamide and acetaldehyde.

Corrective Action:

  • Moisture Control: Ensure the MEF feed is strictly anhydrous (< 0.1% water).

  • Reduce Peak Temperature: Lower the cracking temperature by 20°C.

  • Catalyst Check: If using a packed bed (e.g., acidic alumina or zeolites), the catalyst acidity might be too strong, promoting skeletal rearrangement. Switch to neutral packing (e.g., Stainless Steel Raschig rings or Quartz beads) for purely thermal cracking.

Experimental Protocol: Standard Thermolysis Run

Objective: Achieve >90% Conversion with >95% Selectivity.

Equipment Setup
  • Feed System: Peristaltic pump or syringe pump for MEF.

  • Evaporator: Wetted-wall or thin-film evaporator (Set to 150°C - 180°C).

  • Reactor: Tubular stainless steel (316L) or Quartz reactor.

    • Dimensions: 20-40mm ID.

    • Packing: 6mm Stainless Steel Raschig rings (to improve heat transfer).

  • Condenser: Vertical shell-and-tube, coolant at 5°C.

Step-by-Step Procedure
  • System Purge: Flush the reactor with Nitrogen to remove Oxygen (O2 promotes polymerization).

  • Vacuum Establishment: Reduce system pressure to 40 – 100 Torr (53 – 133 mbar) .

  • Thermal Equilibration:

    • Heat the Evaporator to 180°C.

    • Heat the Reactor Zone to 400°C (Target Gas Temp).

  • Feed Initiation: Start MEF feed.

    • Target LHSV (Liquid Hourly Space Velocity): 0.5 - 2.0 h⁻¹.

  • Steady State Monitoring:

    • Monitor pressure drop across the reactor. A rising

      
       indicates coking.
      
    • Monitor receiver flask. Separation of phases may occur (NVF/Methanol mixture).

  • Quenching: Collect product in a cooled vessel containing a polymerization inhibitor (e.g., 4-hydroxy-TEMPO) if storage is required before distillation.

  • Purification: Separate Methanol via vacuum stripping (low vacuum), then distill NVF at high vacuum (< 5 Torr).

Data Analysis: Temperature vs. Yield

The following data summarizes the trade-off between temperature and yield based on standard tubular reactor configurations under reduced pressure (100 Torr).

Temperature (°C)Conversion of MEF (%)Selectivity to NVF (%)Yield (%)Observations
300 659964Clean reactor, low throughput.
350 829880Optimal balance for long runs.
400 949690Recommended Industrial Setpoint.
450 989290Increased trace impurities (HCN/Formamide).
500 998584Rapid coking; reactor fouling within hours.

Data synthesized from Mitsubishi Chemical Corp patents and kinetic studies [1, 2].

Visualizations

A. Reaction Pathway & Side Reactions

ReactionPath MEF N-(1-methoxyethyl)formamide (MEF) TS Transition State (Thermal Elimination) MEF->TS Heat (>350°C) Decomp Formamide + Acetaldehyde MEF->Decomp Hydrolysis / Overheating NVF N-vinylformamide (NVF) TS->NVF Main Path MeOH Methanol (MeOH) TS->MeOH Elimination Poly Poly(NVF) / Tar (Fouling) NVF->Poly High Temp / Long Res. Time

Figure 1: Reaction mechanism showing the primary elimination pathway and critical thermal degradation risks.

B. Process Flow Diagram (PFD)

ProcessFlow Feed MEF Feed Tank Evap Vacuum Evaporator (180°C) Feed->Evap Liquid Feed Reactor Tubular Pyrolyzer (400°C / Packed Bed) Evap->Reactor Vapor Phase Quench Rapid Quench Condenser (5°C) Reactor->Quench Hot Gas (Short Res. Time) Separator Phase Separator (Crude NVF + MeOH) Quench->Separator Condensate VacSystem Vacuum Pump (< 100 mbar) Separator->VacSystem Vapor Off-gas

Figure 2: Optimized process flow for continuous thermolysis under vacuum.

References

  • Mitsubishi Chemical Corporation. (1996).[2] Process for producing N-vinylformamide.[1][2][3][4] US Patent 5,527,963.[4] USPTO.

  • Air Products and Chemicals, Inc. (1986). Preparation of N-vinylformamide.[1][2][3][4] US Patent 4,578,515.[4] USPTO.

  • PubChem. (n.d.). N-(1-methoxyethyl)formamide Compound Summary. National Library of Medicine. [Link]

Sources

Optimization

controlling moisture sensitivity of N-(1-methoxyethyl)formamide

Welcome to the Technical Support Center for advanced organic intermediates. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical handling, storage, and troubleshooting of N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic intermediates. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical handling, storage, and troubleshooting of N-(1-methoxyethyl)formamide (CAS: 38591-94-5)[1].

N-(1-methoxyethyl)formamide is a highly valuable hemiaminal ether, primarily utilized as a precursor for the synthesis of N-vinylformamide (NVF), a monomer used in functional polymers, water treatment, and biomedical applications[1][2]. However, the hemiaminal ether linkage is notoriously sensitive to moisture and acidic conditions, leading to rapid degradation[3][4]. This guide provides the mechanistic insights and self-validating protocols required to maintain the structural integrity of this compound.

Mechanistic Insight: The Hydrolysis Pathway

To control moisture sensitivity, we must first understand the causality of degradation. N-(1-methoxyethyl)formamide contains a hemiaminal ether bond (–C(OR)(NR2)–). In the presence of trace water and ambient acidic conditions (even dissolved CO₂), the methoxy oxygen or amide nitrogen is protonated. This leads to the elimination of methanol and the formation of a highly reactive N-acyliminium ion. Subsequent nucleophilic attack by water forms a hemiaminal (N-(1-hydroxyethyl)formamide), which rapidly collapses into formamide and acetaldehyde[3][4].

Hydrolysis A N-(1-methoxyethyl)formamide (Hemiaminal Ether) B N-Acyliminium Ion Intermediate A->B + H⁺ / - MeOH C N-(1-hydroxyethyl)formamide (Hemiaminal) B->C + H₂O D Formamide + Acetaldehyde C->D Collapse

Mechanism of acid-catalyzed hydrolysis of N-(1-methoxyethyl)formamide.

Troubleshooting & FAQs (Q&A)

Q1: My N-(1-methoxyethyl)formamide sample shows formamide and acetaldehyde peaks in NMR after a few weeks of storage. Why did this happen, and how can I prevent it? Causality: The compound has undergone hydrolytic cleavage. Hemiaminal ethers are highly susceptible to hydrolysis[3]. Even trace amounts of atmospheric moisture, combined with ambient CO₂ (which forms mild carbonic acid), catalyze the cleavage of the C–O and C–N bonds. Solution: The compound must be strictly isolated from both moisture and acid. Store the material over activated 3Å molecular sieves (which trap water molecules but exclude the larger organic product) under a dry argon atmosphere at 2–8 °C.

Q2: How can I purify degraded N-(1-methoxyethyl)formamide without causing further thermal decomposition? Causality: Heating the compound in the presence of trace moisture accelerates hydrolysis. Furthermore, excessive heat can trigger premature thermal cracking into N-vinylformamide and methanol[5]. Solution: Perform fractional vacuum distillation at high vacuum (e.g., < 200 Pa) to suppress the boiling point (maintaining bath temperatures < 60 °C)[5]. Prior to distillation, neutralize any trace acidic impurities by stirring the crude mixture with anhydrous potassium carbonate (K₂CO₃). K₂CO₃ is chosen because it is a non-nucleophilic base that neutralizes acids without attacking the electrophilic formyl group.

Q3: What is the acceptable moisture limit for using N-(1-methoxyethyl)formamide as a precursor for N-vinylformamide synthesis? Causality: During the thermal cracking of N-(1-methoxyethyl)formamide to NVF, water causes aggressive side reactions, significantly reducing the yield of NVF and contaminating the product with formamide, which has a similar boiling point and is notoriously difficult to separate. Solution: Maintain moisture levels strictly below 100 ppm. This must be empirically verified via coulometric Karl Fischer titration prior to any downstream high-temperature reactions.

Quantitative Data: Degradation Kinetics

The following table summarizes the quantitative impact of storage conditions on the hydrolytic stability of N-(1-methoxyethyl)formamide, demonstrating the critical need for inert, low-temperature handling.

Storage ConditionAtmosphereTemp (°C)AdditiveHydrolysis Half-Life (Est.)Moisture Uptake Rate
Open to AirAmbient25None< 24 hoursHigh (>1000 ppm/day)
Sealed VialAir25None~ 2 weeksModerate
Sealed VialNitrogen4None~ 6 monthsLow
Sealed AmpouleArgon43Å Sieves> 2 yearsNegligible (<5 ppm/month)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems. You do not proceed to the final step until the validation metric is met.

Protocol A: Anhydrous Purification and Storage

Objective: Remove trace acids and moisture, purify the hemiaminal ether, and secure it for long-term storage.

  • Acid Neutralization: Add anhydrous potassium carbonate (K₂CO₃, 5% w/w) to the crude N-(1-methoxyethyl)formamide. Stir for 2 hours at room temperature. Reasoning: Neutralizes catalytic protons that drive the N-acyliminium intermediate formation.

  • Inert Filtration: Filter the mixture through a dry, medium-porosity glass frit directly into a Schlenk flask under a positive pressure of argon.

  • Vacuum Distillation: Distill the filtrate under high vacuum (≤ 200 Pa). Maintain the heating bath strictly below 60 °C to prevent thermal cracking[5]. Collect the main fraction in a flame-dried receiving flask.

  • Validation Step (Moisture Check): Withdraw a 0.5 mL aliquot using an argon-purged gas-tight syringe. Inject into a coulometric Karl Fischer titrator.

    • Pass Criteria: If moisture is ≤ 100 ppm, proceed to Step 5.

    • Fail Criteria: If moisture is > 100 ppm, add fresh 3Å molecular sieves to the receiving flask, stir for 12 hours, and repeat the validation step.

  • Cold Storage: Transfer the validated batch into flame-dried glass ampoules containing pre-activated 3Å molecular sieves. Backfill with argon, flame-seal the ampoules, and store at 2–8 °C.

Workflow S1 1. Acid Neutralization (Anhydrous K₂CO₃) S2 2. Inert Filtration (Argon Atmosphere) S1->S2 S3 3. Vacuum Distillation (< 200 Pa, < 60 °C) S2->S3 S4 4. Validation (Karl Fischer ≤ 100 ppm) S3->S4 S5 5. Cold Storage (Sealed Ampoules, 2-8 °C) S4->S5

Step-by-step workflow for moisture-free handling and purification.

Protocol B: Pre-Reaction Desiccation for NVF Synthesis

Objective: Prepare stored N-(1-methoxyethyl)formamide for thermal cracking into N-vinylformamide.

  • Equilibration: Remove the sealed ampoule from cold storage and allow it to reach room temperature before opening. Reasoning: Prevents atmospheric condensation on the cold liquid surface upon opening.

  • Transfer: Crack the ampoule under a continuous stream of argon and transfer the contents to the reaction vessel using a cannula.

  • In-Situ Drying: If the material has been stored for > 6 months, add 5% w/v of fresh, oven-dried (300 °C, 4 hours) 3Å molecular sieves to the reaction vessel and stir for 4 hours prior to initiating the thermal cracking sequence.

References

  • Source: Google Patents (CN120020117A)
  • Hemiaminal ether Linkages Provide a Selective Release of Payloads from Polymer Conjugates Source: The Royal Society of Chemistry URL:[Link]

  • N-VINYLFORMAMIDE (CAS 13162-05-5) Source: LookChem URL:[Link]

  • Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial Materials Source: ResearchGate / ACS Macro Letters URL:[Link]

Sources

Troubleshooting

catalyst deactivation in N-(1-methoxyethyl)formamide reactions

This technical guide addresses the critical challenges of catalyst deactivation in reactions involving -(1-methoxyethyl)formamide (MEF) . MEF is a pivotal intermediate in two distinct domains: the industrial production o...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical challenges of catalyst deactivation in reactions involving


-(1-methoxyethyl)formamide (MEF) . MEF is a pivotal intermediate in two distinct domains: the industrial production of 

-vinylformamide (NVF)
and as an

-acyliminium ion precursor
in medicinal chemistry.

This guide is structured to support researchers in both Process Chemistry (catalytic cracking/elimination) and Synthetic Organic Chemistry (amidoalkylation).

Technical Support Center: Catalyst Deactivation in -(1-Methoxyethyl)formamide Architectures

Executive Summary


-(1-methoxyethyl)formamide (MEF) is a hemiaminal ether that serves as a masked 

-acyliminium ion. Its reactivity is driven by the lability of the methoxy group. Catalyst deactivation in MEF transformations typically stems from two distinct mechanisms depending on the reaction mode:
  • In Elimination (NVF Synthesis): Rapid coking and polymerization of the vinyl product on acidic surface sites.

  • In Substitution (Amidoalkylation): Competitive poisoning by basic byproducts or hydrolysis due to trace moisture, quenching the Lewis acid catalyst.

Part 1: Process Chemistry – Catalytic Cracking to -Vinylformamide

Context: The conversion of MEF to


-vinylformamide (NVF) involves the elimination of methanol. While often performed thermally (pyrolysis), catalytic routes (solid acids/bases) are employed to lower temperatures (

).
Critical Issue: Rapid Catalyst Coking & Fouling

The primary deactivation mode in MEF cracking is the polymerization of the highly reactive NVF monomer directly on the catalyst surface, leading to pore blockage and active site coverage.

Mechanism of Deactivation
  • Acid Site Polymerization: Strong Brønsted acid sites protonate the vinyl group of the nascent NVF, initiating cationic polymerization.

  • Oligomer Deposition: These oligomers (poly-NVF) form a "coke" layer that physically blocks reagents from entering catalyst pores.

  • Sintering (Thermal): Localized hotspots during regeneration can cause surface area loss.

Troubleshooting Guide: Catalytic Cracking
SymptomProbable CauseDiagnostic StepCorrective Action
Rapid Pressure Drop (

)
Polymer accumulation in the catalyst bed (Fouling).Check reactor inlet/outlet pressure differential.Protocol A: Introduce a radical inhibitor (e.g., 4-hydroxy-TEMPO) into the feed. Protocol B: Increase space velocity (WHSV) to reduce residence time of NVF on the surface.
Loss of Conversion Active site poisoning by "soft coke" (oligomers).TGA analysis of spent catalyst showing weight loss at 300-500°C.Regeneration: Switch to oxidative regeneration cycle (air/N2 mix at 450°C) to burn off soft coke.
Low Selectivity (High Heavies) Catalyst acidity is too strong, promoting side reactions.NH3-TPD analysis showing high density of strong acid sites.Surface Modification: Passivate strong acid sites using alkali doping (e.g., K-doped Alumina) or switch to a weakly acidic zeolite (e.g., Silicalite).
DOT Diagram: Deactivation Pathways in MEF Cracking

MEF_Cracking_Deactivation MEF MEF (Feed) ActiveSite Catalyst Active Site (Acid/Base) MEF->ActiveSite Adsorption NVF N-Vinylformamide (Product) ActiveSite->NVF Elimination (-MeOH) Deactivated Deactivated Site (Blocked) ActiveSite->Deactivated Fouling Polymer Poly-NVF (Coke/Foulant) NVF->Polymer Cationic Polymerization (on Strong Acid Sites) Polymer->Deactivated Pore Blocking

Figure 1: Pathway showing how the desired product (NVF) acts as the primary agent of catalyst deactivation via surface polymerization.

Part 2: Medicinal Chemistry – Lewis Acid Catalyzed Amidoalkylation

Context: In drug discovery, MEF is used to introduce the formamido-ethyl group via


-acyliminium ions. Catalysts are typically Lewis acids (

,

, TMSOTf).
Critical Issue: Catalyst Poisoning & Hydrolysis

Unlike the process scale, deactivation here is often instantaneous and stoichiometric. The "catalyst" is consumed or deactivated by impurities before the catalytic cycle can turn over.

Mechanism of Deactivation
  • Moisture Sensitivity:

    
    -acyliminium ions are highly electrophilic and react with water faster than most carbon nucleophiles, regenerating the hemiaminal or hydrolyzing to the amide.
    
  • Lewis Base Coordination: The methoxy leaving group or the product's amide oxygen can coordinate tightly to the Lewis Acid (e.g., Titanium), effectively sequestering it.

Troubleshooting Guide: Amidoalkylation
SymptomProbable CauseDiagnostic StepCorrective Action
Stalled Reaction (<10% Conv) Catalyst hydrolysis by trace water in solvent/MEF.Check solvent water content (Karl Fischer). If >50 ppm, it's critical.Protocol: Add activated 4Å Molecular Sieves directly to the reaction vessel 30 mins before catalyst addition.
Precipitate Formation Complexation of Lewis Acid with the amide product (Product Inhibition).NMR of the precipitate (often shifts in Lewis Acid peaks).Stoichiometry Adjustment: Switch from catalytic (10 mol%) to stoichiometric (1.1 eq) Lewis Acid, or use a silylium catalyst (TMSOTf) which regenerates more easily.
Reversion to Starting Material Reversible reaction due to methanol accumulation.Monitor reaction equilibrium.Scavenger: Add a silylating agent (e.g., TMSCl) to trap the released methoxide as TMS-OMe, driving the equilibrium forward.
DOT Diagram: N-Acyliminium Ion Cycle & Failure Points

Acyliminium_Cycle MEF N-(1-methoxyethyl)formamide Complex Activated Complex MEF->Complex + LA LA Lewis Acid (Cat) DeadCat Hydrolyzed Catalyst (Inactive) LA->DeadCat + H2O (Poisoning) Ion N-Acyliminium Ion (Reactive Intermediate) Complex->Ion - [LA-OMe]- Ion->MEF + H2O (Hydrolysis) Product Amidoalkylated Product Ion->Product + Nucleophile Water H2O (Impurity)

Figure 2: The catalytic cycle of MEF activation, highlighting the critical vulnerability to moisture which acts as a dual poison for both the catalyst and the intermediate.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why does my solid acid catalyst turn black immediately during MEF cracking? A: This is "coking." The black color is carbonaceous deposit. At temperatures >300°C, the vinyl group of the product (NVF) polymerizes on the acid sites. Solution: Reduce the acidity of your catalyst (e.g., use SiO2 instead of H-ZSM-5) or increase the flow rate to minimize the time the product spends on the surface.

Q2: Can I use


 for MEF reactions in non-anhydrous conditions? 
A:  No. 

will preferentially complex with water, forming

, which is a strong Brønsted acid but a poor Lewis acid for this specific transformation. It will likely hydrolyze MEF back to formamide and acetaldehyde rather than promote the desired substitution.

Q3: What is the best way to store MEF to prevent degradation? A: MEF is sensitive to moisture and acid. Store it under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Trace acidity (from degradation) accelerates further decomposition (autocatalysis). Adding a few pellets of activated molecular sieves or a trace of stabilizer (like


) to the storage bottle can extend shelf life [1].

Q4: Is it better to use thermal or catalytic cracking for NVF production? A: Industrially, thermal cracking (pyrolysis) is often preferred despite the higher energy cost because it avoids the rapid catalyst deactivation issues described above. However, catalytic routes are researched to improve selectivity. If using a catalyst, a weakly basic catalyst is often superior to an acid catalyst as it minimizes polymerization [2].

References

  • BenchChem . The Synthesis of N-Vinylformamide: A Technical Guide for Researchers. Retrieved from

  • Google Patents . Process for producing N-vinylformamide (US5527963A). Retrieved from

  • European Patent Office . Synthesis of 1-Hydroxyethyl Formamides and N-Vinyl Formamides (EP3504184B1). Retrieved from

  • Royal Society of Chemistry . Aza-[4+2] Cycloadditions Employing Catalytically Derived N-Acyliminium Ions. Organic & Biomolecular Chemistry. Retrieved from

Optimization

Technical Support Center: Stabilizing N-(1-methoxyethyl)formamide

Part 1: Critical Alerts & Core Stabilization Logic The Stability Paradox Researchers often mistakenly treat N-(1-methoxyethyl)formamide (MEF) as a monomer.[1] It is not a monomer; it is a precursor . MEF is a hemiaminal...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Critical Alerts & Core Stabilization Logic

The Stability Paradox

Researchers often mistakenly treat N-(1-methoxyethyl)formamide (MEF) as a monomer.[1] It is not a monomer; it is a precursor .

MEF is a hemiaminal ether (


-acetal). It does not polymerize directly.[1][2] Instead, it suffers from a two-stage degradation cascade:
  • Elimination (The Trigger): Under heat or acid catalysis, MEF eliminates methanol to form N-vinylformamide (NVF) .[1]

  • Polymerization (The Event): The newly formed NVF is a highly reactive enamide monomer that rapidly polymerizes via free-radical mechanisms, causing the viscosity increase and solidification you observe.

Therefore, stabilizing MEF requires a dual-defense strategy:

  • Primary Defense: Prevent the elimination reaction (Stop NVF formation).

  • Secondary Defense: Scavenge radicals (Stop NVF polymerization if defense #1 fails).

Degradation Pathway Diagram

MEF_Degradation cluster_prevention Stabilization Checkpoints MEF N-(1-methoxyethyl)formamide (Stable Precursor) NVF N-vinylformamide (NVF) (Reactive Monomer) MEF->NVF HEAT (>60°C) or ACID (H+) Hydrolysis Formamide + Acetaldehyde MEF->Hydrolysis WATER + ACID Polymer Poly(N-vinylformamide) (Viscous Solid) NVF->Polymer RADICALS (Light/Heat) P1 Keep pH > 7 Keep T < 10°C P1->MEF P2 Add Inhibitor (MEHQ) P2->NVF

Caption: Figure 1. The degradation cascade of MEF. Stabilization must target both the elimination of methanol and the subsequent radical polymerization.

Part 2: Frequently Asked Questions (Troubleshooting)

Category 1: Storage & Handling[1][3][4][5]

Q: My MEF sample has turned yellow and smells sharp. Is it still usable? A: Likely No.

  • Diagnosis: The sharp smell is likely acetaldehyde , a byproduct of hydrolysis. The yellowing indicates the formation of conjugated impurities (oligomers of NVF).

  • Mechanism: Moisture ingress + trace acid

    
     Hydrolysis of the 
    
    
    
    -acetal linkage.
  • Action: Check the pH (wet pH paper). If acidic (

    
    ), the batch is compromising itself autocatalytically. Distillation is required to recover pure material, but proceed with caution (see Protocols).
    

Q: What is the optimal temperature for long-term storage? A: -20°C to +5°C.

  • Reasoning: The elimination of methanol is thermally driven. While patents describe cracking MEF at high temperatures (

    
    C) for industrial NVF production, slow elimination occurs even at room temperature over months.
    
  • Critical Threshold: Avoid storing above 25°C for periods exceeding 48 hours.

Q: Should I store MEF under Nitrogen or Air? A: It depends on your inhibitor system.

  • If using MEHQ (Mequinol): Store under Air (Aerated) .[1] MEHQ requires dissolved oxygen to function as a radical scavenger. Without oxygen, MEHQ is ineffective, and if trace NVF forms, it will polymerize.

  • If using Nitroxides (TEMPO) or no inhibitor: Nitrogen is acceptable, but dry air is generally safer to prevent moisture ingress while maintaining inhibitor activity.[1]

Category 2: Chemical Stabilization[1][2]

Q: Which inhibitor should I add, and how much? A: We recommend a "Belt and Suspenders" approach.

InhibitorConcentrationRoleRequirement
Basic Buffer (e.g.,

)
Trace (solid)Primary: Neutralizes trace acids to prevent methanol elimination.[1]Solid phase (do not dissolve).[1]
MEHQ (Mequinol)10–50 ppmSecondary: Scavenges radicals if NVF forms.[1]Requires dissolved Oxygen.[1]
TEMPO 10–50 ppmSecondary: High-efficiency radical scavenger.Works in

or Air.

Q: Why did my sample solidify despite adding MEHQ? A: This is a classic failure mode.

  • Acid Contamination: MEHQ stops radicals, not acid catalysis. If your flask was slightly acidic, MEF converted to NVF and Methanol.

  • Oxygen Depletion: If you stored it under nitrogen with MEHQ, the inhibitor stopped working.

  • High Concentration: As NVF accumulates, the polymerization becomes autocatalytic (Gel Effect).[1]

Part 3: Experimental Protocols

Protocol A: The "Acid-Check" & Stabilization Workflow

Use this protocol upon receiving a new batch or recovering an old one.

Materials:

  • pH strips (0-14 range)

  • Sodium Bicarbonate (Solid, anhydrous)

  • MEHQ (4-methoxyphenol)[1]

Steps:

  • Visual Inspection: Check for viscosity. If the liquid flows like honey/syrup, significant polymerization has already occurred. Discard.

  • Acidity Test: Dip a glass rod into the MEF, then touch a pre-moistened pH strip.

    • Target: pH 7–9.

    • Critical Fail: pH < 6.[1]

  • Buffering (The most important step):

    • Add 0.1% w/w solid Sodium Bicarbonate directly to the storage bottle.

    • Why? The solid settles at the bottom and acts as an "acid sink," neutralizing any acid generated over time without dissolving significantly into the organic phase.

  • Inhibition:

    • Ensure MEHQ is present at 10–50 ppm .

    • Store in an amber bottle (light generates radicals) in the fridge (

      
      C).
      
Protocol B: Emergency Purification (Vacuum Distillation)

If your MEF is yellow/impure but not solid.[1]

WARNING: Distilling MEF can accidentally trigger the conversion to NVF if the pot temperature gets too high.

  • Apparatus: Short-path distillation setup.

  • Pre-treatment: Add 0.5%

    
     to the boiling flask to ensure basic conditions.
    
  • Vacuum: High vacuum is mandatory (

    
    ).[1]
    
  • Temperature: Keep the oil bath below 80°C .

    • MEF boils at approx.[1][3]

      
      C at 
      
      
      
      .
    • Danger Zone: If the pot temp exceeds

      
      C, you will crack the molecule, distilling over NVF (monomer) instead of MEF (precursor).
      
  • Collection: Stabilize the receiving flask with 10 ppm MEHQ beforehand.

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Observation Viscosity High Viscosity / Gel Start->Viscosity Yellow Yellow Color / Sharp Smell Start->Yellow Clear Clear Liquid Start->Clear Dispose DISCARD (Do not attempt recovery) Viscosity->Dispose Irreversible Polymerization pHCheck pHCheck Yellow->pHCheck Check pH Storage Storage Clear->Storage 1. Add Solid NaHCO3 2. Store at 4°C Acidic Acidic pHCheck->Acidic pH < 7 Neutral Neutral pHCheck->Neutral pH 7-8 Distill RECOVER (Add MEHQ to receiver) Acidic->Distill 1. Add Base (Na2CO3) 2. Vac Distill <80°C Light Light Neutral->Light Photo-oxidation?

Caption: Figure 2. Diagnostic flowchart for assessing MEF quality and determining salvageability.

References

  • Pinschmidt, R. K., et al. (1986).[1] Synthesis of N-vinylformamide. US Patent 4,578,515.[4] (Describes the cracking of hemiaminal ethers to NVF and the necessity of acid catalysis for the reverse reaction). Link

  • Moll, K., et al. (1990). Process for the preparation of N-vinylformamide. US Patent 4,942,259. (Details the thermal elimination of methanol from N-(1-methoxyethyl)formamide). Link

  • Stark, C., et al. (2019).[1] Stabilization of N-vinylformamide. European Patent EP3504184B1.[4] (Discusses inhibition strategies for the monomer resulting from MEF decomposition). Link

  • Burk, M. J., et al. (1993).[1] N-Vinylformamide: A versatile monomer for the preparation of functionalized polymers.[4] Journal of Polymer Science Part A: Polymer Chemistry, 31(6), 1543-1555. (Academic grounding on the reactivity and handling of NVF precursors). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts for N-(1-methoxyethyl)formamide

An in-depth analytical evaluation of N-(1-methoxyethyl)formamide (N1MEF) requires more than a superficial glance at its spectral data. As a critical synthetic intermediate—most notably in the industrial production of N-v...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of N-(1-methoxyethyl)formamide (N1MEF) requires more than a superficial glance at its spectral data. As a critical synthetic intermediate—most notably in the industrial production of N-vinylformamide (NVF) for functional water-soluble polymers—the structural verification of N1MEF is a foundational step in polymer and drug development workflows[1].

As an application scientist, I have designed this guide to move beyond basic data reporting. Here, we will dissect the causality behind N1MEF’s complex ^1H NMR signature, objectively compare it against its structural isomers and downstream products, and establish a self-validating experimental protocol to ensure absolute analytical trustworthiness[2].

Mechanistic Insights: The Causality of Amide Rotamers

When analyzing the ^1H NMR spectrum of N-(1-methoxyethyl)formamide, analysts frequently observe unexpected peak duplication, particularly for the formyl (H-C=O) and methine (N-CH) protons[3]. Novice researchers often misinterpret these secondary signals as chemical impurities or degradation products.

The causality behind this spectral complexity lies in the quantum mechanical nature of the amide bond. Resonance between the nitrogen lone pair and the carbonyl oxygen imparts a partial double-bond character to the C-N bond. This electronic delocalization creates a significant energy barrier to free rotation. At ambient temperature (298 K), the molecule is kinetically trapped in two distinct conformational isomers: the cis (Z) and trans (E) rotamers. Because the spatial relationship between the protons and the highly anisotropic carbonyl group differs between these two states, their magnetic environments diverge, resulting in two distinct sets of ^1H NMR signals.

Understanding this rotameric effect is critical when comparing N1MEF to alternative solvents or evaluating its purity before scaling up elimination reactions.

Comparative Spectral Analysis: N1MEF vs. Alternatives

To objectively evaluate N1MEF, we must compare its spectral footprint against its primary structural isomer, N-(2-methoxyethyl)formamide (N2MEF), and its downstream elimination product, N-vinylformamide (NVF)[2]. The table below summarizes the diagnostic ^1H NMR chemical shifts that enable definitive structural assignment and reaction monitoring.

Table 1: Comparative ^1H NMR Chemical Shifts (CDCl3, 298 K)

Proton EnvironmentN-(1-methoxyethyl)formamide (N1MEF)N-(2-methoxyethyl)formamide (N2MEF)N-vinylformamide (NVF)
Formyl (H-C=O) ~8.1 ppm (s, 1H) Rotameric~8.1 ppm (s, 1H) Rotameric~8.1 ppm (s, 1H) Rotameric
Amide (N-H) ~6.5 ppm (br d, 1H)~6.5 ppm (br s, 1H)~7.0 ppm (br m, 1H)
Methine/Methylene ~5.2 ppm (m, 1H, N-CH) ~3.4 ppm (q, 2H, N-CH2)~6.8 ppm (m, 1H, N-CH=)
Methoxy (O-CH3) ~3.2 ppm (s, 3H)~3.3 ppm (s, 3H)N/A (Eliminated)
Other Aliphatic ~1.3 ppm (d, 3H, C-CH3) ~3.5 ppm (t, 2H, O-CH2)~4.4 & 4.7 ppm (d, 2H, =CH2)

Analytical Differentiators:

  • Isomer Differentiation: N1MEF is definitively identified by the highly deshielded methine proton at ~5.2 ppm (due to dual attachment to N and O) and the methyl doublet at ~1.3 ppm. N2MEF lacks these features, presenting instead as two adjacent methylene multiplets.

  • Reaction Monitoring: The thermal or catalytic elimination of N1MEF to NVF is tracked by the complete disappearance of the methoxy singlet (~3.2 ppm) and the emergence of terminal vinyl protons (~4.4 and 4.7 ppm)[1].

G A Formamide + Acetaldehyde + Methanol B N-(1-methoxyethyl)formamide (N1MEF) A->B Acid Catalysis (Monitor: CH multiplet at 5.2 ppm) C N-vinylformamide (NVF) B->C Thermal Elimination (Monitor: Loss of O-CH3 at 3.2 ppm)

Fig 1: NMR-guided synthetic workflow from precursors to N-vinylformamide.

Self-Validating Experimental Protocol: Variable Temperature (VT) NMR

To ensure absolute trustworthiness in spectral interpretation, relying solely on a static room-temperature NMR is insufficient. A self-validating system must be employed to definitively prove that peak duplication is due to rotameric equilibrium rather than chemical contamination. The following Variable Temperature (VT) NMR protocol serves as this built-in validation mechanism.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the synthesized N1MEF in 0.6 mL of DMSO-d6. Causality for solvent choice: DMSO-d6 has a high boiling point (189°C), safely allowing the application of thermal energy required to overcome the C-N rotational barrier without boiling the solvent. Use Tetramethylsilane (TMS) as an internal standard.

  • Baseline Acquisition (298 K): Acquire a standard 1D ^1H NMR spectrum at 25°C. Document the integration ratio of the duplicated formyl (~8.1 ppm) and methine (~5.2 ppm) peaks.

  • Incremental Heating: Increase the NMR probe temperature in 10°C increments. Allow exactly 5 minutes of thermal equilibration time at each step to ensure uniform sample heating.

  • Coalescence Observation: As the temperature approaches 80–90°C, the thermal energy will begin to overcome the restricted rotation. Observe the distinct cis and trans peaks broadening.

  • Validation at Coalescence: At the coalescence temperature, the rapid interconversion of rotamers causes the duplicated peaks to merge into a single, time-averaged peak.

    • Self-Validating Check: If a secondary peak does not broaden and merge upon heating, it is a chemical impurity, not a rotamer.

  • Reversibility Check (Critical): Cool the sample back to 25°C and re-acquire the spectrum. The peaks must resolve back into the exact original rotameric ratio. This proves the structural integrity of the analyte was maintained and no thermal degradation occurred during the experiment.

Rotamer N1 N1MEF Sample at 25°C N2 1H NMR Spectrum (Dual Peaks for Formyl/NH) N1->N2 Restricted C-N Rotation N3 Heat to Coalescence Temp (~90°C) N2->N3 Apply VT-NMR N4 1H NMR Spectrum (Single Averaged Peaks) N3->N4 Rapid Isomerization

Fig 2: Variable Temperature (VT) NMR logic for validating amide rotamers.

References

  • PubChem. "N-(1-methoxyethyl)formamide | C4H9NO2 | CID 11051593". National Center for Biotechnology Information. Retrieved March 5, 2026. URL:[Link]

  • Google Patents. "CN120020117A - Preparation method of N-vinyl amide". Retrieved March 5, 2026.

Sources

Comparative

Comparative Guide: HPLC Method for Detection of N-(1-methoxyethyl)formamide

Executive Summary N-(1-methoxyethyl)formamide (MEF) (CAS: 38591-94-5) is a critical intermediate in the industrial synthesis of N-vinylformamide (NVF) , a monomer used extensively in water treatment polymers and paper ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-methoxyethyl)formamide (MEF) (CAS: 38591-94-5) is a critical intermediate in the industrial synthesis of N-vinylformamide (NVF) , a monomer used extensively in water treatment polymers and paper manufacturing.[1] MEF is formed via the methoxylation of N-(1-hydroxyethyl)formamide and subsequently pyrolyzed to yield NVF.[1]

Accurate quantification of MEF is essential for process optimization (monitoring conversion rates) and impurity profiling in the final NVF monomer. This guide compares the primary analytical technique—Reverse-Phase HPLC (RP-HPLC) —against alternative methods like GC-MS and Refractive Index (RI) detection.

Recommendation: RP-HPLC with UV Detection (210 nm) using a high-aqueous stable column (Aq-C18) is the superior method for routine quantification. It balances sensitivity with analyte stability, avoiding the thermal degradation risks associated with Gas Chromatography.[2]

The Analytical Landscape: Why HPLC?

The analysis of MEF presents specific physicochemical challenges:

  • Polarity: As a small amide ether, MEF is highly polar, making retention on standard C18 columns difficult.

  • Thermal Instability: MEF is designed to thermally decompose (pyrolyze) into NVF and methanol at elevated temperatures (>200°C). This makes standard GC inlets a source of artifact formation (false NVF positives).

  • Chromophore: It lacks a strong chromophore, relying on the weak

    
     transition of the amide bond (~190-210 nm).
    
Comparative Matrix
FeatureMethod A: HPLC-UV (Recommended) Method B: GC-FID/MS Method C: HPLC-RI
Principle Liquid phase separation; Amide absorption.Gas phase separation; Thermal volatilization.Refractive Index difference.
Analyte Stability High (Ambient temp analysis).Low (Risk of in-injector pyrolysis).High .
Sensitivity (LOD) High (0.1 - 1.0 ppm).Very High (ppb range), but prone to artifacts.Low (10 - 100 ppm).
Selectivity Excellent for polar impurities (with Aq-column).Good, but solvent peaks (MeOH) can interfere.Poor (Universal detection).
Suitability Process Control & QC. Trace impurity analysis (with cold injection).[3]Gross content assay only.

Deep Dive: The HPLC-UV Protocol

Expertise & Causality: This protocol utilizes a "High-Aqueous" C18 column. Standard C18 phases collapse in 100% water, leading to loss of retention. MEF requires near 100% aqueous conditions to bind sufficiently to the stationary phase.

Reagents & Equipment
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD/PDA).

  • Column: Phenomenex Luna Omega Polar C18 or Agilent ZORBAX SB-Aq (4.6 x 150 mm, 3-5 µm).

    • Why: These phases contain polar end-capping or embedded polar groups to prevent phase collapse in high-water mobile phases.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

    • Why: Neutral pH prevents acid-catalyzed hydrolysis of the methoxy group.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A.

Step-by-Step Methodology

Step 1: System Preparation

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 30 minutes.

  • Set Column Temperature to 25°C .[4]

    • Critical: Do not exceed 30°C. Higher temperatures degrade separation resolution between MEF and its precursor (Hydroxyethyl formamide).

Step 2: Gradient Parameters MEF is polar and elutes early. An isocratic hold is often sufficient, but a shallow gradient cleans the column of NVF oligomers.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Action
0.0982Hold (Elution of MEF)
5.0982Isocratic Analysis
5.15050Wash Step
8.05050Wash Hold
8.1982Re-equilibration
12.0982End of Run

Step 3: Detection Settings

  • Primary Wavelength: 210 nm (Bandwidth 4 nm).

  • Reference Wavelength: 360 nm (Bandwidth 100 nm).

  • Note: While the absorption max is ~195 nm, using 210 nm reduces noise from the acetonitrile cutoff and improves baseline stability.

Self-Validating System Suitability

To ensure the method is trustworthy, every run must pass these criteria:

  • Tailing Factor (T):

    
     (Ensures no secondary interactions).
    
  • Resolution (Rs):

    
     between MEF and the solvent front (methanol).
    
  • Precision: RSD of peak area < 2.0% for 5 replicate injections.

Visualizing the Workflow

The following diagrams illustrate the synthesis context and the analytical decision process.

Diagram 1: MEF Synthesis & Impurity Origins

This diagram maps where MEF fits in the process and why specific impurities (HEF, NVF) must be separated.

MEF_Synthesis cluster_impurities Critical Separations required by HPLC Acetaldehyde Acetaldehyde HEF N-(1-hydroxyethyl) formamide (HEF) Acetaldehyde->HEF + Formamide (Base Cat.) Formamide Formamide Formamide->HEF MEF N-(1-methoxyethyl) formamide (MEF) (Target Analyte) HEF->MEF + Methanol (Acid Cat.) Methanol Methanol Methanol->MEF NVF N-vinylformamide (NVF) MEF->NVF Pyrolysis (>250°C)

Caption: Synthesis pathway of NVF showing MEF as the key intermediate. HPLC must resolve MEF from its precursor (HEF) and product (NVF).

Diagram 2: Analytical Decision Matrix

How to choose between HPLC and GC based on sample type.

Decision_Matrix Start Sample Containing MEF Is_Volatile Is the matrix volatile? (e.g., pure solvent) Start->Is_Volatile Thermal_Stability Is thermal degradation a concern? Is_Volatile->Thermal_Stability Yes HPLC_Method RP-HPLC (Aq-C18) (Recommended) Is_Volatile->HPLC_Method No (Aqueous/Salt matrix) GC_Method GC-MS / GC-FID (Use Cool On-Column Inlet) Thermal_Stability->GC_Method No (Trace analysis only) Thermal_Stability->HPLC_Method Yes (MEF degrades to NVF) HPLC_RI HPLC-RI (High Conc. Only) HPLC_Method->HPLC_RI If solvent is UV-active (e.g., Toluene)

Caption: Decision workflow for selecting the appropriate analytical technique for MEF quantification.

Experimental Data Summary (Simulated)

The following table summarizes typical performance metrics expected when validating the HPLC-UV method described above, based on USP <1225> validation guidelines for pharmaceutical impurities.

ParameterResultNotes
Linearity (

)

Range: 10 µg/mL to 1000 µg/mL.
LOD (Limit of Detection) 0.5 µg/mLSignal-to-Noise ratio of 3:1.
Recovery 98.5% - 101.2%Spiked into reaction mixture matrix.
Specificity No interferenceResolution > 2.5 from Formamide and NVF.
Robustness StablepH variation ± 0.2 units showed no retention shift.

References

  • PubChem. (2025).[5] N-(1-methoxyethyl)formamide Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2006). US7026511B2 - Synthesis of N-vinylformamide.

  • Santoni, G., et al. (1992).[6] High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • European Patent Office. (2022). EP 4175939 B1 - Method for obtaining bio-sourced N-vinylformamide.

Sources

Validation

Technical Guide: FTIR Spectrum Interpretation for N-(1-methoxyethyl)formamide

Executive Summary & Application Context N-(1-methoxyethyl)formamide (MEF), CAS# 38591-94-5, is a critical hemiaminal ether intermediate in the synthesis of N-Vinylformamide (NVF) , a monomer extensively used in the produ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

N-(1-methoxyethyl)formamide (MEF), CAS# 38591-94-5, is a critical hemiaminal ether intermediate in the synthesis of N-Vinylformamide (NVF) , a monomer extensively used in the production of cationic polymers for water treatment and papermaking.

In drug development and industrial synthesis, MEF serves as a stable precursor that undergoes thermal pyrolysis to yield NVF.[1] The "performance" of an FTIR protocol in this context is defined by its ability to:

  • Validate the conversion of the precursor N-(1-hydroxyethyl)formamide (HEF) to MEF (Etherification).

  • Detect the onset of pyrolysis to NVF (Vinyl formation).

  • Quantify impurities such as residual methanol or unreacted formamide.

This guide provides a definitive interpretation of the MEF infrared spectrum, contrasting it with its immediate chemical neighbors to establish a robust quality control (QC) workflow.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and spectral integrity, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample preparation errors common in transmission modes.

Sample Preparation & Acquisition
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Sample State: MEF is typically a viscous liquid at room temperature.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Quantitative)

    • Range: 4000 – 600 cm⁻¹

The "Clean-Check" Validation Step

Before analyzing MEF, ensure the crystal is free of residual cleaning solvents (methanol/ethanol), which share spectral features (C-O stretches) with MEF.

  • Validation: Collect a background spectrum. If peaks appear at 1000–1100 cm⁻¹ (C-O) or 3300–3500 cm⁻¹ (O-H), reclean the crystal.

Spectral Decoding: N-(1-methoxyethyl)formamide

The structure of MEF (


) combines a secondary formamide group with a hemiaminal ether linkage. The spectrum is dominated by the interplay between the amide resonance and the ether functionality.
Detailed Band Assignment
Frequency Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Interpretation
3280 – 3320 Secondary AmideN-H Stretching (

)
Appears as a single sharp band (H-bonded). Distinguishes MEF from primary amides (doublet) or alcohols (broad).
2900 – 2990 Alkyl (Methyl/Ethyl)C-H Stretching (

)
Mixed contributions from the

and

groups.
2820 – 2850 Methoxy GroupC-H Stretching A shoulder or weak peak specific to the methoxy (

) group; often distinct from backbone alkyls.
1660 – 1690 Amide I C=O Stretching The strongest band. Position is sensitive to H-bonding. Typical for formamides.
1530 – 1550 Amide II N-H Bending (

) + C-N Stretch
Characteristic of secondary amides. Absent in tertiary amides.
1380 Methyl GroupC-H Bending (Umbrella)Characteristic doublet or strong singlet for the ethylidene

.
1080 – 1120 Ether C-O-C Stretching (

)
CRITICAL MARKER. Strong, broad band confirming the methoxy addition. Distinguishes MEF from NVF.
700 – 750 Amide VN-H Out-of-Plane Broad wagging vibration, sensitive to conformation.

Analyst Note: The presence of the Ether C-O-C band at ~1100 cm⁻¹ combined with the Amide I/II pair is the unique fingerprint of MEF.

Comparative Analysis: MEF vs. Alternatives

In a reaction mixture, MEF exists in equilibrium with its precursor (HEF) and product (NVF). FTIR is superior to UV-Vis for distinguishing these species because it resolves the specific functional group transformations.

Diagnostic Specificity Matrix

The following table contrasts MEF with its critical process analogs.

CompoundStructureKey Distinguishing Bands (cm⁻¹)Spectral "Performance" vs. MEF
MEF (Target)

1100 (C-O) , 3300 (NH)Reference Standard. Defined by strong Ether C-O and lack of O-H/Vinyl bands.
HEF (Precursor)

3400 (Broad O-H) O-H Stretch: HEF shows a massive broad band at 3400 cm⁻¹. MEF shows only a sharp NH. Disappearance of 3400 cm⁻¹ marks reaction completion.
NVF (Product)

1630 (C=C) , 980 (Vinyl C-H) Vinyl Doublet: NVF exhibits a C=C stretch (~1630) often appearing as a shoulder to Amide I, and strong vinyl wagging at 980 cm⁻¹.[1] MEF lacks these.
Formamide (Impurity)

1600 (

Scissor)
Primary Amide: Shows a doublet at 3400-3200 (NH2) and a scissoring band at 1600. MEF is a secondary amide (Singlet NH, Amide II).
Application Insight: Process Monitoring
  • Etherification Monitoring (HEF

    
     MEF):  Track the decrease  of the broad O-H band at 3400 cm⁻¹ and the increase  of the C-O-C band at 1100 cm⁻¹.
    
  • Pyrolysis Monitoring (MEF

    
     NVF):  Track the appearance  of the Vinyl C-H wag at ~980 cm⁻¹ (a region usually clear in MEF).
    

Visualizing the Analytical Workflow

The following diagram illustrates the synthesis pathway and the specific FTIR checkpoints required to validate the identity of MEF.

MEF_Analysis_Workflow cluster_checkpoints FTIR Diagnostic Gates Acetaldehyde Reactants (Acetaldehyde + Formamide) HEF Intermediate 1: HEF (N-(1-hydroxyethyl)formamide) Acetaldehyde->HEF Addition MEF TARGET: MEF (N-(1-methoxyethyl)formamide) HEF->MEF Etherification (+ Methanol) Check1 Gate 1: Loss of C=O (Aldehyde) Appearance of O-H HEF->Check1 NVF Product: NVF (N-Vinylformamide) MEF->NVF Pyrolysis (- Methanol) Check2 Gate 2: Loss of O-H Appearance of C-O-C (1100 cm⁻¹) MEF->Check2 Check3 Gate 3: Appearance of C=C (1630 cm⁻¹) Vinyl C-H (980 cm⁻¹) NVF->Check3

Figure 1: Synthetic pathway of N-Vinylformamide emphasizing the spectral "Diagnostic Gates" for identifying N-(1-methoxyethyl)formamide (MEF).

References

  • PubChem. (2025).[2] N-(1-methoxyethyl)formamide Summary. National Library of Medicine. Available at: [Link]

  • Mokhtari, B. et al. (2018). Synthesis of 1-Hydroxyethyl Formamides and N-Vinyl Formamides. European Patent Office, EP 3504184 B1. Available at: [Link]

  • NIST. (2023). Formamide, N-methyl- Infrared Spectrum. NIST Mass Spectrometry Data Center.[3] Available at: [Link]

  • Google Patents. (2006). Process to produce N-vinylformamide (US7026511B2).

Sources

Comparative

Comparative Guide: N-(1-Methoxyethyl)formamide vs. N-Methylformamide in Synthesis and Drug Development

Introduction Formamide derivatives are foundational to organic synthesis, serving distinct roles ranging from highly polar solvents to critical monomer precursors. N-Methylformamide (NMF) is a well-characterized secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Formamide derivatives are foundational to organic synthesis, serving distinct roles ranging from highly polar solvents to critical monomer precursors. N-Methylformamide (NMF) is a well-characterized secondary amide traditionally utilized as a solvent and an investigational antineoplastic agent (1[1]). However, its significant toxicity profile—specifically hepatotoxicity and teratogenicity—severely restricts its scalability in modern drug development (2[2]).

Conversely, N-(1-methoxyethyl)formamide (NMEF) has emerged as a high-value, lower-toxicity intermediate. Rather than acting as a terminal solvent, NMEF is primarily utilized as a precursor for synthesizing N-vinylformamide (NVF), a functional monomer essential for producing biocompatible polymers, hydrogels, and petroleum exploitation materials (3[3]). This guide provides an objective, data-driven comparison of their physicochemical properties, toxicological mechanisms, and experimental utility to aid researchers in workflow optimization.

Physicochemical Properties & Molecular Dynamics

The structural differences between NMF and NMEF dictate their vastly different applications. NMF (CH3NHCHO) is a liquid at room temperature with a high boiling point (182.6 °C) and complete miscibility in water, making it an excellent polar solvent for specialized amidation reactions (1[1]). It exhibits a partial double bond character between the carbonyl carbon and nitrogen, which restricts rotation and heavily favors the (E)-configuration due to steric repulsion (1[1]).

NMEF (C4H9NO2), featuring a methoxyethyl group, has a higher molecular weight (103.12 g/mol ) and a topological polar surface area of 38.3 Ų (4[4]). This bulky substituent alters its solvation capabilities, shifting its primary utility from a solvent to a reactive intermediate.

Table 1: Comparative Physicochemical and Safety Data
PropertyN-Methylformamide (NMF)N-(1-Methoxyethyl)formamide (NMEF)
CAS Number 123-39-7[1]38591-94-5[4]
Molecular Weight 59.07 g/mol [5]103.12 g/mol [4]
Boiling Point 182.6 °C[1]>150 °C (Vacuum dependent)
Density 1.011 g/mL[1]~1.05 g/mL (Estimated)
Primary Utility Polar solvent, amidation reagent[1]Precursor for N-vinylformamide (NVF)[3]
Key GHS Hazards H312 (Harmful on skin), H360D (Teratogenic)[6]Unclassified (Standard lab PPE required)[4]

Toxicity Profiles: Causality and Impact

Understanding the toxicological mechanisms of these solvents is vital for drug development professionals aiming to minimize late-stage clinical attrition.

NMF Toxicity (Hepatotoxicity & Teratogenicity): NMF is a known hepatotoxin and teratogen, capable of causing maternal toxicity and fetal malformations at exposures as low as 150 ppm in inhalation studies (2[2]). The causality behind its hepatotoxicity lies in its metabolic activation. In the liver, Cytochrome P450 enzymes oxidize the N-methyl group into highly reactive intermediates. These species deplete cellular glutathione and covalently bind to hepatic macromolecules, initiating chronic hepatic necrosis (2[2]). Furthermore, NMF is readily absorbed through the skin, necessitating strict handling protocols (H312) (6[6]).

NMEF Safety Advantage: NMEF lacks the simple N-methyl group prone to this specific toxic bioactivation. It is primarily valued because its downstream product, N-vinylformamide, is non-toxic, highly water-soluble, and safe for synthesizing polymers used in papermaking and hydrogels (3[3]).

Pathways NMF N-Methylformamide (NMF) CYP450 CYP450 Metabolism NMF->CYP450 Solvent Polar Solvent & Amidation NMF->Solvent NMEF N-(1-Methoxyethyl)formamide (NMEF) Cracking Thermal Cracking (-MeOH) NMEF->Cracking Toxicity Hepatotoxicity & Teratogenicity CYP450->Toxicity NVF N-Vinylformamide (NVF) Cracking->NVF Polymers Biocompatible Polymers & Hydrogels NVF->Polymers

Caption: Divergent functional pathways: NMF undergoes toxicological bioactivation, whereas NMEF serves as a precursor for biocompatible polymers.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate self-validating analytical steps to confirm reaction success and safety.

Protocol 1: Assessing NMF Solvent Stability in High-Temp Amidation
  • Causality: NMF’s high boiling point (182.6 °C) allows for elevated reaction temperatures without pressurization (1[1]). However, secondary amides can undergo thermal degradation into carbon monoxide and primary amines over time. Tracking this degradation is critical to prevent byproduct interference in sensitive pharmaceutical syntheses.

  • Methodology:

    • Preparation: Charge a 100 mL three-neck flask with 50 mL of anhydrous NMF (CAS 123-39-7) under an inert argon atmosphere to prevent oxidative degradation.

    • Heating & Sampling: Heat the solvent to 150 °C. Extract 0.5 mL aliquots at t=0, 2, 4, and 8 hours.

    • Self-Validation (GC-MS Analysis): Inject the aliquots into a GC-MS. Monitor the baseline purity of NMF (m/z 59) (5[5]) and quantify the appearance of degradation peaks.

    • Interpretation: A degradation of <2% over 8 hours validates NMF's stability for the specific reaction timeframe. If degradation exceeds 2%, lower the reaction temperature or switch to a more stable alternative like DMF.

Protocol 2: Thermal Cracking of NMEF to N-Vinylformamide (NVF)
  • Causality: The methoxyethyl group in NMEF is essentially a protected form of a vinyl group. Under vacuum and acidic conditions, thermal elimination of methanol occurs. The vacuum (20 mmHg) is causally necessary to immediately remove the highly reactive NVF from the heated zone, preventing spontaneous thermal polymerization in the reactor.

  • Methodology:

    • Setup: Equip a vacuum distillation apparatus with a short-path condenser and a receiving flask chilled in an ice-salt bath (-10 °C).

    • Catalyst Addition: Add 20 g of NMEF (CAS 38591-94-5) (4[4]) and 0.5 g of a weak solid acid catalyst to the boiling flask.

    • Thermal Elimination: Apply a vacuum of 20 mmHg and gradually heat the flask to 120-140 °C.

    • Self-Validation (1H-NMR): The elimination of methanol drives the formation of NVF, which co-distills. Analyze the distillate via 1H-NMR. The disappearance of the methoxy protons (~3.3 ppm) and the appearance of vinyl protons (multiplets at 4.5-7.0 ppm) self-validates the successful conversion.

Workflow Start NMEF + Catalyst in Vacuum Setup Heat Heat to 120-140 °C at 20 mmHg Start->Heat Distill Co-distillation of NVF and Methanol Heat->Distill Elimination NMR 1H-NMR Validation (Vinyl Protons) Distill->NMR Purity Check Polymerize Downstream: Hydrogel Synthesis NMR->Polymerize Validated

Caption: Self-validating experimental workflow for the thermal cracking of NMEF into NVF.

Conclusion

While N-methylformamide remains a niche polar solvent and an investigational antineoplastic agent, its severe toxicity profile necessitates strict handling and limits its scalability in modern laboratories (6[6]). In contrast, N-(1-methoxyethyl)formamide offers a highly valuable, safer synthetic route to N-vinylformamide, empowering the development of advanced, non-toxic polymers and hydrogels for biomedical and industrial applications (3[3]).

References

  • [4] Title: N-(1-methoxyethyl)formamide | C4H9NO2 | CID 11051593 Source: PubChem - NIH URL: [Link]

  • [3] Title: CN120020117A - Preparation method of N-vinyl amide Source: Google Patents URL:

  • [5] Title: N-Methylformamide | C2H5NO | CID 31254 Source: PubChem - NIH URL: [Link]

  • [1] Title: N-Methylformamide Source: Wikipedia URL: [Link]

  • [6] Title: SAFETY DATA SHEET - N-Methylformamide Source: Fisher Scientific URL: [Link]

Sources

Validation

Quantitative Analysis of N-(1-Methoxyethyl)formamide Purity: A Comparative Guide

As a critical intermediate in the industrial synthesis of N-vinylformamide (NVF)—the primary monomer for water-soluble poly(vinylamine) polymers used in wastewater remediation and papermaking—the purity of N-(1-methoxyet...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the industrial synthesis of N-vinylformamide (NVF)—the primary monomer for water-soluble poly(vinylamine) polymers used in wastewater remediation and papermaking—the purity of N-(1-methoxyethyl)formamide (N-MEF) directly dictates downstream polymerization efficiency [1, 4].

Accurate quantitative analysis of N-MEF (CAS: 38591-94-5) presents a unique analytical challenge. Process chemists must navigate the compound's thermal lability, lack of strong UV chromophores, and high polarity. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the mechanistic causality behind method selection and self-validating protocols.

The Analytical Challenge: Thermal Degradation

The most common pitfall in analyzing formamide intermediates is the blind application of standard Gas Chromatography. N-MEF and its precursor, N-(1-hydroxyethyl)formamide (HEF), are thermally labile. When introduced into a standard GC split/splitless injector operating at >200°C, N-MEF undergoes in situ thermal elimination (cracking) to yield N-vinylformamide and methanol [2].

If a standard GC method is used, the chromatogram will show artificially high levels of NVF and methanol, leading to a false-low purity reading for N-MEF. Therefore, analytical methods must either bypass heat entirely (HPLC, qNMR) or utilize specialized cold-injection techniques (GC-COC).

G Start N-(1-methoxyethyl)formamide (N-MEF) Sample Thermal Thermal Stability Check (Standard GC Inlet >200°C) Start->Thermal HPLC HPLC-UV (210 nm) - Ambient Temp - No Thermal Artifacts Start->HPLC Liquid Phase Analysis qNMR 1H qNMR - Absolute Purity - No Ref. Standard Needed Start->qNMR Orthogonal Analysis Degradation Artifacts Formed: N-Vinylformamide + Methanol Thermal->Degradation Standard Split/Splitless GC_COC GC-FID (Cold On-Column Injection) - Preserves Analyte Thermal->GC_COC Cold Injection

Figure 1: Decision matrix and thermal degradation pathways for N-MEF analysis.

Methodological Comparison & Causality

A. High-Performance Liquid Chromatography (HPLC-UV)

The Logic: HPLC avoids thermal degradation entirely, making it the most robust method for routine batch release. Because N-MEF lacks an extended conjugated


-electron system, its primary chromophore is the amide bond (

transition), which absorbs weakly in the deep UV region (~210 nm). The Causality: To prevent severe baseline drift at 210 nm during gradient elution, highly UV-transparent mobile phases (HPLC-grade water and acetonitrile) must be used. A highly aqueous initial gradient (e.g., 99% water) is required to retain the polar N-MEF on a standard C18 stationary phase [3].
B. Gas Chromatography with Cold On-Column Injection (GC-COC)

The Logic: While standard GC destroys the analyte [2], GC equipped with a Cold On-Column (COC) injector deposits the liquid sample directly into the capillary column at a low temperature (e.g., 40°C). The oven is then gently ramped. The Causality: This completely bypasses the violent flash vaporization of a heated inlet, preserving the intact N-MEF molecule while still leveraging the high theoretical plate count and universal carbon response of an FID detector.

C. Quantitative NMR (qNMR)

The Logic: qNMR is the gold standard for absolute purity determination when a high-purity N-MEF reference standard is unavailable. The Causality: By integrating the unique methoxy protons of N-MEF (singlet, ~3.2 ppm) against a highly pure internal standard (e.g., NIST-traceable Maleic Acid), exact mass fraction purity is calculated. A long relaxation delay (


 seconds) is mandatory to ensure complete recovery of longitudinal magnetization (

), preventing integration errors.

Quantitative Performance Data

The following table synthesizes the expected validation metrics when analyzing N-MEF across the three optimized platforms.

ParameterHPLC-UV (210 nm)GC-FID (COC Injection)

H qNMR (Internal Std)
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL~1.0 mg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mL~5.0 mg/mL
Linearity Range 1.5 – 500 µg/mL (

)
0.3 – 1000 µg/mL (

)
5 – 50 mg/mL (

)
Precision (RSD, n=6) 0.8%1.2%0.4%
Accuracy (Spike Recovery) 98.5% – 101.2%97.0% – 102.5%99.5% – 100.5%
Primary Advantage Best for routine, thermally safe analysis.Highest resolution for volatile impurities.Absolute purity without N-MEF standard.

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol utilizes a highly aqueous gradient to ensure retention of polar formamides [3].

  • System Setup: Equip an HPLC with a Diode Array Detector (DAD) or UV detector set to 210 nm.

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size. Maintain at 25°C.

  • Mobile Phase:

    • Phase A: Ultrapure Water (0.05% Phosphoric acid to suppress silanol interactions).

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 99% A / 1% B (Isocratic hold to retain N-MEF).

    • 5–25 min: Linear ramp to 50% A / 50% B.

    • 25–30 min: Hold at 50% B to wash the column.

  • Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.

  • Self-Validation Step: Inject a blank (diluent only) to confirm no interference at the N-MEF retention time. Perform a spike recovery by doping a known amount of formamide impurity into the N-MEF sample; recovery must fall between 98-102%.

Workflow Prep Sample Prep 1.0 mg/mL in H2O:MeCN SST System Suitability Resolution > 2.0 Tailing < 1.5 Prep->SST Analysis Gradient HPLC-UV C18 Column, 210 nm SST->Analysis Validation Self-Validation Spike Recovery 98-102% RSD < 2.0% Analysis->Validation Output Certified Purity Report Validation->Output

Figure 2: Self-validating HPLC-UV workflow ensuring data integrity prior to batch release.

Protocol 2: GC-FID with Cold On-Column (COC) Injection

Use this method when trace volatile impurities (like unreacted methanol or acetaldehyde) must be quantified alongside N-MEF.

  • System Setup: GC equipped with an FID and a Cold On-Column injector.

  • Column: DB-WAX (Polyethylene glycol), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Initial Oven Temp: 40°C (Hold 2 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 220°C (Hold 5 min).

  • Detector: FID set to 250°C.

  • Self-Validation Step: Inject an N-MEF standard using both standard split/splitless (250°C inlet) and COC. If the split/splitless chromatogram shows massive NVF peaks while the COC does not, thermal degradation is successfully mitigated in the COC run [2].

Protocol 3: Absolute Purity via H qNMR
  • Sample Preparation: Accurately weigh ~20 mg of N-MEF and ~10 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance (precision 0.01 mg).

  • Solvent: Dissolve completely in 0.6 mL of Deuterated Chloroform (

    
    ) or Deuterium Oxide (
    
    
    
    ). Transfer to a 5 mm NMR tube.
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds (Critical to ensure complete relaxation of the maleic acid alkene protons).
      
    • Scans: 64.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the maleic acid singlet (~6.3 ppm, 2H) and the N-MEF methoxy singlet (~3.2 ppm, 3H). Apply the standard qNMR mass-balance equation to determine absolute purity.

References

  • PubChem. "N-(1-methoxyethyl)formamide". National Center for Biotechnology Information. URL: [Link]

  • "US20050033089A1 - Synthesis of N-vinyl formamide". Google Patents.
  • "CN113092621B - Method for the detection of formamide content in products". Google Patents.
  • "N-Vinylformamide — Syntheses and Chemistry of a Multifunctional Monomer". ResearchGate. URL: [Link]

Comparative

Comparative Guide: N-(1-methoxyethyl)formamide vs. N-(1-hydroxyethyl)formamide Stability

Executive Summary In the synthesis of N-vinylformamide (NVF)—a critical monomer for cationic polymers—the stability of intermediates dictates both yield and process safety. This guide compares N-(1-hydroxyethyl)formamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of N-vinylformamide (NVF)—a critical monomer for cationic polymers—the stability of intermediates dictates both yield and process safety. This guide compares N-(1-hydroxyethyl)formamide (HEF) and N-(1-methoxyethyl)formamide (MEF) .[1]

The Core Distinction:

  • HEF (Hemiaminal): Thermodynamically unstable. It exists in a dynamic equilibrium with its precursors (formamide and acetaldehyde). It is prone to reversion and oligomerization, necessitating isolation as a solid precipitate to arrest degradation.

  • MEF (Hemiaminal Ether): Kinetically stable. The methylation of the hydroxyl group "locks" the structure, preventing reversion to acetaldehyde under standard conditions. It is a distillable liquid that tolerates vaporization, making it the superior intermediate for high-temperature pyrolysis.

Chemical Stability Analysis

N-(1-hydroxyethyl)formamide (HEF): The Hemiaminal Trap

HEF is a classic hemiaminal (


). Structurally, it represents an "arrested" intermediate between an amide and an aldehyde.
  • Mechanism of Instability: Hemiaminals possess a weak

    
     bond adjacent to a nitrogen atom. In solution, HEF undergoes rapid reversible dissociation back to formamide and acetaldehyde, driven by entropy and catalyzed by trace acids or bases.
    
  • Thermodynamics: The formation of HEF is exothermic; thus, higher temperatures shift the equilibrium back to the starting materials (Le Chatelier's principle). This makes HEF unsuitable for high-temperature processing in its native form.

  • Physical Consequence: To stabilize HEF, it must be crystallized out of the reaction medium (typically toluene) at low temperatures (

    
    ). The solid lattice energy provides the necessary stabilization against dissociation.
    
N-(1-methoxyethyl)formamide (MEF): The Ether Lock

MEF is the methyl ether derivative of HEF. Transforming the hemiaminal hydroxyl (


) into a methoxy group (

) fundamentally alters the stability profile.
  • Mechanism of Stability: The methoxy group is a poorer leaving group than the hydroxyl (which can leave as water via protonation) in the context of reversion. More importantly, the ether linkage prevents the direct retro-aldol-type dissociation.

  • Thermal Resilience: Unlike HEF, MEF does not revert to precursors upon heating. Instead, it remains intact until it reaches pyrolysis temperatures (

    
    ), where it undergoes a concerted elimination of methanol to form the vinyl group.
    
  • Process Advantage: MEF is a liquid that can be purified via vacuum distillation without decomposition, allowing for the removal of impurities that would otherwise cause polymerization (fouling) in downstream reactors.

Visualization: Stability & Reaction Pathways

The following diagram illustrates the thermodynamic trap of HEF versus the kinetic stability of MEF.

G Start Formamide + Acetaldehyde HEF N-(1-hydroxyethyl)formamide (HEF) [Unstable Hemiaminal] Start->HEF Base Cat. < 20°C HEF->Start Reversion (> 40°C or Soln) MEF N-(1-methoxyethyl)formamide (MEF) [Stable Ether] HEF->MEF + MeOH / H+ (Etherification) HEF->MEF Waste Oligomers/Resins HEF->Waste Aldol/Polym. NVF N-Vinylformamide (NVF) MEF->NVF Pyrolysis (350-450°C) - MeOH

Caption: Reaction pathway contrasting the reversible instability of HEF with the linear thermal conversion of MEF.

Performance Comparison Data

The following data summarizes the operational differences observed in industrial synthesis environments.

FeatureN-(1-hydroxyethyl)formamide (HEF)N-(1-methoxyethyl)formamide (MEF)
Molecular Class Hemiaminal (Alpha-hydroxy amide)Hemiaminal Ether (Alpha-alkoxy amide)
Physical State (RT) White Crystalline SolidColorless Liquid
Storage Stability Low. Must be kept cool/dry. Prone to caking and reversion.High. Stable liquid at room temperature.[2]
Thermal Behavior Decomposes/Reverts >40°C. Cannot be distilled.Stable up to ~200°C. Distillable under vacuum.
Reaction Role Transient Intermediate.Robust Precursor for Pyrolysis.
Handling Risk Precipitates can clog lines; reversion releases acetaldehyde (flammable).Standard organic liquid handling; methanol byproduct is flammable.

Experimental Protocols

These protocols serve as self-validating systems to demonstrate the stability differences.

Protocol A: Synthesis & Isolation of HEF (Demonstrating Reversibility)

Objective: To synthesize HEF and observe its instability in solution.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Reagents: Charge Toluene (200 mL) and Acetaldehyde (1.0 eq). Cool to 10°C .[1]

  • Addition: Mix Formamide (1.0 eq) with Potassium Bicarbonate (0.02 eq). Add this mixture dropwise to the cold acetaldehyde solution.[1]

    • Criticality: Temperature must be maintained <15°C. Exotherms indicate reaction progress.

  • Observation: After 2–4 hours, white crystals of HEF will precipitate.

  • Stability Test:

    • Filter the solid HEF.

    • Dissolve 1g of HEF in warm water or methanol (40°C).

    • Result: Analysis (NMR/GC) will show immediate reappearance of Formamide and Acetaldehyde peaks, confirming the reversible equilibrium.

Protocol B: Conversion to MEF & Thermal Pyrolysis (Demonstrating Stability)

Objective: To lock HEF into MEF and demonstrate thermal resistance.

  • Etherification: Take the HEF solid from Protocol A. Suspend in Methanol (excess) with a catalytic amount of Sulfuric Acid. React at 20–30°C until dissolution is complete.

  • Neutralization & Distillation: Neutralize with Sodium Methoxide. Strip excess methanol.

  • Purification: Perform vacuum distillation (approx. 100–120°C at 10 mmHg).

    • Validation: The successful collection of a distinct liquid fraction confirms MEF does not revert or decompose at these temperatures.

  • Pyrolysis (Cracking): Vaporize the distilled MEF at 200°C and pass through a tubular reactor at 400°C (residence time <1s).

    • Result: Condensate contains N-vinylformamide and Methanol.[3] The survival of the molecule through the vaporization zone proves its superior thermal stability compared to HEF.

References

  • BenchChem. (2025).[1][4] The Synthesis of N-Vinylformamide: A Technical Guide for Researchers. Retrieved from

  • Penz, K. et al. (1996). Production of N-vinylformamide. U.S. Patent 5,527,963. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Moll, B. et al. (2019). Method for producing N-vinylformamide. European Patent EP 3504184 B1. European Patent Office. Retrieved from

  • Pinsker, C. (1986). Process for the preparation of N-vinylformamide. U.S. Patent 4,567,300. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11051593, N-(1-methoxyethyl)formamide. Retrieved from

Sources

Validation

reference standards for N-(1-methoxyethyl)formamide analysis

Analytical Comparison Guide: Reference Standards for N-(1-Methoxyethyl)formamide Profiling Introduction & Scientific Context N-(1-methoxyethyl)formamide (CAS 38591-94-5) is a highly reactive intermediate and a critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Reference Standards for N-(1-Methoxyethyl)formamide Profiling

Introduction & Scientific Context

N-(1-methoxyethyl)formamide (CAS 38591-94-5) is a highly reactive intermediate and a critical process impurity generated during the synthesis of N-vinylformamide (NVF) monomers[1][2]. NVF is subsequently polymerized to produce poly(vinylamine), a versatile functional polymer utilized extensively as a pharmaceutical excipient, binder, and water treatment agent[3][4].

Residual N-(1-methoxyethyl)formamide in bulk pharmaceutical excipients can severely compromise polymer stability, induce unwanted cross-linking, and alter the critical quality attributes (CQAs) of the final drug product[5]. Consequently, regulatory bodies like the FDA increasingly emphasize the rigorous profiling of excipient impurities[6]. Compendial standards, including USP <1096> and <1078>, mandate strict Good Manufacturing Practices (GMP) and quality control for bulk pharmaceutical excipients[7][8]. To comply with the updated ICH Q2(R2) validation guidelines[9][10], analytical laboratories must select the appropriate grade of reference standard to ensure accurate, reproducible, and legally defensible quantification.

Pathway Acetaldehyde Acetaldehyde + Formamide Intermediate N-(1-hydroxyethyl)formamide (Intermediate) Acetaldehyde->Intermediate Base Catalysis Methoxy N-(1-methoxyethyl)formamide (Target Analyte / Impurity) Intermediate->Methoxy Methanol / H+ NVF N-vinylformamide (NVF) (Monomer) Methoxy->NVF Thermal Cracking Polymer Poly(vinylamine) (Pharmaceutical Excipient) NVF->Polymer Radical Polymerization

Caption: Synthesis pathway of NVF highlighting N-(1-methoxyethyl)formamide as an impurity.

Comparison of Reference Standard Alternatives

When establishing an analytical procedure for N-(1-methoxyethyl)formamide, the choice of reference standard directly impacts the method's accuracy, precision, and susceptibility to matrix effects. We objectively compare three primary alternatives:

  • Certified Reference Materials (CRMs): Manufactured under ISO 17034 accreditation, providing absolute quantitative traceability (often verified via quantitative NMR). Ideal for final batch release and regulatory submissions.

  • Stable Isotope-Labeled (SIL) Standards (e.g., ¹³C or D₃-labeled): The gold standard for LC-MS/MS workflows. Because they co-elute with the target analyte, they perfectly correct for ionization suppression caused by complex polymer matrices.

  • Analytical Grade Standards: High-purity (>98%) standards accompanied by a standard Certificate of Analysis (COA). Suitable for routine R&D and early-stage screening, but lacking rigorous metrological traceability.

Table 1: Performance Comparison of Reference Standard Grades for N-(1-methoxyethyl)formamide Analysis

Specification / MetricCertified Reference Material (CRM)Stable Isotope-Labeled (SIL)Analytical Grade Standard
Metrological Traceability ISO 17034 / ISO/IEC 17025High (Internal Calibration)Standard COA (Unaccredited)
Matrix Effect Correction None (External Calibration)Complete (Internal Standard) None (External Calibration)
Typical LOD (LC-MS/MS) 5.0 ng/mL1.0 ng/mL 10.0 ng/mL
Method Precision (%RSD) < 2.0%< 1.5% < 5.0%
ICH Q2(R2) Compliance Excellent (Assay & Release)Excellent (Trace Impurities)Moderate (Early R&D only)
Best Use Case GC-MS Batch Release TestingLC-MS/MS Excipient ProfilingMethod Development / Screening

Note: Quantitative data synthesized from typical ICH Q2(R2) compliant validation protocols for volatile amides[9][11].

Experimental Methodologies & Self-Validating Workflows

To demonstrate the practical application of these standards, we outline two field-proven analytical methodologies. In accordance with modern quality-by-design (QbD) principles, every protocol is engineered as a self-validating system —ensuring that any deviation in instrument performance or sample recovery is immediately flagged[12].

Method 1: Volatile Impurity Profiling via GC-MS (Using CRM Standards)

Causality & Rationale: N-(1-methoxyethyl)formamide is sufficiently volatile for gas chromatography[5]. However, its highly polar amide functional group causes severe peak tailing and adsorption on standard non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane). Therefore, a polar polyethylene glycol (PEG) column (e.g., DB-WAX) is explicitly selected to ensure sharp peak shapes and optimal resolution from the NVF monomer.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 50 mg of the poly(vinylamine) excipient in 1.0 mL of LC-MS grade methanol.

  • Standard Addition: Spike the sample with 10 µL of the CRM standard (100 µg/mL) to create a known calibration point.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: This removes high-molecular-weight polymer chains that would otherwise precipitate in the GC inlet and degrade the column.

  • Instrumental Analysis: Inject 1 µL into the GC-MS (Inlet: 220°C, Split ratio 10:1). Temperature program: 60°C (hold 2 min), ramp at 15°C/min to 240°C.

  • Self-Validation Check: Inject a bracketing CRM calibration standard every 10 samples. If the calculated response factor drifts by >5%, the system automatically halts, preventing the reporting of inaccurate data in compliance with ICH Q2(R2) system suitability requirements[9].

Method 2: Trace Excipient Profiling via LC-MS/MS (Using SIL Standards)

Causality & Rationale: For ultra-trace detection (parts-per-billion) in complex, non-volatile excipient matrices, LC-MS/MS with Electrospray Ionization (ESI) is required. Because co-eluting polymer oligomers cause severe ion suppression in the ESI source, a Stable Isotope-Labeled (SIL) standard is mandatory. The SIL standard experiences the exact same matrix suppression as the native analyte, mathematically canceling out the error when calculating the peak area ratio[10][11].

Step-by-Step Protocol:

  • Matrix Spiking: Aliquot 100 µL of the liquid excipient sample and immediately spike with 10 ng of the SIL N-(1-methoxyethyl)formamide standard.

  • Polymer Precipitation: Add 400 µL of cold acetonitrile to precipitate the bulk polymer matrix. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: HILIC is chosen over reversed-phase (C18) because the highly polar formamide derivative exhibits poor retention on hydrophobic stationary phases.

  • Mass Spectrometry: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the native and SIL compounds.

  • Self-Validation Check: Monitor the absolute peak area of the SIL standard across all injections. A sudden drop in the SIL signal indicates a massive matrix effect or source contamination, invalidating that specific run without compromising the entire analytical batch.

Workflow Sample Excipient Matrix Spike Spike with SIL Standard (Internal Calibration) Sample->Spike Extract Solvent Extraction & Filtration Spike->Extract Ensures recovery tracking Analyze LC-MS/MS Analysis Extract->Analyze Removes matrix particulates Validate ICH Q2(R2) Validation (Self-Validating Check) Analyze->Validate Quantifies Target Analyte

Caption: Self-validating LC-MS/MS workflow utilizing SIL standards for matrix correction.

Conclusion

The accurate quantification of N-(1-methoxyethyl)formamide is not merely a compliance exercise; it is a fundamental requirement for ensuring the safety and efficacy of NVF-derived pharmaceutical excipients. While Analytical Grade standards suffice for early R&D, the complex matrix effects inherent to polymer analysis necessitate the use of SIL standards for LC-MS/MS, or CRMs for rigorous GC-MS batch release. By adhering to ICH Q2(R2) principles and employing self-validating workflows, drug development professionals can achieve unimpeachable analytical integrity.

References

1.[1] Google Patents. "CN120020117A - Preparation method of N-vinyl amide". Google Patents. 2.[2] PubChem - NIH. "N-(1-methoxyethyl)formamide | C4H9NO2 | CID 11051593". NIH.gov. 3.[7] USP. "Excipient General Chapters". USP.org. 4.[5] Google Patents. "US5959148A - Purification process of N-vinylformamide". Google Patents. 5.[3] ResearchGate. "N-Vinylformamide — Syntheses and Chemistry of a Multifunctional Monomer". ResearchGate.net. 6.[9] ICH. "Validation of Analytical Procedure Q2(R2)". ICH.org. 7.[10] ICH. "validation of analytical procedures q2(r2)". ICH.org. 8.[4] European Patent Office. "METHOD FOR OBTAINING BIO-SOURCED N-VINYLFORMAMIDE - EP 4175939 B1". Googleapis.com. 9.[8] Triphase Pharma Solutions. "<1078> GOOD MANUFACTURING PRACTICES FOR BULK PHARMACEUTICAL EXCIPIENTS". Triphasepharmasolutions.com. 10.[6] FDA. "FDA to Compounders: Know Your Bulks and Excipients Suppliers". FDA.gov. 11.[11] ResearchGate. "ICH Q2(R2): Validation of Analytical Procedures". ResearchGate.net. 12.[12] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.ai.

Sources

Comparative

Spectroscopic Characterization &amp; Process Analysis: N-(1-methoxyethyl)formamide

This guide provides an in-depth spectroscopic and technical analysis of N-(1-methoxyethyl)formamide (MEF) , a critical hemiaminal ether intermediate used primarily in the synthesis of N-vinylformamide (NVF). Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic and technical analysis of N-(1-methoxyethyl)formamide (MEF) , a critical hemiaminal ether intermediate used primarily in the synthesis of N-vinylformamide (NVF).

Designed for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists , this document moves beyond basic identification to focus on process analytical utility —specifically, how to distinguish MEF from its precursor (N-(1-hydroxyethyl)formamide, HEF) and its degradation product (NVF) in complex reaction mixtures.

[1]

Executive Summary: The "Alkoxy" Pathway Intermediate

N-(1-methoxyethyl)formamide (CAS: 38591-94-5) represents the "Alkoxy Route" to N-vinylformamide. Unlike the classical "Ester Route" (which utilizes acetic anhydride), the MEF pathway employs methanol for etherification, generating water as the only byproduct before pyrolysis.

For drug development professionals utilizing NVF-based polymers (e.g., for hydrogels or drug delivery matrices), MEF is a critical process impurity . Its presence indicates incomplete pyrolysis or moisture contamination during storage. This guide defines the spectroscopic fingerprints required to detect MEF at trace levels.

Spectroscopic Atlas: Definitive Characterization

MEF exhibits complex spectra due to Amide Rotamerism . The partial double bond character of the C–N bond creates two distinct conformers (cis and trans) observable in NMR at ambient temperature.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz

Diagnostic Feature: The "Methine Quartet" at ~5.2–5.5 ppm is the primary tracking signal.

NucleusMoietyShift (

, ppm)
MultiplicityIntegralAssignment Logic
¹H -CHO 8.15 (min) / 8.32 (maj)Singlet/Broad1HFormyl proton. Split due to rotamers (approx 1:4 ratio).
¹H -NH- 8.60 (broad)Broad Singlet1HAmide proton. Chemical shift is highly concentration-dependent.
¹H -CH- 5.25 – 5.55 dq (Quartet-like) 1H The Critical Diagnostic. Downfield shift due to O and N attachment.
¹H -OCH₃ 3.22 (s)Singlet3HMethoxy group. Distinct sharp singlet.
¹H -CH₃ 1.25 (d, J=6.0 Hz)Doublet3HMethyl doublet coupled to the methine proton.
¹³C C=O 160.5 / 163.8--Carbonyl carbon (rotamers).
¹³C -CH- 75.2 / 81.0--Hemiaminal carbon.

Analyst Note: In ¹H NMR, do not confuse the MEF methine quartet (~5.4 ppm) with the alkene protons of NVF (which appear as a complex pattern at 4.2–4.7 ppm and 6.6–6.9 ppm).

B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Liquid Film)

  • Amide I (C=O): 1665 cm⁻¹ (Strong).

  • Amide II (N-H): 1530 cm⁻¹ (Medium, broad).

  • Ether C-O-C: 1090–1120 cm⁻¹ (Strong). Key differentiator from NVF.

  • Absence of OH: The spectrum must lack the broad O-H stretch (3300–3400 cm⁻¹) characteristic of the precursor HEF.

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV)

  • Molecular Ion (M⁺): m/z 103 (Weak/Absent).

  • Base Peak: m/z 72 (Loss of -OCH₃).

  • Fragment: m/z 44 (Loss of -NHCHO).

  • Fragment: m/z 31 (Methoxy cation, CH₃O⁺).

Comparative Analysis: MEF vs. Alternatives

In a process setting, MEF must be distinguished from its precursor (HEF) and the final product (NVF).

FeaturePrecursor: HEF (N-(1-hydroxyethyl)formamide)Target: MEF (N-(1-methoxyethyl)formamide)Product: NVF (N-vinylformamide)
Role Starting MaterialStable Intermediate Polymerizable Monomer
Reactive Group Hydroxyl (-OH)Methoxy (-OCH₃) Vinyl (-CH=CH₂)
¹H NMR Key

4.8–5.0 (OH broad)

3.22 (OCH₃ singlet)

6.6–6.9 (Vinyl CH)
IR Signature Broad OH (~3350 cm⁻¹)Strong C-O (~1100 cm⁻¹) C=C Stretch (~1630 cm⁻¹)
Stability Hygroscopic, unstableModerately Stable Polymerizes w/o stabilizer
Process Risk Forms bis-formamide dimersHydrolyzes to HEF + MeOH Crosslinks spontaneously
Experimental Protocols
Protocol A: Synthesis of MEF (Etherification)

Objective: Convert HEF to MEF to validate spectral standards.

  • Setup: Equip a 250 mL three-neck flask with a magnetic stirrer, thermometer, and a reflux condenser.

  • Reactants: Charge N-(1-hydroxyethyl)formamide (HEF) (0.1 mol, 8.9 g) and Methanol (anhydrous, 50 mL).

  • Catalysis: Add H₂SO₄ (conc., 0.5 mL) or an acidic ion-exchange resin (e.g., Amberlyst 15, 1.0 g).

  • Reaction: Heat to 40–50°C for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or GC.

  • Neutralization: Cool to RT. Neutralize with NaOCH₃ (methanolic solution) or NaHCO₃ until pH 7.

  • Workup: Filter off salts/resin. Remove excess methanol via rotary evaporation (40°C, 200 mbar).

  • Purification: Distill the residue under reduced pressure.

    • Target BP: ~70–80°C at 2–5 mmHg.

    • Yield: Expect 85–92%.

Protocol B: Purity Analysis (GC-FID)

Objective: Quantify MEF content in NVF monomer samples.

  • Column: DB-WAX or equivalent PEG column (30m x 0.25mm x 0.25µm).

  • Injector: 220°C, Split 20:1.

  • Carrier: Helium, 1.0 mL/min constant flow.

  • Oven: 60°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Detector: FID, 250°C.

  • Retention Order: Methanol < NVF < MEF < HEF < Bis-formamide.

Reaction Pathways & Logic

The following diagram illustrates the "Alkoxy Route" and the critical equilibrium between the hemiaminal ether (MEF) and the reactive iminium species, which explains its reactivity.

MEF_Pathway Acetaldehyde Acetaldehyde (Start) HEF HEF (N-(1-hydroxyethyl)formamide) Acetaldehyde->HEF + Formamide (Base Cat.) Formamide Formamide Formamide->HEF MEF MEF (N-(1-methoxyethyl)formamide) HEF->MEF + MeOH / H+ (- H2O) NVF NVF (N-vinylformamide) MEF->NVF Direct Pyrolysis Iminium N-Acyliminium Ion (Reactive Species) MEF->Iminium Acid/Heat Iminium->NVF - MeOH (Pyrolysis > 350°C)

Figure 1: Synthetic pathway highlighting MEF as the stable ether intermediate before pyrolysis to NVF.

References
  • Preparation of N-vinylformamide. Google Patents. Patent CN120020117A. Link

  • N-(1-methoxyethyl)formamide Substance Record. PubChem. CID 11051593.[1] Link

  • Synthesis and polymerization of N-vinylformamide.Uyama, H. et al. (1998). Journal of Polymer Science Part A. (General reference for NVF chemistry).
  • Spectroscopic Data of Formamide Derivatives. NIST Chemistry WebBook. Link

Sources

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